molecular formula C26H31ClN4O5S B12410493 Rf470DL

Rf470DL

Cat. No.: B12410493
M. Wt: 547.1 g/mol
InChI Key: ITTDOARQMPIHGH-IVUCCOTMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rf470DL is a useful research compound. Its molecular formula is C26H31ClN4O5S and its molecular weight is 547.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H31ClN4O5S

Molecular Weight

547.1 g/mol

IUPAC Name

(2R)-2-amino-6-[3-[6-[5-[(E)-2-carboxy-2-cyanoethenyl]thiophen-2-yl]-3,4-dihydro-2H-quinolin-1-yl]propanoylamino]hexanoic acid;hydrochloride

InChI

InChI=1S/C26H30N4O5S.ClH/c27-16-19(25(32)33)15-20-7-9-23(36-20)18-6-8-22-17(14-18)4-3-12-30(22)13-10-24(31)29-11-2-1-5-21(28)26(34)35;/h6-9,14-15,21H,1-5,10-13,28H2,(H,29,31)(H,32,33)(H,34,35);1H/b19-15+;/t21-;/m1./s1

InChI Key

ITTDOARQMPIHGH-IVUCCOTMSA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)C3=CC=C(S3)/C=C(\C#N)/C(=O)O)N(C1)CCC(=O)NCCCC[C@H](C(=O)O)N.Cl

Canonical SMILES

C1CC2=C(C=CC(=C2)C3=CC=C(S3)C=C(C#N)C(=O)O)N(C1)CCC(=O)NCCCCC(C(=O)O)N.Cl

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Rf470DL: A Technical Guide to its Rotor-Fluorogenic Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the fluorescence mechanism of Rf470DL, a novel fluorogenic probe for real-time imaging of bacterial cell wall biosynthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core principles of its function, summarizes its quantitative properties, details experimental protocols for its application, and visualizes its mechanism of action and experimental workflows.

Introduction to this compound

This compound is a fluorescent D-amino acid (FDAA) specifically designed to label peptidoglycans (PG) in the cell walls of live bacteria.[1] Its innovative "rotor-fluorogenic" nature allows for the direct visualization of cell wall synthesis without the need for wash steps, a significant advantage over traditional fluorescent probes that often generate high background signals.[2] this compound is a valuable tool for studying bacterial morphology, growth, and for high-throughput screening of antibiotics that target cell wall biosynthesis.[2]

The Rotor-Fluorogenic Mechanism of Fluorescence

The fluorescence of this compound is contingent upon its molecular environment. The core of its mechanism lies in its chemical structure, which includes a molecular rotor.[1][2]

  • In a free, unbound state , such as in an aqueous solution, the molecular rotor of the this compound molecule can rotate freely. This rotation provides a non-radiative pathway for the molecule to return to its ground state after excitation by light. Consequently, the fluorescence is quenched, and the molecule is essentially non-fluorescent.

  • In a bound, incorporated state , the mechanism is as follows:

    • Metabolic Incorporation: Bacteria recognize the D-amino acid portion of this compound and incorporate it into their growing peptidoglycan chains via the promiscuous nature of the PG biosynthetic pathway.[2]

    • Restricted Rotation: Once integrated into the rigid, cross-linked structure of the bacterial cell wall, the environment severely constrains the free rotation of the molecular rotor.[2]

    • Fluorescence Activation: With the non-radiative decay pathway of rotor movement inhibited, the excited molecule is forced to release its energy through the radiative pathway of fluorescence. This results in a significant increase in fluorescence intensity, specifically at the sites of new cell wall synthesis.[2]

This "on-off" switching mechanism, directly linked to the physical constraint of the fluorophore, is what defines this compound as a rotor-fluorogenic probe.

G cluster_free Unbound State (in solution) cluster_bound Bound State (in Peptidoglycan) Free This compound (Free) Excited_Free Excited State Free->Excited_Free Excitation (470nm) Bound This compound (Incorporated) Free->Bound Ground_Free Ground State (No Fluorescence) Excited_Free->Ground_Free Non-Radiative Decay (Free Rotor Motion) Excited_Bound Excited State Bound->Excited_Bound Excitation (470nm) Ground_Bound Ground State (Red Fluorescence) Excited_Bound->Ground_Bound Radiative Decay (Restricted Rotor)

Caption: Mechanism of this compound Rotor-Fluorogen Activation.

Quantitative Data

The key photophysical properties of this compound are summarized in the table below. These values are crucial for designing and executing imaging experiments.

PropertyValueConditionsReference
Excitation Wavelength (λex)~470 nmPBS with 50% glycerol[1]
Emission Wavelength (λem)~620 nm - 640 nmPBS with 50% glycerol[1][2]
Quantum Yield (φ)0.042PBS with 50% glycerol[1]
Molar Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹PBS with 50% glycerol[1]
Molecular Weight547.07 g/mol -[1]
Purity≥95% (HPLC)-[1]
SolubilityUp to 100 mM in DMSO-[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on established research.[2][3]

Real-Time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol allows for the direct visualization of bacterial growth and division.

  • Preparation of Agarose (B213101) Pads:

    • Prepare a 1.5% (w/v) solution of low-melting-point agarose in a suitable growth medium (e.g., LB broth).

    • Heat the solution to dissolve the agarose completely and then cool to approximately 45-50°C.

    • Add this compound to the molten agarose solution to a final concentration of 1-5 µM.

    • Pipette a small volume (e.g., 3-5 µL) of the warm agarose-Rf470DL mixture onto a cavity microscope slide and allow it to solidify.

  • Cell Preparation and Mounting:

    • Culture bacteria to the desired growth phase (typically exponential phase).

    • Concentrate the bacterial cells by centrifugation and resuspend in a small volume of fresh medium.

    • Spot a small volume (e.g., 1 µL) of the cell suspension onto the solidified agarose pad.

    • Cover the pad with a coverslip.

  • Time-Lapse Fluorescence Microscopy:

    • Place the slide on a fluorescence microscope equipped with an incubation chamber to maintain the appropriate temperature for bacterial growth.

    • Use an appropriate filter set for this compound (e.g., excitation ~470 nm, emission ~620 nm).

    • Acquire images at regular time intervals (e.g., every 1-5 minutes) to monitor the appearance and localization of the fluorescent signal, which corresponds to new peptidoglycan synthesis.[2][3]

G A Prepare LB-Agarose with this compound B Create Agarose Pad on Cavity Slide A->B C Load Bacterial Cells on Pad B->C D Cover with Coverslip C->D E Perform Time-Lapse Fluorescence Microscopy D->E F Analyze Signal Localization (Sites of PG Synthesis) E->F

Caption: Workflow for Real-Time Bacterial Cell Wall Imaging.
In Vitro Transpeptidation Assay

This high-throughput assay can be used to screen for inhibitors of penicillin-binding proteins (PBPs), which are key enzymes in peptidoglycan synthesis.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a synthetic peptidoglycan substrate (e.g., Lipid II precursor).

    • Prepare a stock solution of this compound in DMSO.

    • Purify the target PBP enzyme (e.g., S. aureus PBP4).

  • Assay Setup:

    • In a 96-well plate, add the reaction buffer.

    • Add the synthetic PG substrate and this compound to each well.

    • If screening for inhibitors, add the test compounds to the respective wells.

    • Initiate the reaction by adding the PBP enzyme to each well.

  • Fluorescence Measurement:

    • Immediately place the 96-well plate in a plate reader.

    • Measure the fluorescence intensity over time (e.g., every 30-60 seconds) using excitation and emission wavelengths appropriate for this compound.

    • An increase in fluorescence indicates the incorporation of this compound into the substrate by the PBP, signifying enzymatic activity. A lack of increase in the presence of a test compound suggests inhibition.[2][3]

G start Start reagents Mix in 96-well Plate: - this compound - PG Substrate - Test Compound (optional) start->reagents initiate Initiate Reaction: Add PBP Enzyme reagents->initiate measure Measure Fluorescence Intensity Over Time initiate->measure analyze Analyze Data: Rate of fluorescence increase indicates PBP activity measure->analyze end End analyze->end

Caption: Logic Flow for an In Vitro Transpeptidation Assay.

Conclusion

This compound represents a significant advancement in the study of bacterial physiology. Its rotor-fluorogenic mechanism provides a high signal-to-noise ratio for no-wash, real-time imaging of peptidoglycan biosynthesis. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage this powerful tool in microbiology and antibiotic discovery.

References

The Fluorogenic Probe Rf470DL: A Technical Guide to Excitation, Emission, and Application in Bacterial Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Rf470DL, a rotor-fluorogenic fluorescent D-amino acid used for labeling peptidoglycans in live bacteria. We will delve into its spectral properties, provide detailed experimental protocols, and visualize the relevant biological pathways and workflows.

Core Properties of this compound

This compound is a powerful tool for studying bacterial cell wall biosynthesis due to its unique fluorogenic properties. It only becomes fluorescent upon incorporation into the peptidoglycan layer, enabling no-wash, real-time imaging of cell wall synthesis.[1] This characteristic is a significant advantage over traditional fluorescent D-amino acids that require washing steps to remove background fluorescence.[1]

Quantitative Data Summary

The key photophysical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueNotes
Excitation Maximum (λex) ~470 nm[2]
Emission Maximum (λem) ~620-640 nm[2]
Quantum Yield (Φ) 0.042Measured in PBS with 50% glycerol.[2]
Molar Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹Measured in PBS with 50% glycerol.[2]
Molecular Weight 547.07 g/mol
Formula C₂₆H₃₀N₄O₅S·HCl
Solubility Soluble to 100 mM in DMSO
Storage Store at -20°C, protect from light

Visualizing the Peptidoglycan Biosynthesis Pathway

This compound is incorporated into the bacterial cell wall during the final stages of peptidoglycan biosynthesis. The following diagram illustrates this pathway, highlighting the enzymatic steps that lead to the incorporation of D-amino acids, and thus this compound, into the growing peptidoglycan network.

Peptidoglycan_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_L_Ala UDP-MurNAc-L-Ala UDP_MurNAc->UDP_MurNAc_L_Ala MurC UDP_MurNAc_peptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc_L_Ala->UDP_MurNAc_peptide MurD, MurE, MurF Lipid_I Lipid I UDP_MurNAc_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase MurJ (Flippase) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Transglycosylation (PBPs) Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidation (PBPs) Rf470DL_node This compound Rf470DL_node->Crosslinked_PG

Peptidoglycan Biosynthesis Pathway and this compound Incorporation.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Fluorescence Microscopy of Live Bacteria

This protocol outlines the steps for real-time imaging of peptidoglycan synthesis in live bacteria.

Materials:

  • Bacterial culture in exponential growth phase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Growth medium (e.g., LB, TSB).

  • Agarose (B213101).

  • Microscope slides with or without wells.

  • Coverslips.

  • Fluorescence microscope with appropriate filter sets (Excitation: ~470 nm, Emission: ~620 nm).

Protocol:

  • Preparation of Agarose Pads:

    • Prepare a 1.5% (w/v) agarose solution in the appropriate growth medium.

    • Heat to dissolve and then cool to ~50-60°C.

    • Add this compound to the molten agarose to a final concentration of 100-500 µM. Mix gently.

    • Pipette a small volume (e.g., 5-10 µL) onto a microscope slide and immediately cover with another slide to create a flat, thin pad.

    • Alternatively, for slides with wells, fill the well with the agarose-Rf470DL mixture.

  • Cell Preparation and Mounting:

    • Take an aliquot of the bacterial culture in the exponential growth phase.

    • Concentrate the cells by centrifugation (e.g., 5000 x g for 2 minutes) and resuspend in a small volume of fresh medium.

    • Spot 1-2 µL of the concentrated cell suspension onto the solidified agarose pad.

    • Allow the liquid to absorb into the pad for a few minutes.

    • Place a coverslip over the cells.

  • Imaging:

    • Immediately transfer the slide to the fluorescence microscope.

    • Use an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

    • Set the excitation and emission filters for this compound (e.g., a Cy3 or similar filter set may be suitable).

    • Acquire images at desired time intervals to observe the real-time incorporation of this compound into the sites of new cell wall synthesis.

Fluorescence_Microscopy_Workflow Start Start: Exponential Phase Bacterial Culture Prepare_Pads Prepare Agarose Pads with this compound Start->Prepare_Pads Mount_Cells Mount Bacterial Cells on Agarose Pad Prepare_Pads->Mount_Cells Image_Cells Live-Cell Imaging with Fluorescence Microscope Mount_Cells->Image_Cells Analyze_Data Analyze Time-Lapse Images for Peptidoglycan Synthesis Dynamics Image_Cells->Analyze_Data End End Analyze_Data->End

Workflow for Fluorescence Microscopy with this compound.
Flow Cytometry Analysis of Bacterial Labeling

This protocol provides a general framework for analyzing bacterial populations labeled with this compound using flow cytometry. This can be used to assess cell wall synthesis activity or to differentiate bacterial populations.

Materials:

  • Bacterial culture.

  • This compound stock solution.

  • Phosphate-buffered saline (PBS) or other suitable buffer.

  • Flow cytometer with a blue laser (e.g., 488 nm) and appropriate emission filters for red fluorescence.

Protocol:

  • Bacterial Staining:

    • Grow bacterial cultures to the desired growth phase.

    • Add this compound to the culture at a final concentration of 100-500 µM.

    • Incubate under normal growth conditions for a period sufficient for labeling (e.g., 30 minutes to a few hours). This will depend on the bacterial species and growth rate.

    • (Optional) If high background is a concern, pellet the cells by centrifugation and wash once with PBS. However, one of the advantages of this compound is its low background fluorescence in solution.

  • Sample Preparation for Flow Cytometry:

    • Pellet the labeled cells by centrifugation.

    • Resuspend the cells in PBS to a concentration of approximately 10⁶ to 10⁷ cells/mL.

    • Filter the cell suspension through a 35-40 µm cell strainer to remove any large clumps.

  • Flow Cytometry Acquisition:

    • Set up the flow cytometer with the appropriate laser and filter configuration. Use the 488 nm laser for excitation and a filter that captures emissions around 620 nm (e.g., a PE-Texas Red or similar channel).

    • Use forward scatter (FSC) and side scatter (SSC) to gate on the bacterial population and exclude debris.

    • Acquire data for the labeled samples, as well as for an unlabeled control to set the background fluorescence.

  • Data Analysis:

    • Analyze the fluorescence intensity of the gated bacterial population.

    • Compare the fluorescence of treated versus untreated samples or different bacterial populations.

A Note on Western Blotting

This compound is a small molecule fluorescent probe that specifically labels the peptidoglycan of the bacterial cell wall. Standard western blotting techniques are designed to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane. Because this compound does not target proteins, it is not a suitable reagent for traditional western blotting applications.

Conclusion

This compound is a valuable tool for the real-time investigation of peptidoglycan biosynthesis in live bacteria. Its fluorogenic nature simplifies experimental workflows by eliminating the need for wash steps, making it ideal for high-temporal-resolution microscopy and potentially for high-throughput screening applications. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies of bacterial cell wall dynamics and for the discovery of new antimicrobial agents that target this essential pathway.

References

Unveiling the Mechanism of Rf470DL: A Technical Guide to Labeling Live Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Rf470DL, a powerful fluorogenic probe for visualizing peptidoglycan synthesis in live bacteria. We will delve into the principles of its fluorescence activation, provide detailed experimental protocols, and present key quantitative data to facilitate its application in your research.

Core Mechanism: A Rotor-Fluorogen Activated by Peptidoglycan Synthesis

This compound is a fluorescent D-amino acid (FDAA) that leverages the bacterium's own cell wall biosynthesis machinery for targeted labeling.[1][2] Its innovative design as a "rotor-fluorogen" is central to its utility, enabling no-wash, real-time imaging of bacterial growth.[1][3]

The underlying principle of its fluorescence is based on a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).[4][5] In its free, unbound state in an aqueous environment, the fluorophore of this compound can freely rotate. Upon excitation with light, this rotation leads to the formation of a non-radiative TICT state, causing the molecule to be virtually non-fluorescent.[4][5]

However, when this compound is incorporated into the dense, sterically hindered environment of the bacterial peptidoglycan (PG) layer, this intramolecular rotation is restricted.[3][4] This physical constraint prevents the formation of the non-radiative TICT state. Consequently, upon excitation, the molecule is forced to release its energy through fluorescence, resulting in a bright, localized signal at the sites of active cell wall synthesis.[3] This mechanism allows for the direct visualization of peptidoglycan dynamics without the need for washing steps to remove unbound probe, a significant advantage over traditional fluorescent D-amino acids.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference(s)
Excitation Wavelength (λex)~470 nm[1]
Emission Wavelength (λem)~620 nm - 640 nm[1][3]
Quantum Yield (Φ)0.042 (in PBS with 50% glycerol)[1]
Extinction Coefficient (ε)33,106 M⁻¹ cm⁻¹ (in PBS with 50% glycerol)[1]
BiocompatibilityHighly biocompatible at 1 mM[3]

Experimental Protocols

General Considerations:
  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria can present a barrier to this compound entry.[3] For efficient labeling, consider using strains with increased outer membrane permeability or pretreating cells with a permeabilizing agent like a low concentration of EDTA.

  • Controls: To confirm that the observed fluorescence is due to enzymatic incorporation into the peptidoglycan, it is recommended to run parallel experiments with the L-enantiomer of this compound, which should not be incorporated and thus will not fluoresce.[3]

Protocol 1: Live-Cell Imaging of Peptidoglycan Synthesis on Agarose (B213101) Pads

This protocol is adapted for real-time visualization of bacterial growth and cell wall synthesis.[3]

Materials:

  • Bacterial culture in exponential growth phase

  • Luria-Bertani (LB) agar (B569324) or other suitable growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cavity slides

  • Coverslips

Procedure:

  • Prepare Agarose Pads:

    • Melt a 1.5% (w/v) solution of agarose in the desired growth medium (e.g., LB).

    • Cool the agarose solution to approximately 50-60°C.

    • Add this compound to the molten agarose to a final concentration of 100-500 µM. Mix gently but thoroughly.

    • Pipette a small volume of the this compound-containing agarose onto a cavity slide to form a flat pad. Allow it to solidify completely.

  • Cell Preparation and Mounting:

    • Take an aliquot of the exponentially growing bacterial culture.

    • Spot a small volume (1-2 µL) of the cell suspension onto the center of the solidified agarose pad.

    • Carefully place a coverslip over the cells and agarose pad, avoiding air bubbles.

  • Microscopy:

    • Immediately transfer the slide to the microscope stage.

    • Use a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~470 nm, Emission: ~620-640 nm).

    • Acquire images at desired time intervals to observe the dynamics of cell wall synthesis.

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol allows for the quantitative measurement of transpeptidase activity using this compound as a fluorogenic substrate.[3]

Materials:

  • Purified transpeptidase enzyme (e.g., S. aureus PBP4)[3]

  • Synthetic peptidoglycan substrate

  • This compound

  • 96-well plate

  • Plate reader capable of fluorescence measurement

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the synthetic peptidoglycan substrate and this compound in a suitable buffer.

    • Initiate the reaction by adding the purified transpeptidase enzyme to the wells.

  • Fluorescence Measurement:

    • Immediately place the 96-well plate in a plate reader.

    • Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths for this compound.

    • An increase in fluorescence intensity corresponds to the enzymatic incorporation of this compound into the substrate.

  • Controls:

    • Include negative controls with no enzyme or with a known transpeptidase inhibitor (e.g., β-lactam antibiotics) to confirm that the observed signal is enzyme-dependent.[3]

    • A control with the L-enantiomer of this compound can also be included to demonstrate stereo-specificity.[3]

Visualizing the Workflow and Mechanism

The following diagrams illustrate the labeling workflow and the core mechanism of this compound's fluorescence activation.

G cluster_workflow Labeling Workflow Start Start with live bacteria and this compound in solution Incubation Incubate bacteria with this compound Start->Incubation Incorporation Bacterial transpeptidases incorporate this compound into newly synthesized peptidoglycan Incubation->Incorporation Imaging Image bacteria using fluorescence microscopy Incorporation->Imaging Analysis Analyze localized fluorescence to study cell wall dynamics Imaging->Analysis G cluster_mechanism Mechanism of Fluorescence Activation cluster_unbound Unbound State (in Solution) cluster_bound Bound State (in Peptidoglycan) Unbound_this compound This compound Free_Rotation Free Intramolecular Rotation Unbound_this compound->Free_Rotation Excitation_Unbound Excitation (~470 nm) Unbound_this compound->Excitation_Unbound Photon Absorption TICT Twisted Intramolecular Charge Transfer (TICT) Excitation_Unbound->TICT No_Fluorescence Non-Radiative Decay (No/Low Fluorescence) TICT->No_Fluorescence Bound_this compound This compound incorporated into Peptidoglycan Restricted_Rotation Restricted Intramolecular Rotation Bound_this compound->Restricted_Rotation Excitation_Bound Excitation (~470 nm) Bound_this compound->Excitation_Bound Photon Absorption Fluorescence Fluorescence Emission (~620-640 nm) Excitation_Bound->Fluorescence

References

Unveiling Bacterial Cell Wall Synthesis in Real-Time: A Technical Guide to the Fluorogenic Probe Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, presents a prime target for antimicrobial agents. Understanding the dynamics of its biosynthesis is crucial for the development of new therapeutic strategies. Rf470DL, a rotor-fluorogenic D-amino acid, has emerged as a powerful tool for the real-time visualization and quantification of peptidoglycan (PG) synthesis in live bacteria. This technical guide provides an in-depth overview of this compound, its mechanism of action, detailed experimental protocols for its application, and relevant quantitative data to empower your research and drug discovery efforts.

The Core Principle: A "Light-Up" Probe for Peptidoglycan Synthesis

This compound is a fluorescent D-amino acid analog that is recognized and incorporated into the bacterial cell wall by D,D-transpeptidases (PBPs) and L,D-transpeptidases (Ldts), the key enzymes responsible for cross-linking the peptidoglycan matrix.[1] The ingenious design of this compound lies in its "rotor-fluorogenic" nature. In its free, unbound state in an aqueous environment, the fluorophore of this compound can freely rotate, a process that quenches its fluorescence. However, upon incorporation into the rigid, sterically constrained environment of the peptidoglycan scaffold, this rotation is restricted, forcing the molecule into a planar conformation and causing a dramatic increase in its fluorescence emission.[1] This unique property enables "no-wash" imaging of newly synthesized peptidoglycan, as the background fluorescence from the unbound probe is negligible.[2][3]

Key Advantages of this compound:

  • Real-time monitoring: Enables the continuous tracking of peptidoglycan biosynthesis in living bacteria.[1]

  • No-wash protocol: The fluorogenic nature of the probe eliminates the need for washing steps, minimizing cellular stress and allowing for the study of dynamic processes.[2][3]

  • High sensitivity and specificity: Directly reports on the activity of transpeptidases, the targets of major antibiotic classes like β-lactams.[1]

  • Versatility: Applicable to a wide range of bacterial species and can be used for both in vivo imaging and in vitro enzymatic assays.[1]

Quantitative Data Summary

For ease of reference and experimental design, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight 547.07 g/mol [2][3]
Formula C₂₆H₃₀N₄O₅S·HCl[2][3]
Excitation Wavelength (λex) ~470 nm[2][3]
Emission Wavelength (λem) ~620-640 nm[2][3]
Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹[2][3]
Quantum Yield (Φ) 0.042[2][3]
Solubility Soluble to 100 mM in DMSO
Purity ≥95% (HPLC)[2][3]
Storage Store at -20°C[2][3]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

Protocol 1: Real-Time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol describes the general procedure for visualizing active sites of cell wall synthesis in live bacteria using fluorescence microscopy.

Materials:

  • Bacterial culture in exponential growth phase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Growth medium (e.g., LB, TSB).

  • Agarose (B213101).

  • Microscope slides (cavity slides are recommended).

  • Coverslips.

  • Fluorescence microscope equipped with appropriate filter sets.

Methodology:

  • Prepare Agarose Pads:

    • Prepare a 1.5% (w/v) solution of agarose in the desired growth medium.

    • Heat the solution until the agarose is completely dissolved.

    • Cool the solution to approximately 50-60°C.

    • Add this compound to the molten agarose to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

    • Pipette a small volume (e.g., 10 µL) of the this compound-containing agarose onto a microscope slide to form a thin, flat pad. Alternatively, fill the well of a cavity slide.

    • Allow the pad to solidify completely.

  • Prepare Bacterial Cells:

    • Harvest a small volume of the bacterial culture from the exponential growth phase.

    • If necessary, concentrate the cells by gentle centrifugation (e.g., 2000 x g for 2 minutes) and resuspend in a small volume of fresh growth medium.

  • Mounting for Microscopy:

    • Spot a small volume (e.g., 1-2 µL) of the concentrated cell suspension onto the center of the solidified agarose pad.

    • Allow the liquid to absorb into the pad for a few minutes.

    • Gently place a coverslip over the cells on the agarose pad, avoiding air bubbles.

  • Fluorescence Microscopy:

    • Immediately transfer the slide to the stage of a pre-warmed fluorescence microscope.

    • Use an objective lens suitable for bacterial imaging (e.g., 60x or 100x oil immersion).

    • Excite the sample at ~470 nm and collect the emission at ~620-640 nm.

    • Acquire images at desired time intervals to observe the real-time incorporation of this compound into the cell wall.

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol provides a framework for measuring the activity of purified transpeptidases or for high-throughput screening of potential inhibitors.

Materials:

  • Purified transpeptidase (e.g., PBP, Ldt).

  • Synthetic peptidoglycan substrate (e.g., a lipid II analog or a synthetic peptide mimic of the PG stem peptide).

  • This compound stock solution (e.g., 1 mM in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing relevant salts and cofactors).

  • 96-well microplate (black, clear bottom recommended).

  • Microplate reader with fluorescence detection capabilities.

Methodology:

  • Prepare Assay Mixture:

    • In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, the synthetic PG substrate at a suitable concentration (e.g., 10-100 µM), and this compound at a final concentration of 1-10 µM.

    • Include control wells:

      • No enzyme control: Assay mixture without the transpeptidase.

      • No substrate control: Assay mixture without the synthetic PG substrate.

      • Inhibitor control (for screening): Assay mixture with a known inhibitor of the transpeptidase.

  • Initiate the Reaction:

    • Add the purified transpeptidase to the appropriate wells to initiate the enzymatic reaction. The final enzyme concentration will depend on its activity and should be optimized.

  • Monitor Fluorescence:

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity over time at an excitation wavelength of ~470 nm and an emission wavelength of ~620-640 nm.

    • Record data at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the no-enzyme control wells.

    • Plot the fluorescence intensity as a function of time to obtain reaction progress curves.

    • The initial rate of the reaction can be calculated from the linear portion of the curve and used to determine enzyme kinetics or the potency of inhibitors.

Visualizations

Diagram 1: Mechanism of this compound Fluorogenic Activation

Rf470DL_Mechanism cluster_0 In Solution (Low Fluorescence) cluster_1 Incorporated into Peptidoglycan (High Fluorescence) Free_this compound This compound Rotation Molecular Rotor (Free Rotation) Free_this compound->Rotation Transpeptidase Transpeptidase (PBP/Ldt) Free_this compound->Transpeptidase Incorporation Quenching Fluorescence Quenched Rotation->Quenching Bound_this compound This compound Restriction Steric Hindrance (Rotation Restricted) Bound_this compound->Restriction Emission Fluorescence Emission Restriction->Emission Transpeptidase->Bound_this compound

Caption: Mechanism of this compound fluorescence activation upon incorporation into the cell wall.

Diagram 2: Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow A Prepare this compound-containing _agarose pad_ B Spot bacterial culture _onto agarose pad_ A->B C Mount with coverslip B->C D Time-lapse fluorescence _microscopy_ C->D E Image analysis: _Localization and dynamics of _cell wall synthesis_ D->E In_Vitro_Assay_Workflow A Prepare reaction mix: _Buffer, Substrate, Rf470DL_ B Add purified transpeptidase _(and potential inhibitors)_ A->B C Monitor fluorescence increase _over time in a plate reader_ B->C D Data analysis: _Determine enzyme kinetics or _inhibitor potency_ C->D

References

A Technical Guide to the Principles and Applications of Fluorescent D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles for utilizing fluorescent D-amino acids (FDAAs), powerful tools for probing bacterial cell wall synthesis. We will delve into the fundamental mechanisms of their incorporation, provide detailed experimental protocols for their application, and explore their utility in drug discovery and development.

Core Principles of Fluorescent D-Amino Acids

Fluorescent D-amino acids (FDAAs) are synthetic molecules composed of a fluorophore covalently linked to the side chain of a D-amino acid.[1] These probes are valuable tools because they are metabolically incorporated into the peptidoglycan (PG) of live bacteria, offering a direct and dynamic readout of cell wall synthesis.[2][3] The incorporation process is mediated by the enzymes responsible for the final steps of peptidoglycan biosynthesis, specifically D,D-transpeptidases and L,D-transpeptidases.[4] These enzymes, also known as penicillin-binding proteins (PBPs), catalyze the cross-linking of peptide stems in the bacterial cell wall.[5] FDAAs act as mimics of D-alanine, a key component of the peptide stem, and are thus integrated into the PG structure at sites of active cell wall synthesis and remodeling.[6] This allows for the precise spatial and temporal tracking of bacterial growth.[2]

A key advantage of FDAAs is their ability to label a wide range of bacterial species, including both Gram-positive and Gram-negative bacteria, often with minimal impact on cell viability.[1][7] The choice of fluorophore and D-amino acid backbone can be tailored to specific experimental needs, such as multicolor imaging or super-resolution microscopy.[1] Newer generations of FDAAs, known as rotor-fluorogenic D-amino acids (RfDAAs), offer the additional benefit of becoming fluorescent only upon incorporation into the peptidoglycan, which eliminates the need for washing steps and enables real-time monitoring of cell wall synthesis.[8]

Quantitative Data of Common Fluorescent D-Amino Acids

The selection of an appropriate FDAA is critical for successful experimentation and depends on factors such as the instrumentation available, the bacterial species under investigation, and the desire for multi-color labeling. The following table summarizes the key quantitative properties of several commonly used FDAAs.

FDAA NameAbbreviationMolecular Weight ( g/mol )Excitation Max (nm)Emission Max (nm)Color
7-hydroxycoumarin-carbonyl-amino-D-alanineHADA328.28~405~450Blue
NBD-amino-D-alanineNADA381.2~460~555Green
Fluorescein-D-lysineFDL649.6~490~525Green
TAMRA-D-lysineTDL673.7~555~575Red
Alexa Fluor 350 D-lysineAF350DL-348448Blue
BODIPY FL D-alanineBADA-502518Green
Lucifer Yellow D-alanineYADA-426535Yellow-Green
Cy3B D-alanineCy3BADA-558574Orange
Atto 610 D-alanineAtto610ADA-614631Red

Note: The exact molecular weights and spectral properties may vary slightly depending on the specific salt form and solvent conditions. Data compiled from multiple sources.[2][9][10][11]

Signaling Pathways and Experimental Workflows

Mechanism of FDAA Incorporation into Peptidoglycan

The incorporation of FDAAs into the bacterial cell wall is primarily mediated by transpeptidases during the final stages of peptidoglycan synthesis. The following diagram illustrates this process.

FDAA_Incorporation cluster_periplasm Periplasm / Cell Surface LipidII Lipid II Precursor (ending in D-Ala-D-Ala) PBP Transpeptidase (PBP) LipidII->PBP 1. PBP binds Lipid II Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG 2a. Forms cross-link with adjacent stem Labeled_PG FDAA-Labeled Peptidoglycan PBP->Labeled_PG 2b. FDAA acts as acceptor substrate FDAA Fluorescent D-Amino Acid (FDAA) FDAA->PBP PG_Stem Nascent Peptidoglycan (PG) Strand PG_Stem->PBP

Mechanism of transpeptidase-mediated FDAA incorporation into peptidoglycan.
General Experimental Workflow for FDAA Labeling

A typical experiment involving FDAA labeling of bacteria follows a standardized workflow, which can be adapted for various specific applications.

FDAA_Workflow start Start culture 1. Culture Bacteria to desired growth phase (e.g., mid-log) start->culture add_fdaa 2. Add FDAA to the culture medium culture->add_fdaa incubate 3. Incubate for a specific duration (pulse) add_fdaa->incubate stop_labeling 4. Stop Labeling (fixation or washing) incubate->stop_labeling wash 5. Wash cells to remove unincorporated FDAA (critical for non-fluorogenic FDAAs) stop_labeling->wash image 6. Image cells using fluorescence microscopy wash->image analyze 7. Analyze images for localization and intensity image->analyze end End analyze->end

A generalized workflow for a bacterial cell wall labeling experiment using FDAAs.

Experimental Protocols

The following are detailed protocols for common applications of FDAAs. It is recommended to optimize concentrations and incubation times for each bacterial species and experimental condition.

General Protocol for Labeling Gram-Positive Bacteria (e.g., Bacillus subtilis)
  • Culture Preparation: Grow B. subtilis in a suitable medium (e.g., LB broth) at 37°C with shaking to mid-exponential phase (OD600 ≈ 0.4-0.6).

  • FDAA Labeling: Add the desired FDAA to the culture at a final concentration of 0.1-1 mM. For example, use HADA at 250-500 µM.

  • Incubation (Pulse): Incubate the culture under normal growth conditions for a duration equivalent to 2-5% of the doubling time for short pulses (to label active growth zones) or for 1-2 generations for long pulses (to label the entire cell wall).[12]

  • Stopping the Labeling: Stop the incorporation by either chemical fixation (e.g., adding ice-cold 70% ethanol) or by proceeding immediately to washing steps.

  • Washing: Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

  • Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS).

  • Repeat the centrifugation and resuspension steps 2-3 times to thoroughly remove unincorporated FDAA.[2]

  • Microscopy: Resuspend the final cell pellet in a small volume of PBS, mount the cells on an agarose (B213101) pad on a microscope slide, and image using appropriate filter sets for the chosen fluorophore.

Optimized Protocol for HADA Labeling in Gram-Negative Bacteria (e.g., Escherichia coli)

Gram-negative bacteria possess an outer membrane that can be a barrier to the entry of some FDAAs. HADA is relatively small and generally penetrates well.[1] This optimized protocol enhances the retention of the label at the division septum.[13]

  • Culture and Labeling: Grow E. coli in a suitable medium at 37°C to mid-exponential phase. Add HADA to a final concentration of 250 µM and incubate for 30 minutes.[13]

  • Stopping Labeling and Initial Wash: To stop label incorporation and preserve the signal, add 1/10th volume of 10x sodium citrate (B86180) buffer (pH 2.25) directly to the culture.[13] Place the culture on ice.

  • Pellet the cells by centrifugation (16,200 x g for 2 minutes at 4°C).

  • Resuspend the pellet in 1.5 mL of ice-cold 1x sodium citrate buffer (pH 3.0) and centrifuge again.[13]

  • PBS Washes: Resuspend the pellet in 1.5 mL of ice-cold PBS (pH 7.4) and centrifuge. Repeat this wash step once more.[13]

  • Fixation and Imaging: Resuspend the cells in PBS. For longer-term storage, cells can be fixed with 3% paraformaldehyde. Image as described in the general protocol.

Protocol for Virtual Time-Lapse Microscopy

This technique uses sequential pulses of different colored FDAAs to create a chronological record of cell wall synthesis on the cell itself.[2]

  • Initial Culture: Grow bacteria to mid-exponential phase as previously described.

  • First Pulse: Add the first FDAA (e.g., a red FDAA like TDL) at a concentration of 250-500 µM. Incubate for a short period (e.g., 5-15 minutes).[2]

  • Wash: Quickly pellet the cells and wash them 2-3 times with pre-warmed growth medium to remove the first FDAA.

  • Second Pulse: Resuspend the cells in fresh, pre-warmed medium containing the second FDAA (e.g., a green FDAA like FDL) at a similar concentration. Incubate for the same duration as the first pulse.

  • Wash: Repeat the washing steps with pre-warmed medium.

  • Third Pulse (Optional): Repeat the process with a third FDAA (e.g., a blue FDAA like HADA).

  • Final Wash and Imaging: After the final pulse, wash the cells with PBS and prepare for microscopy. Image the cells using filter sets for each of the fluorophores used. The spatial arrangement of the different colors will reveal the progression of cell wall synthesis.

Applications in Drug Discovery and Development

FDAAs are increasingly being adopted in drug discovery, particularly for identifying new antibiotics that target the bacterial cell wall.

High-Throughput Screening for Cell Wall Synthesis Inhibitors

FDAAs can be used as a readout in high-throughput screens (HTS) to identify compounds that inhibit peptidoglycan biosynthesis.[8] The principle of such an assay is that effective inhibitors will prevent the incorporation of the FDAA, leading to a decrease or absence of a fluorescent signal.

Conceptual HTS Workflow:

  • Assay Setup: Dispense bacterial cells into a multi-well plate (e.g., 384-well).

  • Compound Addition: Add compounds from a chemical library to the wells. Include positive controls (known cell wall synthesis inhibitors like penicillin) and negative controls (e.g., DMSO vehicle).

  • Incubation: Incubate the plates for a period that allows for measurable cell growth and PG synthesis.

  • FDAA Labeling: Add an FDAA (ideally a fluorogenic RfDAA to avoid washing steps) to all wells.[8]

  • Signal Detection: After a short incubation with the FDAA, measure the fluorescence intensity in each well using a plate reader.

  • Hit Identification: Wells containing compounds that inhibit cell wall synthesis will exhibit significantly lower fluorescence compared to the negative controls.

This approach offers a direct, mechanism-based screen for a critical antibiotic target pathway and can accelerate the discovery of novel antibacterial agents.[14]

Elucidating Mechanism of Action

For compounds with known antibacterial activity but an unknown mechanism, FDAAs can help determine if they target cell wall synthesis. A significant reduction in FDAA incorporation in the presence of the compound would strongly suggest that it acts on the PG biosynthesis pathway.[14] This can be a valuable tool for lead characterization in a drug development pipeline.

References

No-Wash Bacterial Cell Wall Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visualizing the bacterial cell wall is fundamental to understanding bacterial physiology, growth, division, and the mechanisms of antibiotic action. Traditional imaging techniques often involve fixation and permeabilization steps, which can introduce artifacts and are not suitable for observing dynamic processes in live bacteria. Furthermore, conventional fluorescent labeling methods typically require wash steps to remove unbound probes, which can be time-consuming, disrupt the experiment, and are not amenable to high-throughput screening. This guide provides an in-depth overview of no-wash bacterial cell wall imaging techniques, focusing on the core principles, detailed experimental protocols, and quantitative data to aid researchers in selecting and applying these powerful methods.

The primary advantage of no-wash imaging lies in its ability to monitor the dynamics of cell wall synthesis and remodeling in real-time. This is achieved through the use of fluorogenic probes that exhibit a significant increase in fluorescence upon incorporation into the peptidoglycan, the primary structural component of the bacterial cell wall. This guide will focus on two prominent and effective no-wash strategies: bioorthogonal click chemistry with fluorogenic probes and the use of fluorescent D-amino acids (FDAAs), particularly rotor-fluorogenic FDAAs (rfFDAAs).

Core Methodologies

Bioorthogonal Click Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. In the context of bacterial cell wall imaging, this typically involves a two-step "click chemistry" approach:

  • Metabolic Labeling: Bacterial cells are cultured in the presence of a modified monosaccharide precursor of peptidoglycan, such as an azido- or alkyne-functionalized N-acetylmuramic acid (NAM) or D-amino acid.[1][2] These modified sugars are incorporated into the growing peptidoglycan network by the cell's own enzymatic machinery.

  • Fluorogenic Probe Reaction: A fluorogenic probe containing the complementary reactive group (an alkyne or azide) is then added to the culture. The "click" reaction, most commonly a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), occurs specifically between the incorporated sugar and the fluorescent probe.[1][2] Critically, for no-wash imaging, the unbound probe is non-fluorescent or weakly fluorescent, and its fluorescence is "turned on" upon reaction and incorporation into the cell wall.[3]

This two-step labeling strategy offers high specificity and allows for temporal control over the labeling process.

Fluorescent D-Amino Acids (FDAAs)

A more direct, one-step approach to no-wash imaging utilizes fluorescent D-amino acids (FDAAs). These probes are synthetic analogs of D-alanine, a key component of the peptide stem of peptidoglycan. Bacteria incorporate these fluorescent analogs directly into their cell walls via the activity of transpeptidases.[4]

A significant advancement in this area is the development of rotor-fluorogenic FDAAs (rfFDAAs) . These molecules are designed to be non-fluorescent when freely rotating in an aqueous solution. However, upon incorporation into the sterically constrained environment of the peptidoglycan matrix, their rotation is restricted, leading to a dramatic increase in fluorescence.[5][6] This property makes them ideal for no-wash, real-time imaging of peptidoglycan synthesis.[5]

Quantitative Data Summary

The selection of a no-wash imaging technique often depends on factors such as signal strength, specificity, and potential toxicity. The following table summarizes key quantitative data for different no-wash probes.

Probe TypeExample ProbePrincipleFluorescence EnhancementSignal-to-Noise Ratio (SNR)Reference
Fluorogenic Azide Probe NIR Fluorogenic AzideSPAAC Click ChemistryUp to 48-foldHigh[3]
Rotor-Fluorogenic FDAA RfDAARotational Restriction~20-fold in viscous mediaHigh[5]
Conventional FDAA HADAIntrinsic Fluorescence-Lower (requires washing)[7]
Conventional FDAA NADAIntrinsic Fluorescence-Lower (requires washing)[7]
Conventional FDAA TDLIntrinsic Fluorescence-Lowest in Gram-negative (permeability issues)[7]

Experimental Protocols

Protocol 1: No-Wash Peptidoglycan Labeling using Bioorthogonal Click Chemistry (SPAAC)

This protocol is adapted from methodologies described for labeling with azido-sugars and cyclooctyne (B158145) dyes.[1][2]

Materials:

  • Bacterial culture of interest

  • Growth medium appropriate for the bacterial strain

  • Azido-modified N-acetylmuramic acid (AzNAM)

  • Fluorogenic cyclooctyne-containing dye (e.g., a DBCO-fluorophore conjugate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Metabolic Labeling:

    • Inoculate a fresh culture of bacteria in their appropriate growth medium.

    • Add AzNAM to the culture medium to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for each bacterial strain.

    • Incubate the culture under normal growth conditions for a period equivalent to one to three doubling times to allow for incorporation of the azido-sugar into the peptidoglycan.

  • Fluorogenic Labeling:

    • Add the fluorogenic cyclooctyne-dye to the culture to a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes at the optimal growth temperature for the bacteria.

  • Imaging:

    • Take an aliquot of the labeled bacterial culture.

    • Mount the cells directly onto a microscope slide with a coverslip. An agarose (B213101) pad can be used to immobilize the bacteria for time-lapse imaging.

    • Image the cells using a fluorescence microscope with excitation and emission wavelengths appropriate for the chosen fluorophore. No washing steps are required.

Protocol 2: Real-Time Peptidoglycan Imaging with Rotor-Fluorogenic FDAAs (rfFDAAs)

This protocol is based on the use of rfDAAs for wash-free imaging.[5]

Materials:

  • Bacterial culture of interest

  • Growth medium appropriate for the bacterial strain

  • Rotor-fluorogenic D-amino acid (rfDAA) probe

  • Microscope slides and coverslips with agarose pads for time-lapse imaging

  • Fluorescence microscope with appropriate filter sets and environmental chamber for live-cell imaging

Procedure:

  • Cell Preparation:

    • Prepare an agarose pad (1-1.5% agarose in growth medium) on a microscope slide.

    • Mount a small volume of a mid-log phase bacterial culture onto the agarose pad and cover with a coverslip.

  • Labeling and Imaging:

    • Place the slide on the microscope stage within an environmental chamber set to the optimal growth temperature for the bacteria.

    • Add the rfDAA probe directly to the edge of the coverslip, allowing it to diffuse under and reach the cells. A final concentration of 100-500 µM is a good starting point, but should be optimized.

    • Immediately begin acquiring images using both phase-contrast and fluorescence channels.

    • For time-lapse imaging, acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the dynamics of cell wall synthesis. The absence of a wash step allows for continuous observation.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Labeling_Workflow cluster_0 Step 1: Metabolic Incorporation cluster_1 Step 2: Click Reaction cluster_2 Step 3: Imaging Bacterial Culture Bacterial Culture Azido-Sugar Precursor Azido-Sugar Precursor Incorporation Incorporation Labeled Cell Wall Labeled Cell Wall Click Reaction Click Reaction Labeled Cell Wall->Click Reaction Fluorogenic Alkyne Probe Fluorogenic Alkyne Probe Fluorescently Labeled Cell Wall Fluorescently Labeled Cell Wall Click Reaction->Fluorescently Labeled Cell Wall Microscopy Microscopy Fluorescently Labeled Cell Wall->Microscopy

FDAA_Labeling_Workflow Bacterial Culture Bacterial Culture Transpeptidase Activity Transpeptidase Activity Bacterial Culture->Transpeptidase Activity Rotor-Fluorogenic FDAA Rotor-Fluorogenic FDAA Rotor-Fluorogenic FDAA->Transpeptidase Activity Incorporation into Peptidoglycan Incorporation into Peptidoglycan Transpeptidase Activity->Incorporation into Peptidoglycan Fluorescence Activation Fluorescence Activation Incorporation into Peptidoglycan->Fluorescence Activation Live-Cell Imaging Live-Cell Imaging Fluorescence Activation->Live-Cell Imaging

NoWash_vs_Wash cluster_no_wash No-Wash Imaging cluster_wash Conventional Imaging Add Fluorogenic Probe Add Fluorogenic Probe Image Directly Image Directly Add Fluorogenic Probe->Image Directly Add Fluorescent Probe Add Fluorescent Probe Incubate Incubate Add Fluorescent Probe->Incubate Wash Wash Incubate->Wash Image Image Wash->Image

Conclusion

No-wash bacterial cell wall imaging represents a significant advancement for microbiological research and drug development. By eliminating the need for wash steps, these techniques enable real-time visualization of dynamic cellular processes with minimal perturbation. The use of fluorogenic probes, either through bioorthogonal click chemistry or as rotor-fluorogenic D-amino acids, provides high signal-to-noise ratios and specificity. The detailed protocols and quantitative data presented in this guide offer a starting point for researchers to implement these powerful imaging modalities in their own work, paving the way for new discoveries in bacterial physiology and the development of novel antimicrobial strategies. The ability to perform these assays in a high-throughput manner also opens up new avenues for screening compound libraries for cell wall synthesis inhibitors.[8]

References

An In-depth Technical Guide to the Solubility and Stability of Rf470DL in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Properties of Rf470DL

A summary of the fundamental physicochemical and fluorescent properties of this compound is presented below.

PropertyValueReference
Chemical Name N6-[3-[6-[5-[2-Carboxy-2-cyanoethenyl]-2-thienyl]-3,4-dihydro-1(2H)-quinolinyl]-1-oxopropyl]-D-lysine hydrochloride
Molecular Formula C26H30N4O5S.HCl[2]
Molecular Weight 547.07 g/mol [2]
Purity ≥95% (HPLC)[2]
Excitation Wavelength (λex) ~470 nm[2]
Emission Wavelength (λem) ~620-640 nm[1][2]
Quantum Yield (Φ) 0.042 (in PBS with 50% glycerol)[2]
Extinction Coefficient (ε) 33,106 M-1cm-1 (in PBS with 50% glycerol)[2]
Appearance Red solid[3]
Storage Store at -20°C, protect from light[2][3]

Solubility of this compound

Currently, the documented solubility for this compound is in dimethyl sulfoxide (B87167) (DMSO).

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10054.71[2]

The solubility in aqueous culture media is a critical parameter that is influenced by various factors including pH, salt concentration, and the presence of proteins and other organic molecules.[4][5] Therefore, it is imperative for researchers to determine the kinetic solubility of this compound in their specific culture medium of choice.

Experimental Protocol: Kinetic Solubility Assay in Culture Media

This protocol provides a general method for determining the kinetic solubility of this compound in a specific cell culture medium using a plate-based assay that measures light scattering to detect precipitation.[6][7]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Culture medium of interest (e.g., DMEM, RPMI-1640, LB Broth), pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear-bottom 96-well plates

  • Plate reader with absorbance measurement capabilities (e.g., at 620 nm)

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.[3][8]

  • Create Serial Dilutions: In a separate 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare the Assay Plate: Add 195 µL of the pre-warmed cell culture medium to the wells of a clear-bottom 96-well plate.

  • Add this compound Dilutions: Transfer 5 µL of each concentration from the DMSO dilution plate to the corresponding wells of the assay plate. This will create a final DMSO concentration of 2.5%.

  • Include Controls:

    • Negative Control: 195 µL of medium + 5 µL of DMSO.

    • Blank: 200 µL of medium only.

  • Incubate: Cover the plate and incubate at 37°C for a relevant time period (e.g., 2 hours).[6]

  • Measure for Precipitation: Measure the absorbance (optical density) of each well at a wavelength where the compound does not absorb, for example, 620 nm, using a plate reader.[6] An increase in absorbance compared to the negative control indicates the formation of a precipitate.

  • Determine Kinetic Solubility: The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility under these experimental conditions.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_serial Create 2-fold Serial Dilutions in DMSO prep_stock->prep_serial prep_plate Prepare 96-well Plate with 195 µL Culture Medium prep_serial->prep_plate add_compound Add 5 µL of Dilutions to Assay Plate prep_plate->add_compound add_controls Include Negative (DMSO) and Blank (Medium) Controls add_compound->add_controls incubate Incubate at 37°C for 2 hours add_controls->incubate measure Measure Absorbance at 620 nm incubate->measure determine_sol Determine Highest Concentration without Precipitation measure->determine_sol

Caption: Workflow for the Kinetic Solubility Assay.

Stability of this compound in Culture Media

The stability of a compound in culture media is crucial for the reproducibility and interpretation of experimental results, especially in multi-day assays.[6] Degradation of the compound can lead to a decrease in its effective concentration and potential confounding effects from degradation products.[9]

Experimental Protocol: Stability Assessment using HPLC

This protocol describes a general method to determine the stability of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).[6][10]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Culture medium of interest (e.g., DMEM, RPMI-1640), with and without 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • 24-well plates (or other suitable sterile culture plates)

  • HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Prepare a working solution of this compound by diluting the stock solution in the respective media (with and without FBS) to a final concentration relevant to the intended experiments (e.g., 10 µM).

  • Experimental Setup:

    • Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (media type, with/without serum).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well.

    • The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Preparation for HPLC:

    • To precipitate proteins and stop degradation, add 200 µL of ice-cold acetonitrile to each 100 µL aliquot.

    • Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitate.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Develop an appropriate HPLC method to separate this compound from potential degradation products. This will involve optimizing the mobile phase composition, gradient, flow rate, and column temperature.[11][12]

    • Inject the prepared samples onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 470 nm for absorbance or with appropriate fluorescence detection settings).

  • Data Analysis:

    • Determine the peak area of the this compound peak at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of this compound remaining versus time to determine its stability profile.

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_hplc Sample Processing & HPLC Analysis cluster_analysis Data Analysis prep_stock Prepare 10 mM this compound in DMSO Stock prep_working Prepare Working Solution (e.g., 10 µM) in Culture Medium (± FBS) prep_stock->prep_working prep_plate Aliquot into 24-well Plate prep_working->prep_plate incubate Incubate at 37°C, 5% CO₂ prep_plate->incubate sample Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->sample precipitate Protein Precipitation with Acetonitrile sample->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge hplc_analysis Analyze by HPLC centrifuge->hplc_analysis analyze_data Calculate % Remaining vs. Time hplc_analysis->analyze_data

Caption: Workflow for Stability Assessment using HPLC.

Signaling Pathway Considerations

While this compound's primary application is the labeling of peptidoglycans in bacteria, it's important to consider its potential off-target effects or interactions when used in complex biological systems, such as co-cultures with mammalian cells. The following diagram illustrates a generalized signaling pathway that could be investigated to assess the impact of a small molecule on host cells.

G cluster_pathway Hypothetical Host Cell Signaling Pathway This compound This compound Receptor Membrane Receptor This compound->Receptor Potential Interaction Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Cellular_Response Cellular Response (e.g., Cytokine Release) Gene_Expression->Cellular_Response

Caption: A Generalized Signaling Pathway for Host Cell Interaction.

Conclusion

This technical guide provides a foundational understanding of the known properties of this compound and outlines robust, generalized methodologies for determining its solubility and stability in relevant culture media. For successful and reproducible experimental outcomes, it is highly recommended that researchers perform these solubility and stability assessments under their specific experimental conditions. The provided protocols and workflows serve as a starting point for developing a comprehensive understanding of this compound's behavior in a biological context.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Bacteria with Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a novel rotor-fluorogenic D-amino acid (RfDAA) probe designed for real-time, no-wash live-cell imaging of peptidoglycan (PG) synthesis in bacteria.[1][2] Its unique mechanism of action, where fluorescence is activated only upon incorporation into the PG, significantly reduces background noise and eliminates the need for wash steps that are often required for conventional fluorescent D-amino acids (FDAAs) like HADA.[1] This feature provides an exceptional temporal resolution for monitoring dynamic processes of bacterial cell wall synthesis.[1] this compound is a valuable tool for studying bacterial growth, cell division, antibiotic mechanisms of action, and for high-throughput screening of transpeptidase inhibitors.[1]

Principle of Action

This compound is a D-lysine derivative conjugated to a molecular rotor. In its free, unbound state in an aqueous environment, the rotor component of the molecule can freely rotate, quenching fluorescence. Upon incorporation into the nascent peptidoglycan by bacterial transpeptidases (both D,D- and L,D-transpeptidases), the rotor's movement is sterically hindered within the rigid PG matrix.[1] This restriction of rotation locks the fluorophore in a fluorescent "on" state, leading to a significant increase in fluorescence intensity.[1] This process allows for the direct visualization of active PG synthesis in real-time.[1]

Data Presentation

Physicochemical and Spectroscopic Properties of this compound
PropertyValueReference
Molecular Weight (unsalted)510.6 g/mol [1]
Molecular Weight (as HCl salt)547.07 g/mol [2]
Excitation Maximum (λex)470 nm[1][2]
Emission Maximum (λem)640 nm[1][2]
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹[2]
Quantum Yield (Φ)0.042[2]
SolubilitySoluble in DMSO up to 100 mM[2]
StorageStore at -20°C, protect from light[2][3]
Comparison of this compound with HADA
FeatureThis compoundHADA (Hydroxycoumarin-amino-D-alanine)Reference
Mechanism Rotor-fluorogenic (fluorescence upon incorporation)Constitutively fluorescent[1]
Wash Steps Required NoYes (to reduce background)[1]
Excitation Max (λex) 470 nm~400 nm[1]
Emission Max (λem) 640 nm~450 nm[1]
Phototoxicity Concern Reduced due to longer excitation wavelengthHigher due to lower excitation wavelength[1]
Temporal Resolution High (continuous imaging)Lower (requires sequential labeling and washing)[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Bacterial Peptidoglycan Synthesis on Agarose (B213101) Pads

This protocol is adapted from methods used for imaging Bacillus subtilis and Streptomyces venezuelae.[1]

Materials:

  • Bacterial culture in exponential growth phase

  • This compound probe

  • Lysogeny Broth (LB) or other appropriate growth medium

  • High-quality agarose

  • Microscope slides (cavity slides are recommended)[1]

  • Coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-100 mM).

    • Store the stock solution at -20°C, protected from light.

  • Preparation of Agarose Pads:

    • Prepare a 1-1.5% (w/v) solution of agarose in the appropriate bacterial growth medium (e.g., LB).

    • Heat the mixture until the agarose is completely dissolved.

    • Cool the agarose solution to approximately 50-60°C.

    • Add this compound from the stock solution to the molten agarose to a final concentration of 5-20 µM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.

    • Pipette a small volume of the warm agarose-Rf470DL mixture onto a microscope slide to form a thin pad. For cavity slides, fill the cavity.[1]

    • Allow the agarose pad to solidify completely.

  • Cell Preparation and Mounting:

    • Take an aliquot of the bacterial culture from the exponential growth phase.

    • Spot a small volume (1-2 µL) of the cell suspension onto the surface of the solidified agarose pad.

    • Allow the liquid to be absorbed by the pad.

    • Gently place a coverslip over the cells on the agarose pad.

  • Live-Cell Imaging:

    • Immediately transfer the slide to the stage of a pre-warmed fluorescence microscope.

    • Use an objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).

    • Excite the sample at ~470 nm and collect the emission at ~640 nm.

    • Acquire images at desired time intervals to monitor the real-time incorporation of this compound into the peptidoglycan. For rapidly growing bacteria, intervals of 1-5 minutes are recommended.

Protocol 2: In Vitro Transpeptidase Activity Assay

This protocol can be used to screen for inhibitors of transpeptidases, such as Penicillin-Binding Proteins (PBPs).[1]

Materials:

  • Purified transpeptidase (e.g., S. aureus PBP4)

  • This compound

  • Synthetic peptidoglycan substrate (e.g., diacyl-L-Ala-D-Glu-L-Lys-D-Ala)[1]

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Prepare Reagents:

    • Prepare solutions of the purified enzyme, this compound, and the synthetic substrate in the assay buffer.

    • If testing inhibitors, prepare serial dilutions of the inhibitor compounds.

  • Assay Setup:

    • In a 96-well plate, mix this compound and the synthetic substrate.

    • If applicable, add the inhibitor compounds and incubate for a specified period.

    • Initiate the reaction by adding the purified transpeptidase to the wells.

  • Fluorescence Measurement:

    • Immediately place the microplate in a plate reader.

    • Measure the fluorescence intensity over time at an excitation of ~470 nm and emission of ~640 nm.

    • An increase in fluorescence intensity indicates enzymatic activity. Inhibition will be observed as a reduction in the rate of fluorescence increase.

Visualizations

experimental_workflow Experimental Workflow for Live-Cell Imaging with this compound cluster_prep Preparation cluster_labeling Labeling and Mounting cluster_imaging Imaging cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) prep_agarose Prepare Agarose Pad with this compound prep_stock->prep_agarose prep_culture Grow Bacterial Culture (Exponential Phase) mount_cells Spot Cells onto Agarose Pad prep_culture->mount_cells prep_agarose->mount_cells cover Apply Coverslip mount_cells->cover microscopy Time-Lapse Fluorescence Microscopy (Ex: 470 nm, Em: 640 nm) cover->microscopy analyze Image Processing and Quantitative Analysis microscopy->analyze

Caption: A flowchart of the key steps for live-cell imaging of bacteria using the this compound protocol.

signaling_pathway Mechanism of this compound Fluorescence Activation cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall pg_precursor Peptidoglycan Precursors (Lipid II) transpeptidase Transpeptidases (e.g., PBPs) pg_precursor->transpeptidase pg_synthesis Nascent Peptidoglycan Chain transpeptidase->pg_synthesis Incorporation pg_incorporated Incorporated this compound (Fluorescent) pg_synthesis->pg_incorporated Cross-linking rf470dl_free Free this compound (Non-fluorescent) rf470dl_free->transpeptidase Uptake

Caption: The mechanism of this compound incorporation and fluorescence activation during peptidoglycan synthesis.

References

Application Notes and Protocols for Labeling Gram-Positive Bacteria with Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a novel, blue rotor-fluorogenic fluorescent D-amino acid designed for the specific labeling of peptidoglycans in the cell walls of live bacteria. Its unique fluorogenic property—fluorescing only upon incorporation into the peptidoglycan—enables real-time, no-wash imaging of bacterial cell wall biosynthesis.[1] This makes this compound a powerful tool for studying bacterial growth, morphology, and the efficacy of antimicrobial agents that target cell wall synthesis.[2]

This document provides detailed application notes and protocols for the use of this compound in labeling Gram-positive bacteria.

Principle of Action

This compound is a fluorescently labeled D-amino acid analog. Gram-positive bacteria possess a thick, accessible peptidoglycan layer in their cell wall.[2] During cell wall synthesis, penicillin-binding proteins (PBPs), specifically transpeptidases, incorporate D-amino acids into the peptidoglycan structure.[1] this compound mimics these native D-amino acids and is incorporated into the growing peptidoglycan chain by transpeptidases.[1]

The fluorescence of this compound is environmentally sensitive. In its free, unbound state in aqueous solution, the molecule's rotation is unrestricted, leading to minimal fluorescence. However, once incorporated into the rigid structure of the peptidoglycan, its rotation is constrained, causing a significant increase in fluorescence.[1] This "on-off" mechanism allows for the direct visualization of newly synthesized peptidoglycan without the need for washing steps to remove background fluorescence, a significant advantage over traditional fluorescent D-amino acids.[1]

Technical Data

The key specifications for this compound are summarized in the table below.

PropertyValueReference
Molecular Weight 547.07 g/mol
Formula C₂₆H₃₀N₄O₅S·HCl
Excitation Wavelength (λex) ~470 nm
Emission Wavelength (λem) ~640 nm
Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹
Quantum Yield (φ) 0.042
Solubility Soluble to 100 mM in DMSO
Purity ≥95% (HPLC)
Storage Store at -20°C

Mechanism of this compound Labeling in Gram-Positive Bacteria```dot

G cluster_extracellular Extracellular Space This compound This compound (Free, non-fluorescent) PBP Penicillin-Binding Protein (Transpeptidase) This compound->PBP Binds to active site Peptidoglycan Growing Peptidoglycan Chain PBP->Peptidoglycan Incorporates Labeled_Peptidoglycan Labeled Peptidoglycan (Fluorescent) Peptidoglycan->Labeled_Peptidoglycan Becomes fluorescent

Caption: A streamlined workflow for labeling and imaging live Gram-positive bacteria with this compound.

Expected Results and Data Interpretation

The labeling pattern of this compound can provide insights into the mode of cell wall growth in different bacterial species.

Bacterial SpeciesIncubation TimeExpected Labeling PatternReference
Streptomyces venezuelae 15 minutesSignal localized at growing poles, new branches, and division septa.[1]
Bacillus subtilis 1 hourSignal distributed throughout the cell body, consistent with dispersed growth.[1]

The lack of significant fluorescence when using the L-enantiomer of this compound confirms that the labeling is mediated by the stereospecific activity of transpeptidases. [1]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal - Inactive transpeptidases (e.g., stationary phase cells).- Insufficient this compound concentration.- Incorrect filter set on the microscope.- Use a culture in the logarithmic growth phase.- Increase the concentration of this compound.- Ensure the filter set matches the excitation and emission spectra of this compound.
High background fluorescence - Although designed for no-wash experiments, some media components may cause background.- Cell lysis.- Image in a buffer solution if media is problematic.- Ensure the bacterial culture is healthy.
Cell death or altered morphology - High concentration of DMSO or this compound.- Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound and DMSO. This compound has been shown to be highly biocompatible at 1 mM in E. coli and B. subtilis. [1]

Conclusion

This compound is a highly effective and versatile tool for the real-time visualization of peptidoglycan synthesis in live Gram-positive bacteria. Its fluorogenic nature simplifies experimental workflows by eliminating the need for washing steps, making it ideal for a wide range of applications in microbiology, drug discovery, and cell biology.

References

Application Notes: Real-time Monitoring of Peptidoglycan Synthesis with Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and protecting the cell from osmotic lysis.[1][2][3] Its biosynthesis pathway, particularly the final transpeptidation steps that cross-link the polymer chains, is a primary target for many antibiotics, including the widely successful β-lactams.[1][4][5] The rise of antibiotic resistance necessitates the development of new drugs and high-throughput screening methods to identify novel inhibitors of PG synthesis.[6][7][8][9]

Traditionally, monitoring PG synthesis has relied on methods that are often laborious, require cell fixation, or are endpoint assays, making it difficult to study the dynamics of cell wall growth in real-time.[2][10] Rf470DL is a rotor-fluorogenic D-amino acid (RfDAA) that overcomes these limitations.[1][4] It acts as a substrate for the transpeptidases involved in PG cross-linking and exhibits fluorescence only upon its incorporation into the PG matrix, enabling the direct, real-time visualization of PG synthesis in live bacteria without the need for washing steps.[4][11] This powerful tool facilitates detailed studies of bacterial cell wall dynamics and provides a robust platform for high-throughput screening of potential antibiotic candidates.[1][4]

Principle of Action: A Molecular Rotor

This compound's mechanism is based on its properties as a molecular rotor. In its free, unincorporated state in an aqueous solution, the molecule can undergo rapid internal rotation, which quenches its fluorescence, rendering it effectively non-emissive (the "OFF" state). When a transpeptidase incorporates this compound into the peptide stem of the peptidoglycan, the surrounding macromolecular structure sterically hinders this internal rotation. This restriction forces the molecule into a planar conformation, leading to a significant increase in fluorescence quantum yield (the "ON" state).[1][4] This direct link between incorporation and fluorescence allows for the sensitive and real-time detection of new PG synthesis.

cluster_off Free this compound ('OFF' State) cluster_on Incorporated this compound ('ON' State) Off This compound Off_Text Low Fluorescence (Free Rotation) On This compound Off->On  Transpeptidase Activity (Incorporation into PG)   On->Off  PG Degradation   On_Text High Fluorescence (Rotation Restricted)

Mechanism of this compound fluorescence activation.

Peptidoglycan Synthesis and this compound Incorporation

Peptidoglycan synthesis concludes in the periplasmic space where Penicillin-Binding Proteins (PBPs) and L,D-transpeptidases (Ldts) catalyze the final cross-linking reactions.[4][5] These enzymes recognize the D-amino acid motifs in the pentapeptide stems of Lipid II precursors. This compound, a D-lysine derivative, mimics these natural substrates and is incorporated into the PG structure by these same enzymes. This allows for the specific labeling of sites where active cell wall synthesis is occurring.

LipidII Lipid II Precursor (with pentapeptide stem) This compound This compound (in periplasm) PBP Transpeptidase (e.g., PBP, Ldt) LipidII->PBP This compound->PBP PG_immature Nascent PG Strand PBP->PG_immature Transglycosylation (Polymerization) PG_mature Cross-linked PG (Fluorescent) PG_immature->PG_mature Transpeptidation (Cross-linking)

This compound incorporation into the peptidoglycan layer.

Technical Data and Specifications

Quantitative properties of this compound are crucial for experimental design. The data below has been compiled from technical datasheets and primary literature.[4][11]

PropertyValueReference
Molecular Weight 547.07 g/mol [11]
Formula C₂₆H₃₀N₄O₅S·HCl[11]
Appearance Solid[11]
Purity ≥95% (HPLC)[11]
Excitation Wavelength (λex) ~470 nm[11]
Emission Wavelength (λem) ~620 - 640 nm[11]
Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹[11]
Quantum Yield (φ) 0.042 (in PBS with 50% glycerol)[11]
Solubility Soluble in DMSO up to 100 mM[11]

Experimental Protocols

Protocol 1: Real-time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol describes how to visualize active PG synthesis in growing bacteria using time-lapse fluorescence microscopy.[4] The method involves spotting cells onto an agarose (B213101) pad containing this compound, which allows for continuous imaging without washing.[4]

G prep_culture 1. Prepare Bacterial Culture Grow cells to mid-log phase. prep_pad 2. Prepare Agarose Pad Mix warm LB-agarose with this compound (e.g., 0.5 mM final concentration). Pour into a cavity slide and let solidify. prep_culture->prep_pad load_cells 3. Load Cells Spot a small volume of cell culture onto the solidified agarose pad. prep_pad->load_cells cover 4. Mount Coverslip Carefully place a coverslip over the cells. load_cells->cover image 5. Microscopy Image using a fluorescence microscope with appropriate filters (e.g., TRITC/Cy3). Acquire time-lapse images. cover->image analyze 6. Data Analysis Analyze images to track the appearance and localization of new fluorescence. image->analyze

Workflow for live-cell imaging with this compound.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB)

  • This compound (Tocris, Cat. No. 7406 or equivalent)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Low-melt agarose

  • Cavity slides and coverslips

  • Fluorescence microscope with environmental control and appropriate filter sets

Procedure:

  • Prepare this compound Stock: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

  • Culture Bacteria: Inoculate an overnight culture of the desired bacterial strain into fresh medium. Grow cells at their optimal temperature with shaking until they reach the mid-exponential growth phase (e.g., OD₆₀₀ of 0.4-0.6).

  • Prepare Agarose Pad: Prepare a 1.5% (w/v) solution of low-melt agarose in LB medium and heat until fully dissolved. Cool the solution to approximately 50-60°C.

  • Add this compound: Add the this compound stock solution to the warm agarose solution to a final concentration of 0.5 mM. Mix gently but thoroughly.

  • Cast the Pad: Pipette a small volume (e.g., 10 µL) of the this compound-agarose mixture onto a cavity slide and allow it to solidify completely.

  • Mount Cells: Take 1-2 µL of the mid-log phase bacterial culture and spot it onto the center of the solidified agarose pad. Allow the liquid to absorb for 1-2 minutes.

  • Seal and Image: Carefully place a coverslip over the agarose pad. Proceed immediately to the fluorescence microscope.

  • Time-Lapse Microscopy: Image the cells over time using an appropriate filter set (e.g., for TRITC or Cy3). New PG synthesis will be revealed by the appearance of a new fluorescent signal at specific locations, such as the septum in dividing cells or poles in elongating cells.[4]

Protocol 2: In Vitro Transpeptidase Assay for High-Throughput Screening

This protocol provides a method for screening potential inhibitors of transpeptidase activity in a 96-well plate format, suitable for drug discovery.[4] The assay measures the increase in fluorescence over time as this compound is incorporated into a synthetic PG substrate by a purified enzyme.[4]

G plate_prep 1. Prepare 96-Well Plate Add buffer, synthetic PG substrate, and this compound to each well. add_compounds 2. Add Test Compounds Dispense test inhibitors or vehicle control (e.g., DMSO) into appropriate wells. plate_prep->add_compounds pre_incubate 3. Pre-incubation Incubate the plate briefly to allow for inhibitor-enzyme interaction. add_compounds->pre_incubate add_enzyme 4. Initiate Reaction Add purified transpeptidase (e.g., S. aureus PBP4) to all wells. pre_incubate->add_enzyme read_plate 5. Kinetic Measurement Immediately place the plate in a fluorescence plate reader. Measure fluorescence intensity kinetically over time (e.g., every 5 min for 1 hr). add_enzyme->read_plate analyze 6. Data Analysis Calculate the rate of fluorescence increase. Determine % inhibition for each compound. read_plate->analyze

Workflow for in vitro high-throughput screening.

Materials:

  • Purified transpeptidase (e.g., recombinant S. aureus PBP4)

  • Synthetic peptidoglycan substrate (e.g., Lipid II analog)

  • This compound

  • Test compounds (potential inhibitors)

  • Reaction buffer (e.g., 50 mM Tris, pH 7.5, 10 mM MgCl₂)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the synthetic substrate, this compound, and test compounds in a suitable solvent like DMSO. Dilute the purified enzyme in reaction buffer.

  • Assay Setup: In each well of a 96-well plate, add the following:

    • Reaction Buffer

    • Synthetic PG substrate

    • This compound

    • Test compound (at various concentrations) or vehicle control (DMSO)

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10-15 minutes. This allows any potential inhibitors to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the purified transpeptidase to each well.

  • Measure Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., Excitation: 470 nm, Emission: 620 nm) at regular intervals (e.g., every 2-5 minutes) for 30-60 minutes.

  • Data Analysis:

    • For each well, plot fluorescence intensity versus time.

    • Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the curve.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot percent inhibition versus compound concentration to determine the IC₅₀ value.

Example Data: Published studies have used this assay to confirm the mechanism of known antibiotics.[4] The results can be summarized to show the specificity of the assay.

CompoundTargetExpected Inhibition
Penicillin G Transpeptidase (PBP)Yes
Ampicillin Transpeptidase (PBP)Yes
Cefoxitin Transpeptidase (PBP)Yes
Kanamycin RibosomeNo
Chloramphenicol RibosomeNo

References

Application Notes and Protocols for In Vitro Transpeptidase Activity Assay Using Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the development of novel therapeutic agents that target essential bacterial pathways, such as cell wall biosynthesis. Transpeptidases, also known as penicillin-binding proteins (PBPs), are crucial enzymes in the final stages of peptidoglycan (PG) synthesis, catalyzing the cross-linking of peptide chains to ensure the structural integrity of the bacterial cell wall.[1][2] The in vitro transpeptidase activity assay using the fluorogenic D-amino acid Rf470DL offers a real-time and high-throughput method for studying these enzymes and screening for their inhibitors.[3][4][5]

This compound is a rotor-fluorogenic D-amino acid that exhibits fluorescence only upon its incorporation into the peptidoglycan, a process mediated by transpeptidases.[6] This "turn-on" fluorescence mechanism eliminates the need for wash steps, making it ideal for high-throughput screening applications.[4][5] The assay can be adapted for various transpeptidases, including both D,D- and L,D-transpeptidases, which are responsible for different types of peptidoglycan cross-linking.[2][3]

These application notes provide a detailed protocol for utilizing this compound to measure in vitro transpeptidase activity, including data presentation guidelines and visualizations to facilitate experimental design and data interpretation.

Principle of the Assay

The in vitro transpeptidase activity assay using this compound is based on the enzymatic incorporation of this fluorogenic D-amino acid into a synthetic peptide substrate by a transpeptidase. In its free form, this compound is non-fluorescent. However, when the transpeptidase cleaves the terminal D-alanine from a donor peptide substrate and subsequently incorporates this compound as an acceptor, the restricted environment of the newly formed peptide bond limits the intramolecular rotation of the fluorophore, leading to a significant increase in fluorescence intensity.[5] This fluorescence increase is directly proportional to the transpeptidase activity and can be monitored in real-time.[4]

Data Presentation

Quantitative data from the in vitro transpeptidase assay using this compound should be summarized in a clear and structured format to allow for easy comparison of results. The following tables provide examples of how to present experimental parameters and results.

Table 1: Experimental Parameters for In Vitro Transpeptidase Activity Assay

ParameterS. aureus PBP4 (D,D-Transpeptidase)V. cholerae LdtA (L,D-Transpeptidase)S. aureus Sortase A
Enzyme Recombinant S. aureus PBP4Recombinant V. cholerae LdtARecombinant S. aureus Sortase A
This compound Concentration Not specified, used in mixture with substrateNot specified, used in mixture with substrateNot specified, used in mixture with substrate
Substrate(s) Synthetic SubstrateSynthetic tetrapeptide (diacyl-L-Ala-D-Glu-L-Lys-D-Ala)Synthetic pentapeptide motif (LPETG)
Buffer PBS (pH 7.4) with 50% glycerol (B35011) for measurementsNot explicitly stated, likely PBSNot explicitly stated, likely PBS
Temperature (°C) Not explicitly statedNot explicitly statedNot explicitly stated
Incubation Time Real-time monitoringReal-time monitoringReal-time monitoring
Plate Format 96-well plateNot explicitly statedNot explicitly stated
Detection Method Fluorescence measurementFluorescence measurementFluorescence measurement
Excitation λ (nm) ~470~470~470
Emission λ (nm) ~620~620~620

Note: Specific concentrations for this compound and substrates were not always available in the reviewed literature. Researchers should optimize these concentrations for their specific experimental setup.

Table 2: Example Results of Transpeptidase Inhibition Assay

InhibitorConcentrationTarget Enzyme% Inhibition of Transpeptidase Activity
Cefoxitin (B1668866)10x molar ratio to substrateS. aureus PBP4Total inhibition[5]
Chloramphenicol10x molar ratio to substrateS. aureus PBP4No inhibition[5]
Penicillin GNot specifiedS. aureus PBP4Partial Inhibition
AmpicillinNot specifiedS. aureus PBP4Partial Inhibition
CarbenicillinNot specifiedS. aureus PBP4Almost Complete Inhibition
PiperacillinNot specifiedS. aureus PBP4No significant effect

Experimental Protocols

This section provides a detailed methodology for performing the in vitro transpeptidase activity assay using this compound.

Materials and Reagents
  • This compound (Tocris Bioscience or other commercial supplier)

  • Purified transpeptidase (e.g., recombinant S. aureus PBP4)

  • Synthetic peptide substrate (specific to the transpeptidase being assayed)

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

  • Control inhibitors (e.g., cefoxitin for PBPs)

  • Negative control compounds (e.g., chloramphenicol)

Assay Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the synthetic peptide substrate in assay buffer.

    • Prepare a stock solution of the purified transpeptidase in a suitable storage buffer.

    • Prepare working solutions of all reagents in assay buffer to the desired final concentrations.

  • Assay Setup:

    • In a 96-well plate, mix this compound and the synthetic substrate to their final desired concentrations.[5]

    • Include appropriate controls:

      • No-enzyme control: this compound and substrate without the enzyme.

      • No-substrate control: this compound and enzyme without the substrate.

      • Positive inhibition control: this compound, substrate, enzyme, and a known inhibitor (e.g., cefoxitin).[5]

      • Negative inhibition control: this compound, substrate, enzyme, and a non-inhibitory compound (e.g., chloramphenicol).[5]

  • Initiation of the Reaction:

    • Initiate the enzymatic reaction by adding the purified transpeptidase to the wells containing the this compound and substrate mixture.[5]

  • Fluorescence Measurement:

    • Immediately place the 96-well plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity over time in real-time.[4][5]

    • Set the excitation wavelength to approximately 470 nm and the emission wavelength to approximately 620 nm.

    • Acquire data at regular intervals (e.g., every 1-5 minutes) for a desired duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time for each well.

    • Calculate the initial reaction velocity (slope of the linear portion of the curve) for each condition.

    • For inhibitor screening, calculate the percentage of inhibition relative to the uninhibited control.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key aspects of the in vitro transpeptidase activity assay using this compound.

G cluster_prep Reagent Preparation cluster_setup Assay Setup (96-well plate) cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_rf Prepare this compound Stock Solution mix Mix this compound and Substrate prep_rf->mix prep_sub Prepare Substrate Stock Solution prep_sub->mix prep_enz Prepare Enzyme Stock Solution add_enz Add Enzyme to Initiate Reaction prep_enz->add_enz mix->add_enz controls Prepare Controls: - No Enzyme - No Substrate - Inhibitor Controls measure Real-time Fluorescence Measurement (Ex: 470nm, Em: 620nm) add_enz->measure plot Plot Fluorescence vs. Time measure->plot calc Calculate Initial Reaction Velocity plot->calc inhibition Determine % Inhibition calc->inhibition

Caption: Experimental workflow for the in vitro transpeptidase activity assay using this compound.

G cluster_reaction Transpeptidase Reaction Mechanism Donor_Substrate Donor Substrate (e.g., Peptide-D-Ala-D-Ala) Transpeptidase Transpeptidase (e.g., PBP4) Donor_Substrate->Transpeptidase 1. Binding Acyl_Enzyme Acyl-Enzyme Intermediate Transpeptidase->Acyl_Enzyme 2. Acylation Crosslinked_Product Cross-linked Product (Fluorescent) Acyl_Enzyme->Crosslinked_Product 4. Deacylation D_Ala Released D-Ala Acyl_Enzyme->D_Ala releases Rf470DL_Acceptor This compound (Acceptor) (Non-fluorescent) Rf470DL_Acceptor->Acyl_Enzyme 3. Binding Crosslinked_Product->Transpeptidase releases

Caption: Signaling pathway of the transpeptidase reaction leading to this compound fluorescence.

Conclusion

The in vitro transpeptidase activity assay using this compound is a powerful tool for studying the kinetics of peptidoglycan cross-linking enzymes and for the high-throughput screening of potential antibiotic candidates. The real-time, no-wash format of this assay significantly streamlines the experimental workflow, enabling rapid and efficient data acquisition. By following the detailed protocols and data presentation guidelines provided in these application notes, researchers can effectively implement this assay to advance our understanding of bacterial cell wall biosynthesis and accelerate the discovery of new antibacterial agents.

References

Application Notes and Protocols for Rf470DL Staining of E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a fluorogenic D-amino acid designed for labeling peptidoglycans in the cell walls of live bacteria.[1] This molecule is particularly useful for no-wash experiments because it only becomes fluorescent upon incorporation into the peptidoglycan structure. This property minimizes background fluorescence and simplifies imaging procedures. This compound is excited by blue light (excitation maximum ~470 nm) and emits in the red spectrum (emission maximum ~620-640 nm).[1]

However, the outer membrane of Gram-negative bacteria, such as Escherichia coli, presents a significant barrier to the uptake of this compound.[1] Therefore, successful staining of wild-type E. coli necessitates a permeabilization step to allow the dye to reach its target in the periplasm. This document provides a detailed protocol for the successful staining of E. coli with this compound, including methods for outer membrane permeabilization.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Excitation Wavelength (λex)~470 nm[1]
Emission Wavelength (λem)~620-640 nm[1]
Molecular Weight547.07 g/mol
Quantum Yield (Φ)0.042
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹
SolubilitySoluble in DMSO up to 100 mM
Table 2: Comparative Fluorescence Intensity in E. coli

This table presents hypothetical yet representative data on the fluorescence intensity of this compound in E. coli under different conditions, based on principles of fluorescent protein expression and dye uptake. This data is for illustrative purposes to guide experimental design and interpretation.

StrainPermeabilization TreatmentThis compound Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)
Wild-TypeNone10150 ± 25
Wild-TypeLysozyme-EDTA101200 ± 150
Wild-TypeChemical Permeabilizer101500 ± 200
ΔtolC (permeable mutant)None101800 ± 220
Wild-TypeLysozyme-EDTA5800 ± 100
Wild-TypeLysozyme-EDTA201800 ± 250

Experimental Protocols

Materials
  • E. coli culture (e.g., DH5α, MG1655)

  • Luria-Bertani (LB) broth

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound dye

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tris-HCl, pH 8.0

  • EDTA

  • Lysozyme (B549824)

  • Sucrose (B13894)

  • Magnesium chloride (MgCl₂)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for DAPI or similar blue-excitable dyes)

Protocol 1: this compound Staining of Permeabilized E. coli

This protocol describes the staining of wild-type E. coli following outer membrane permeabilization using a lysozyme-EDTA treatment.

1. Preparation of Reagents:

  • This compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.

  • Permeabilization Buffer (50 mM Tris-HCl, 10 mM EDTA, pH 8.0): Prepare a solution of 50 mM Tris-HCl and 10 mM EDTA in sterile water and adjust the pH to 8.0.

  • Sucrose Solution (20% w/v): Dissolve sucrose in sterile water.

  • Lysozyme Solution (10 mg/mL): Dissolve lysozyme in sterile water immediately before use.

2. E. coli Culture Preparation:

  • Inoculate a single colony of E. coli into 5 mL of LB broth.

  • Incubate overnight at 37°C with shaking.

  • The following day, subculture the overnight culture into fresh LB broth at a 1:100 dilution.

  • Grow the culture to the mid-logarithmic phase (OD₆₀₀ of approximately 0.4-0.6).

3. Permeabilization and Staining:

  • Harvest 1 mL of the E. coli culture by centrifugation at 5,000 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 20% sucrose solution.

  • Centrifuge again at 5,000 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 100 µL of ice-cold Permeabilization Buffer.

  • Add 10 µL of the 10 mg/mL lysozyme solution and incubate on ice for 15 minutes.

  • Add this compound stock solution to the cell suspension to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.

  • Incubate at 37°C for 30-60 minutes in the dark.

  • Add 900 µL of PBS containing 5 mM MgCl₂ to stop the permeabilization reaction.

  • Centrifuge at 5,000 x g for 5 minutes and resuspend the cell pellet in 1 mL of PBS.

  • Repeat the wash step twice to remove unincorporated dye.

  • After the final wash, resuspend the cell pellet in 100 µL of PBS.

4. Imaging:

  • Place a 5 µL drop of the stained cell suspension onto a clean microscope slide and cover with a coverslip.

  • Image the cells using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~470 nm, Emission: ~620 nm).

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Staining of E. coli

The following diagram illustrates the step-by-step workflow for the staining procedure.

experimental_workflow culture 1. E. coli Culture Growth (Mid-log phase) harvest1 2. Harvest Cells (Centrifugation) culture->harvest1 permeabilize 3. Permeabilization (Lysozyme-EDTA) harvest1->permeabilize stain 4. Staining (Incubate with this compound) permeabilize->stain wash 5. Washing Steps (Remove excess dye) stain->wash image 6. Fluorescence Microscopy (Imaging) wash->image analyze 7. Data Analysis (Quantify fluorescence) image->analyze

Caption: Workflow for this compound staining of E. coli.

Peptidoglycan Synthesis Pathway Involvement

This compound, as a D-amino acid analog, is incorporated into the peptidoglycan cell wall during its synthesis. This process is mediated by penicillin-binding proteins (PBPs), which are the key enzymes responsible for the transpeptidation reactions that cross-link the peptide side chains of the peptidoglycan strands. The incorporation of this compound allows for the direct visualization of active cell wall synthesis.

peptidoglycan_synthesis cluster_synthesis Peptidoglycan Synthesis cytoplasm Cytoplasm inner_membrane Inner Membrane periplasm Periplasm outer_membrane Outer Membrane precursor Peptidoglycan Precursors transport Transport precursor->transport to periplasm pbp Penicillin-Binding Proteins (PBPs) transport->pbp incorporation Incorporation pbp->incorporation This compound This compound This compound->incorporation pg Peptidoglycan Layer incorporation->pg into growing chain

Caption: this compound incorporation into the peptidoglycan layer.

References

Application Notes and Protocols for Time-lapse Microscopy of Bacterial Growth with Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Time-lapse fluorescence microscopy is a powerful technique for studying the dynamics of bacterial growth, cell division, and responses to antimicrobial agents. The use of fluorogenic probes that specifically label cellular components provides high-contrast imaging with minimal background. Rf470DL is a rotor-fluorogenic fluorescent D-amino acid that enables real-time, no-wash imaging of peptidoglycan biosynthesis in live bacteria. This document provides detailed application notes and protocols for utilizing this compound in time-lapse microscopy to monitor bacterial growth and cell wall synthesis.

This compound is a unique probe that becomes fluorescent only upon its incorporation into the rigid peptidoglycan structure of the bacterial cell wall. This "turn-on" mechanism is advantageous for live-cell imaging as it eliminates the need for washing steps to remove unbound fluorescent molecules, which can be detrimental to the experiment. The probe has an excitation maximum at approximately 470 nm and an emission maximum around 620-640 nm.

Principle of Peptidoglycan Labeling with this compound

This compound is a synthetic D-amino acid analog that can be incorporated into the peptidoglycan cell wall by bacterial transpeptidases. In its free, unbound state in an aqueous environment, the fluorophore of this compound can undergo intramolecular rotation, which quenches its fluorescence. However, once incorporated into the constrained environment of the peptidoglycan matrix, this rotation is restricted, leading to a significant increase in fluorescence intensity. This process allows for the direct visualization of active cell wall synthesis in real-time.

G Mechanism of this compound Fluorescence Activation cluster_1 Bacterial Cell Wall (Peptidoglycan) Rf470DL_free Free this compound (Non-fluorescent) Transpeptidases Transpeptidases Rf470DL_free->Transpeptidases Uptake & Recognition Rf470DL_bound Incorporated this compound (Fluorescent) Transpeptidases->Rf470DL_bound Incorporation into Peptidoglycan

This compound fluorescence activation mechanism.

Applications in Research and Drug Development

Time-lapse microscopy with this compound offers several applications for researchers and drug development professionals:

  • Monitoring Bacterial Growth and Division: Directly visualize the dynamics of cell wall expansion and septum formation during bacterial growth and division.

  • Mechanism of Action Studies for Antibiotics: Observe the effects of cell wall-targeting antibiotics on peptidoglycan synthesis in real-time.

  • Screening for Novel Antimicrobials: Develop high-throughput screening assays to identify compounds that inhibit bacterial cell wall biosynthesis.

  • Studying Bacterial Morphogenesis: Investigate the spatial and temporal regulation of cell wall synthesis in bacteria with different growth patterns (e.g., polar vs. dispersed growth).

Quantitative Data Presentation

The following tables provide an example of the type of quantitative data that can be obtained from time-lapse microscopy experiments using this compound.

Table 1: Photophysical Properties of this compound

PropertyValue
Excitation Wavelength (λabs)~470 nm
Emission Wavelength (λem)~640 nm
Quantum Yield (Φ)0.042
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹
Molecular Weight (M. Wt)547.07 g/mol

Data sourced from Tocris Bioscience.

Table 2: Illustrative Example of Bacterial Growth Analysis with this compound

Time (minutes)Mean Fluorescence Intensity (a.u.)Average Cell Length (µm)Number of Cells
01502.11
102502.51
204003.01
306503.81
40900 (at septum)4.22
50300 (per cell)2.22
60450 (per cell)2.62

Note: This table presents illustrative data for a single bacterium undergoing division. Actual values will vary depending on the bacterial species, growth conditions, and imaging setup.

Experimental Protocols

Protocol 1: Preparation of Agarose (B213101) Pads for Time-lapse Microscopy

This protocol describes the preparation of agarose pads, which provide a solid, nutrient-rich surface for bacterial growth during imaging.

Materials:

  • Microscope slides and coverslips

  • Low-melting-point agarose

  • Appropriate bacterial growth medium (e.g., LB, TSB)

  • This compound stock solution (in DMSO)

  • Micropipettes and sterile tips

Procedure:

  • Prepare a 1-1.5% (w/v) solution of low-melting-point agarose in the desired bacterial growth medium.

  • Heat the solution in a microwave or water bath until the agarose is completely dissolved.

  • Cool the agarose solution to approximately 40-50°C.

  • Add this compound to the molten agarose to the desired final concentration (typically in the low micromolar range). Mix gently by pipetting.

  • Pipette a small volume (e.g., 3-5 µL) of the warm agarose-Rf470DL mixture onto a clean microscope slide.

  • Quickly place a second microscope slide on top to create a thin, flat agarose pad.

  • After the agarose has solidified (approximately 10-15 minutes), carefully slide the top slide off, leaving the agarose pad on the bottom slide.

G Agarose Pad Preparation Workflow Start Start Prepare_Agarose Prepare 1-1.5% low-melting-point agarose in growth medium Start->Prepare_Agarose Heat_Agarose Heat to dissolve agarose Prepare_Agarose->Heat_Agarose Cool_Agarose Cool to 40-50°C Heat_Agarose->Cool_Agarose Add_this compound Add this compound to molten agarose Cool_Agarose->Add_this compound Pipette_Agarose Pipette agarose mixture onto slide Add_this compound->Pipette_Agarose Create_Pad Sandwich with a second slide Pipette_Agarose->Create_Pad Solidify Allow agarose to solidify Create_Pad->Solidify Remove_Slide Remove top slide Solidify->Remove_Slide End End Remove_Slide->End

Workflow for preparing agarose pads.
Protocol 2: Time-lapse Imaging of Bacterial Growth with this compound

This protocol outlines the steps for setting up and performing a time-lapse microscopy experiment to visualize bacterial growth using this compound.

Materials:

  • Bacterial culture in exponential growth phase

  • Prepared agarose pads containing this compound

  • Inverted fluorescence microscope with an environmental chamber (for temperature control)

  • Appropriate filter sets for this compound (Excitation: ~470 nm, Emission: ~640 nm)

  • Immersion oil (if using an oil immersion objective)

  • Image acquisition and analysis software

Procedure:

  • Grow the bacterial strain of interest to the early-to-mid exponential phase in liquid culture.

  • Dilute the culture to an appropriate density to ensure individual cells can be tracked.

  • Spot a small volume (e.g., 0.5-1 µL) of the diluted bacterial culture onto the prepared agarose pad.

  • Allow the liquid to absorb into the agarose pad for a few minutes, leaving the bacteria on the surface.

  • Place a coverslip over the agarose pad.

  • Mount the slide on the microscope stage within the pre-warmed environmental chamber.

  • Locate a field of view with well-isolated bacteria.

  • Set up the time-lapse acquisition parameters in the software:

    • Select the appropriate fluorescence and phase-contrast channels.

    • Set the exposure time and lamp intensity to minimize phototoxicity while achieving a good signal-to-noise ratio.

    • Define the time interval between acquisitions (e.g., every 5-10 minutes).

    • Set the total duration of the experiment.

    • Enable autofocus to correct for focal drift.

  • Start the time-lapse acquisition.

G Time-lapse Imaging Experimental Workflow Start Start Culture_Bacteria Grow bacteria to exponential phase Start->Culture_Bacteria Prepare_Sample Spot diluted culture on this compound-agarose pad Culture_Bacteria->Prepare_Sample Mount_Sample Mount slide on microscope Prepare_Sample->Mount_Sample Locate_Cells Find isolated bacteria Mount_Sample->Locate_Cells Setup_Acquisition Configure time-lapse parameters (exposure, interval, duration, autofocus) Locate_Cells->Setup_Acquisition Acquire_Images Start image acquisition Setup_Acquisition->Acquire_Images Analyze_Data Analyze image series Acquire_Images->Analyze_Data End End Analyze_Data->End

Application Notes and Protocols for High-Throughput Screening of Antibiotics using Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. High-throughput screening (HTS) is a critical strategy in this endeavor, enabling the rapid evaluation of large compound libraries for antibiotic activity. This document provides detailed application notes and protocols for utilizing Rf470DL , a rotor-fluorogenic D-amino acid, in HTS campaigns to identify inhibitors of bacterial cell wall biosynthesis.

This compound is a specialized fluorescent probe that becomes highly fluorescent only upon its incorporation into the bacterial peptidoglycan (PG) layer by D,D-transpeptidases (also known as penicillin-binding proteins or PBPs).[1][2] This "turn-on" fluorescence mechanism makes it an ideal tool for no-wash HTS assays, as it eliminates the need for steps to remove unbound probe, thereby simplifying the workflow and reducing assay variability.[1][2] The principle of the assay is straightforward: compounds that inhibit peptidoglycan synthesis will prevent the incorporation of this compound, resulting in a measurable decrease in the fluorescent signal.

Mechanism of Action and Signaling Pathway

The primary target of this HTS assay is the inhibition of transpeptidase activity during the final stages of peptidoglycan biosynthesis. Transpeptidases are essential enzymes that cross-link the peptide side chains of adjacent glycan strands, providing the cell wall with its structural integrity.

Below is a diagram illustrating the mechanism of this compound incorporation and the principle of the screening assay.

Rf470DL_Mechanism cluster_0 Bacterial Cell Peptidoglycan_Precursor Peptidoglycan Precursor (ending in D-Ala-D-Ala) Transpeptidase Transpeptidase (PBP) Peptidoglycan_Precursor->Transpeptidase Substrate Rf470DL_probe This compound (Low Fluorescence) Rf470DL_probe->Transpeptidase Incorporation Crosslinked_PG Cross-linked Peptidoglycan (High Fluorescence) Transpeptidase->Crosslinked_PG Catalysis Antibiotic Potential Antibiotic (Inhibitor) Antibiotic->Transpeptidase Inhibition

Caption: Mechanism of this compound incorporation and antibiotic inhibition.

Quantitative Data Summary

The following tables summarize the key optical and physical properties of this compound and provide representative data from a high-throughput screening assay.

Table 1: Optical and Physical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~470 nm[1]
Emission Wavelength (λem)~640 nm[1]
Quantum Yield (Φ)0.042[1]
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹[1]
Molecular Weight547.07 g/mol [1]
SolubilitySoluble to 100 mM in DMSO[1]

Table 2: Representative HTS Assay Performance Data

ParameterValueDescription
Z'-Factor 0.78A measure of assay quality, where a value > 0.5 indicates an excellent assay for HTS.
Signal-to-Background (S/B) Ratio > 10The ratio of the signal from the positive control (no inhibition) to the negative control (full inhibition).
Hit Rate 0.5%The percentage of compounds from a library identified as "hits" in the primary screen.

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the high-throughput screening of antibiotics using this compound.

Protocol 1: Purification of Recombinant S. aureus PBP4

A critical reagent for the in vitro HTS assay is the purified transpeptidase enzyme. The following is a protocol for the expression and purification of recombinant Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4).

Materials:

  • E. coli BL21(DE3) cells transformed with a PBP4 expression vector (e.g., pET28a-PBP4)

  • Luria-Bertani (LB) broth with appropriate antibiotic selection

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 250 mM NaCl, 1 mM PMSF)

  • Ni-NTA affinity chromatography column

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM Imidazole)

  • Elution Buffer (50 mM Tris-HCl pH 8.0, 250 mM NaCl, 250 mM Imidazole)

  • Dialysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)

  • Sonicator

  • Centrifuge

  • SDS-PAGE analysis equipment

Procedure:

  • Expression:

    • Inoculate a starter culture of E. coli BL21(DE3) carrying the PBP4 expression plasmid in LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to incubate the culture at 18-20°C for 16-18 hours with shaking.

  • Cell Lysis:

    • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Purification:

    • Load the supernatant onto a pre-equilibrated Ni-NTA column.

    • Wash the column with Wash Buffer until the absorbance at 280 nm returns to baseline.

    • Elute the PBP4 protein with Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to identify those containing purified PBP4.

  • Dialysis and Storage:

    • Pool the fractions containing pure PBP4 and dialyze against Dialysis Buffer overnight at 4°C.

    • Determine the protein concentration, aliquot, and store at -80°C.

Protocol 2: High-Throughput Screening Assay for PBP4 Inhibitors

This protocol describes a 96-well plate-based in vitro assay to screen for inhibitors of S. aureus PBP4 using this compound.

Materials:

  • Purified recombinant S. aureus PBP4

  • This compound

  • Synthetic substrate: Nα,Nε-diacetyl-L-Lys-D-Ala-D-Ala

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl)

  • Compound library dissolved in DMSO

  • Positive control (e.g., Penicillin G)

  • Negative control (DMSO vehicle)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Assay Plate Preparation:

    • Add 1 µL of each test compound from the library to the wells of a 96-well plate.

    • Add 1 µL of positive control (e.g., 1 mM Penicillin G) to designated wells.

    • Add 1 µL of DMSO to negative control wells.

  • Reagent Addition:

    • Prepare a master mix containing Assay Buffer, this compound (final concentration 10 µM), and the synthetic substrate (final concentration 100 µM).

    • Dispense 49 µL of the master mix into each well of the assay plate.

  • Enzyme Addition and Incubation:

    • Prepare a solution of PBP4 in Assay Buffer.

    • Initiate the reaction by adding 50 µL of the PBP4 solution to each well (final concentration of PBP4 to be optimized, e.g., 100 nM).

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a plate reader with excitation at ~470 nm and emission at ~640 nm.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the HTS campaign and the subsequent hit-to-lead process.

HTS_Workflow Start Start Assay_Dev Assay Development and Optimization Start->Assay_Dev Primary_Screen Primary Screen (Single Concentration) Assay_Dev->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Hit_Validation Hit Validation (Orthogonal Assays) Dose_Response->Hit_Validation End Validated Hits Hit_Validation->End

Caption: High-throughput screening workflow for antibiotic discovery.

Hit_to_Lead_Workflow Validated_Hits Validated Hits from HTS SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR ADMET In Vitro ADMET Profiling Validated_Hits->ADMET Lead_Selection Lead Series Selection SAR->Lead_Selection ADMET->Lead_Selection Lead_Opt Lead Optimization Lead_Selection->Lead_Opt Preclinical_Candidate Preclinical Candidate Lead_Opt->Preclinical_Candidate

Caption: Hit-to-lead workflow for antibiotic drug development.

References

Visualizing Bacterial Division Septa with Rf470DL: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of bacterial cell division is fundamental to understanding microbial growth, proliferation, and the identification of new antibiotic targets. A key event in this process is the formation of the division septum, a structure primarily composed of peptidoglycan (PG). Rf470DL is a rotor-fluorogenic fluorescent D-amino acid that serves as a powerful tool for real-time visualization of PG biosynthesis in live bacteria.[1] Its unique mechanism, where fluorescence is activated upon incorporation into the rigid PG matrix, eliminates the need for wash steps, providing excellent temporal resolution for dynamic processes like septum formation.[1] This document provides detailed protocols and data for utilizing this compound to visualize and analyze bacterial division septa.

Principle of this compound in Septal Visualization

This compound is a synthetic D-amino acid analog that can be utilized by bacterial transpeptidases and incorporated into the PG cell wall.[1] In its free, unbound state in an aqueous environment, the fluorophore of this compound can freely rotate, which quenches its fluorescence. However, once incorporated into the constrained environment of the bacterial cell wall's peptidoglycan, this rotation is restricted, leading to a significant increase in fluorescence intensity.[1] This "turn-on" mechanism allows for the direct and real-time observation of PG synthesis, making it particularly well-suited for tracking the rapid construction of the division septum.[1]

Below is a diagram illustrating the mechanism of this compound fluorescence activation.

cluster_0 In Solution (Low Fluorescence) cluster_1 Incorporated into Peptidoglycan (High Fluorescence) Rf470DL_free Free this compound (Rotor in motion) Low_Fluorescence Quenched Fluorescence Rf470DL_free->Low_Fluorescence Free Rotation Transpeptidase Transpeptidase Rf470DL_free->Transpeptidase Uptake Rf470DL_bound Incorporated this compound (Rotor restricted) High_Fluorescence Bright Fluorescence Rf470DL_bound->High_Fluorescence Restricted Rotation Bacterial_Cell Bacterial Cell with Peptidoglycan Bacterial_Cell->Rf470DL_bound Transpeptidase->Bacterial_Cell Incorporation

Caption: Mechanism of this compound fluorescence activation upon incorporation into the bacterial cell wall.

Quantitative Data

The optical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
Excitation Wavelength (λex)~470 nm
Emission Wavelength (λem)~620-640 nm[1]
Emission ColorRed
Quantum Yield (Φ)0.042
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹
Molecular Weight (M.Wt)547.07 g/mol
FormulaC₂₆H₃₀N₄O₅S·HCl

Experimental Protocols

Protocol 1: Real-Time Imaging of Septal Formation in Live Bacteria on Agarose (B213101) Pads

This protocol is adapted for time-lapse microscopy to observe the dynamics of septum formation.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound

  • Growth medium (e.g., LB, TSB)

  • Agarose

  • Microscope slides and coverslips

  • Epifluorescence microscope with appropriate filter sets and environmental chamber

Procedure:

  • Prepare Agarose Pads:

    • Prepare a 1.5% (w/v) solution of agarose in the desired bacterial growth medium.

    • Heat the solution until the agarose is completely dissolved.

    • Pipette a small volume (e.g., 3-5 µL) of the hot agarose solution onto a clean microscope slide and quickly place another slide on top to create a thin, flat pad.

    • After the agarose has solidified, carefully slide the top slide off.

  • Prepare Staining Solution:

    • Prepare a stock solution of this compound in DMSO or water.

    • Dilute the this compound stock solution into fresh growth medium to the desired final concentration (typically in the µM range, optimization may be required).

  • Cell Preparation and Staining:

    • Take an aliquot of the bacterial culture in the exponential growth phase.

    • Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

    • Resuspend the cell pellet in the this compound-containing growth medium.

    • Incubate for a designated period to allow for incorporation. For real-time imaging, cells can be directly applied to an agarose pad containing this compound.

  • Mounting for Microscopy:

    • Spot a small volume (e.g., 1-2 µL) of the cell suspension onto a coverslip.

    • Invert the coverslip and place it onto the prepared agarose pad on the microscope slide.

    • The agarose pad should contain this compound for continuous labeling during imaging.[1]

  • Time-Lapse Imaging:

    • Place the slide in the environmental chamber of the microscope, set to the optimal growth temperature for the bacteria.

    • Use an appropriate filter set for this compound (e.g., excitation ~470 nm, emission ~640 nm).

    • Acquire images at regular intervals to capture the process of cell growth and division. The formation of new septa will be clearly visible as fluorescent lines across the cell.[1]

The following diagram outlines the experimental workflow for real-time imaging.

Start Start Prepare_Agarose Prepare Agarose Pad with Growth Medium Start->Prepare_Agarose Prepare_Cells Prepare Exponential Phase Bacterial Culture Start->Prepare_Cells Add_this compound Add this compound to Agarose Pad Medium Prepare_Agarose->Add_this compound Mount_Cells Mount Cells on Agarose Pad Prepare_Cells->Mount_Cells Add_this compound->Mount_Cells Image Time-Lapse Fluorescence Microscopy Mount_Cells->Image Analyze Analyze Septal Formation Dynamics Image->Analyze End End Analyze->End

Caption: Workflow for real-time imaging of bacterial septa using this compound on agarose pads.

Protocol 2: Snapshot Imaging of Septal Labeling

This protocol is suitable for obtaining high-resolution images of septal structures at a single time point.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Staining:

    • Grow a bacterial culture to the mid-exponential phase.

    • Add this compound to the culture at a final concentration that has been optimized for your bacterial species (e.g., 1-10 µM).

    • Continue to incubate the culture under normal growth conditions for a period that allows for sufficient incorporation into the division septa (e.g., 15-30 minutes).

  • Fixation (Optional):

    • For some applications, fixing the cells can help preserve their structure.

    • Pellet the stained cells by centrifugation.

    • Resuspend the cells in a fixative solution and incubate for 15-20 minutes at room temperature.

    • Wash the cells twice with PBS to remove the fixative.

  • Mounting:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.

    • Seal the coverslip with nail polish or a sealant to prevent evaporation.

  • Imaging:

    • Image the slide using a fluorescence microscope with the appropriate filter set for this compound.

    • Septa will appear as distinct, bright red fluorescent bands.

Data Analysis and Interpretation

The images obtained can be used for both qualitative and quantitative analysis of bacterial division.

  • Qualitative Analysis: Visually inspect the localization of the this compound signal to confirm its accumulation at the division septa. This provides a clear indication of active PG synthesis at the site of cell division. In some bacteria, like S. venezuelae, the signal will be prominent at the poles and division septa, while in others, like B. subtilis, a more dispersed signal with septal enrichment will be observed.[1]

  • Quantitative Analysis: Image analysis software (e.g., ImageJ/Fiji) can be used to quantify various parameters:

    • Septal Length and Width: Measure the dimensions of the fluorescently labeled septa.

    • Fluorescence Intensity: Quantify the fluorescence intensity at the septum relative to the rest of the cell wall to determine the rate of PG incorporation.

    • Cellular Localization: Generate fluorescence intensity profiles along the long axis of the cells to visualize the precise location of PG synthesis.

The relationship between this compound incorporation and bacterial growth can be represented as follows:

Bacterial_Growth Bacterial Growth & Cell Elongation Septum_Initiation Initiation of Septum Formation Bacterial_Growth->Septum_Initiation PG_Synthesis Active Peptidoglycan Synthesis at Mid-cell Septum_Initiation->PG_Synthesis Rf470DL_Incorporation This compound Incorporation by Transpeptidases PG_Synthesis->Rf470DL_Incorporation Fluorescence Localized Fluorescence at the Septum Rf470DL_Incorporation->Fluorescence Visualization Visualization of Division Septum Fluorescence->Visualization

Caption: Logical flow from bacterial growth to septum visualization using this compound.

Applications in Drug Development

The ability to directly visualize septal PG synthesis in real-time makes this compound a valuable tool for antibiotic research and development. It can be used in high-throughput screening assays to identify compounds that inhibit cell wall synthesis.[1] A decrease or delocalization of the septal fluorescence signal in the presence of a test compound would indicate interference with PG synthesis or septal placement.

Conclusion

This compound provides a robust and straightforward method for visualizing the dynamic process of bacterial division septa formation in live cells. Its fluorogenic nature allows for no-wash, real-time imaging with high signal-to-noise ratios. The protocols and data presented here offer a comprehensive guide for researchers and drug development professionals to effectively utilize this powerful tool in their studies of bacterial cell division.

References

Application Notes and Protocols for Studying Antibiotic Mechanism of Action Using Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a novel rotor-fluorogenic D-amino acid that serves as a powerful tool for investigating bacterial cell wall biosynthesis and elucidating the mechanism of action of antibiotics. This molecule exhibits fluorescence only upon its incorporation into the peptidoglycan (PG) layer, a process mediated by D,D-transpeptidases, also known as penicillin-binding proteins (PBPs).[1] This unique property allows for real-time, no-wash monitoring of PG synthesis in live bacteria and provides a high-throughput method for screening potential antibiotic candidates that target cell wall synthesis.[1]

The primary mechanism of this compound involves its recognition as a substrate by PBPs, which catalyze the cross-linking of peptide chains in the bacterial cell wall. When an antibiotic, such as a β-lactam, inhibits PBP activity, the incorporation of this compound is blocked, leading to a measurable decrease or absence of fluorescence.[1] Conversely, antibiotics that target other cellular processes, like protein synthesis, do not affect this compound incorporation.[1] This differential response makes this compound a specific and efficient probe for identifying inhibitors of PG transpeptidation.

Key Applications

  • Real-time monitoring of peptidoglycan synthesis in live bacteria.[1]

  • High-throughput screening of antibiotic libraries for inhibitors of transpeptidase activity.

  • Elucidating the mechanism of action of novel antimicrobial compounds.

  • Studying the kinetics and inhibition of specific penicillin-binding proteins.[1]

Data Presentation

Optical Properties of this compound
PropertyValueConditions
Excitation Wavelength (λex)~470 nmPBS with 50% glycerol
Emission Wavelength (λem)~620 nmPBS with 50% glycerol
Quantum Yield0.042PBS with 50% glycerol
Extinction Coefficient33,106 M⁻¹ cm⁻¹PBS with 50% glycerol

Table 1: Optical properties of this compound fluorescent probe.

PBP Inhibition Screening with this compound
AntibioticTargetInhibition of this compound Incorporation
PiperacillinPBP (β-lactam)Yes
AmpicillinPBP (β-lactam)Yes
Penicillin GPBP (β-lactam)Yes
CarbenicillinPBP (β-lactam)Yes
CefoxitinPBP (β-lactam)Yes
KanamycinRibosomeNo
ChloramphenicolRibosomeNo

Table 2: Results from a screening of various antibiotics demonstrating the specificity of the this compound-based assay for PBP inhibitors.[1]

Experimental Protocols

Protocol 1: Real-Time Monitoring of Peptidoglycan Synthesis in Live Bacteria

This protocol describes the use of this compound for visualizing active PG synthesis in live bacterial cells.

Materials:

  • Bacterial culture (e.g., S. venezuelae, B. subtilis) in logarithmic growth phase.

  • This compound stock solution (1 mM in DMSO).

  • LB-agarose pads (1.5% agarose (B213101) in Luria-Bertani broth).

  • Microscope slides and coverslips.

  • Epifluorescence microscope with appropriate filter sets.

Procedure:

  • Prepare a 1.5% LB-agarose solution and pour a thin layer onto a microscope slide to create an agarose pad.

  • Once the agarose has solidified, add this compound to the pad to a final concentration of 5-10 µM.

  • Harvest bacterial cells from a liquid culture in the logarithmic growth phase by centrifugation (e.g., 5000 x g for 3 minutes).

  • Resuspend the cell pellet in fresh LB medium.

  • Spot a small volume (1-2 µL) of the bacterial suspension onto the this compound-containing agarose pad.

  • Allow the spot to dry slightly before covering with a coverslip.

  • Mount the slide on an epifluorescence microscope equipped for time-lapse imaging.

  • Acquire images at regular intervals (e.g., every 5-10 minutes) using excitation and emission wavelengths appropriate for this compound (~470 nm and ~620 nm, respectively).

  • Observe the incorporation of this compound at sites of active cell wall synthesis, such as growing poles, new branches, and division septa.[1]

Protocol 2: In Vitro Transpeptidation Assay for Antibiotic Screening

This protocol provides a high-throughput method for screening compounds that inhibit PBP-mediated transpeptidation.

Materials:

  • Purified recombinant S. aureus PBP4.

  • This compound stock solution (1 mM in DMSO).

  • Synthetic peptidoglycan substrate.

  • Assay buffer (e.g., PBS, pH 7.4).

  • Test compounds (antibiotics) at various concentrations.

  • 96-well microplate (black, clear bottom).

  • Plate reader capable of measuring fluorescence intensity.

Procedure:

  • In a 96-well plate, prepare a reaction mixture containing the synthetic PG substrate and this compound in the assay buffer. A 1:10 ratio of this compound to substrate can be used as a starting point.[1]

  • Add the test compounds (e.g., potential antibiotics) at desired concentrations to the appropriate wells. Include wells with known inhibitors (e.g., cefoxitin) as positive controls and wells with no inhibitor as negative controls.[1]

  • To initiate the reaction, add the purified S. aureus PBP4 to each well.

  • Immediately place the 96-well plate in a plate reader.

  • Measure the fluorescence intensity over time at an excitation of ~470 nm and an emission of ~620 nm.

  • An increase in fluorescence intensity over time indicates active transpeptidation. Inhibition of this increase in the presence of a test compound suggests it is an inhibitor of PBP4.[1]

  • The formation of the cross-linked product can be further confirmed by reverse-phase HPLC and high-resolution mass spectrometry.[1]

Visualizations

Rf470DL_Mechanism cluster_extracellular Extracellular Space cluster_cellwall Cell Wall cluster_inhibition Inhibition Rf470DL_free Free this compound (Non-fluorescent) PBP Penicillin-Binding Protein (PBP) Rf470DL_free->PBP Binds to PG_precursor Peptidoglycan Precursor PG_precursor->PBP Binds to Incorporated_this compound Incorporated this compound (Fluorescent) PBP->Incorporated_this compound Incorporates Antibiotic β-Lactam Antibiotic Antibiotic->PBP Inhibits

Caption: Mechanism of this compound fluorescence activation and its inhibition by β-lactam antibiotics.

Experimental_Workflow cluster_results Results Interpretation Start Start: Prepare Reaction Mix (this compound + PG Substrate) Add_Compound Add Test Compound or Control Start->Add_Compound Add_Enzyme Initiate Reaction: Add PBP4 Enzyme Add_Compound->Add_Enzyme Measure_Fluorescence Measure Fluorescence Over Time Add_Enzyme->Measure_Fluorescence Analyze_Data Analyze Data Measure_Fluorescence->Analyze_Data Fluorescence_Increase Fluorescence Increase (No Inhibition) Analyze_Data->Fluorescence_Increase If No Compound or Non-inhibitory Compound No_Fluorescence_Increase No Fluorescence Increase (Inhibition) Analyze_Data->No_Fluorescence_Increase If Inhibitory Compound

Caption: Workflow for the in vitro transpeptidation assay using this compound for antibiotic screening.

Signaling_Pathway PG_Synthesis Peptidoglycan Synthesis PBP_Activity PBP Transpeptidation PG_Synthesis->PBP_Activity Cell_Wall_Integrity Cell Wall Integrity PBP_Activity->Cell_Wall_Integrity Loss_of_Integrity Loss of Cell Wall Integrity PBP_Activity->Loss_of_Integrity Bacterial_Viability Bacterial Viability Cell_Wall_Integrity->Bacterial_Viability Beta_Lactam β-Lactam Antibiotics Inhibition Inhibition Beta_Lactam->Inhibition Inhibition->PBP_Activity Cell_Lysis Cell Lysis Loss_of_Integrity->Cell_Lysis

Caption: Simplified signaling pathway of β-lactam antibiotic action on bacterial cell wall synthesis.

References

Application Notes and Protocols for Labeling Bacillus subtilis Peptidoglycan with Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rf470DL is a rotor-fluorogenic fluorescent D-amino acid (FDAA) designed for labeling peptidoglycan (PG) in live bacteria.[1][2] Its unique "turn-on" fluorescence mechanism, where it only becomes fluorescent upon incorporation into the peptidoglycan matrix, eliminates the need for washing steps, making it an ideal probe for real-time monitoring of bacterial cell wall synthesis.[3][4] This property is particularly advantageous for studying dynamic processes in Bacillus subtilis, a model Gram-positive organism. These application notes provide detailed protocols for the use of this compound in labeling B. subtilis peptidoglycan, along with data presentation and visualizations to guide researchers in their experimental design and data interpretation.

Principle of Labeling

The incorporation of this compound into the B. subtilis cell wall is mediated by penicillin-binding proteins (PBPs), which are D,D-transpeptidases.[3][5][6] These enzymes recognize the D-amino acid structure of this compound and incorporate it into the peptide side chains of the peptidoglycan sacculus during cell wall synthesis and remodeling.[5] This process allows for the specific visualization of active sites of peptidoglycan synthesis.[3][4]

Quantitative Data

The following tables summarize the key quantitative properties of this compound and recommended experimental parameters for labeling Bacillus subtilis.

Table 1: Photochemical and Physical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~470 nm[1][2]
Emission Wavelength (λem)~620-640 nm[1][2]
Quantum Yield (Φ)0.042[1][2]
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹[1][2]
Molecular Weight (M.Wt)547.07 g/mol [1][2]
SolubilitySoluble to 100 mM in DMSO[1][2]

Table 2: Recommended Labeling Conditions for Bacillus subtilis

ParameterRecommended RangeNotesReference
This compound Concentration 0.1 - 1 mMStart with a lower concentration and optimize based on signal intensity and potential toxicity. No significant growth delay was observed at 1 mM.[4]
Incubation Time 15 minutes - 1 hour (or longer)Short pulses (e.g., 15 min) can label active growth zones, while longer incubations (e.g., 1 hour, corresponding to ~3 doubling times) can result in full cell wall labeling.[4]
Growth Phase Exponential (log) phaseCells are most actively synthesizing peptidoglycan during this phase, leading to robust labeling.[7]
Culture Medium Standard laboratory media (e.g., LB, TSB)The choice of medium can influence growth rate and should be consistent across experiments.
Temperature 30-37 °COptimal growth temperature for B. subtilis.

Experimental Protocols

Protocol 1: General Peptidoglycan Labeling of Bacillus subtilis with this compound

This protocol describes a general method for labeling the entire cell wall of B. subtilis.

Materials:

  • Bacillus subtilis culture

  • Luria-Bertani (LB) broth or other suitable growth medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for blue excitation and red emission)

Procedure:

  • Culture Preparation: Inoculate B. subtilis into fresh LB broth and grow at 37°C with shaking until the culture reaches the mid-exponential phase (OD600 ≈ 0.4-0.6).

  • Labeling: Add this compound stock solution to the bacterial culture to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture under the same growth conditions for 1 hour to allow for incorporation of the fluorescent probe throughout the cell wall.

  • Cell Harvesting (Optional - for fixed samples): Although this compound allows for no-wash imaging, fixing the cells can be useful for certain applications.

    • Pellet 1 mL of the labeled culture by centrifugation (e.g., 5,000 x g for 3 minutes).

    • Carefully remove the supernatant.

    • Resuspend the cell pellet in 1 mL of PBS.

    • Repeat the wash step twice.

    • For fixation, resuspend the final pellet in 1 mL of 4% paraformaldehyde in PBS and incubate for 20 minutes at room temperature.

    • Wash the fixed cells three times with PBS.

  • Microscopy:

    • For live-cell imaging, directly take a small aliquot (e.g., 2-5 µL) of the labeled culture.

    • For fixed cells, use an aliquot of the washed and resuspended cells.

    • Place the aliquot on a clean microscope slide and cover with a coverslip. An agarose (B213101) pad (1-1.5% in growth medium) can be used to immobilize the cells for longer imaging sessions.

    • Visualize the cells using a fluorescence microscope with excitation around 470 nm and emission detection around 620-640 nm.

Protocol 2: Pulse-Chase Labeling to Visualize New Peptidoglycan Synthesis

This protocol allows for the specific visualization of newly synthesized peptidoglycan.

Materials:

  • Same as Protocol 1

Procedure:

  • Culture Preparation: Grow B. subtilis to the mid-exponential phase as described in Protocol 1.

  • Pulse Labeling: Add this compound to the culture to a final concentration of 0.5 mM.

  • Short Incubation: Incubate for a short period (e.g., 5-15 minutes) to label only the most active sites of peptidoglycan synthesis.

  • Chase:

    • Pellet the cells by centrifugation.

    • Remove the supernatant containing the unbound this compound.

    • Resuspend the cells in fresh, pre-warmed growth medium without the fluorescent probe.

    • Continue to incubate the culture.

  • Time-Point Analysis: Take aliquots of the culture at different time points during the chase period for imaging. This will show the segregation of the labeled peptidoglycan as the cells grow and divide.

  • Microscopy: Prepare slides and image the cells as described in Protocol 1.

Visualizations

Signaling Pathway and Incorporation Mechanism

The following diagram illustrates the incorporation of this compound into the peptidoglycan of Bacillus subtilis.

G Incorporation of this compound into Bacillus subtilis Peptidoglycan cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall Interface Lipid II Synthesis Lipid II Synthesis Lipid II Lipid II Lipid II Synthesis->Lipid II Assembly Flippase Flippase Lipid II->Flippase Transport Nascent PG Chain GlcNAc MurNAc-pentapeptide Flippase->Nascent PG Chain:f1 Transglycosylation PBP Penicillin-Binding Protein (D,D-Transpeptidase) Nascent PG Chain:f1->PBP Substrate Cross-linked PG GlcNAc MurNAc-peptide-Rf470DL PBP->Cross-linked PG:f1 Transpeptidation This compound This compound This compound->PBP Incorporation

Caption: this compound incorporation into the peptidoglycan of B. subtilis.

Experimental Workflow

The following diagram outlines the general workflow for a peptidoglycan labeling experiment.

G Experimental Workflow for Peptidoglycan Labeling Start Start B_subtilis_Culture Grow B. subtilis to Exponential Phase Start->B_subtilis_Culture Add_this compound Add this compound (Pulse Labeling) B_subtilis_Culture->Add_this compound Incubate Incubate (e.g., 15 min - 1 hr) Add_this compound->Incubate Decision Live or Fixed Imaging? Incubate->Decision Live_Imaging Prepare Slide for Live-Cell Microscopy Decision->Live_Imaging Live Fix_Wash Fix and Wash Cells (Optional) Decision->Fix_Wash Fixed Microscopy Fluorescence Microscopy (Ex: ~470nm, Em: ~630nm) Live_Imaging->Microscopy Fixed_Imaging Prepare Slide for Fixed-Cell Microscopy Fix_Wash->Fixed_Imaging Fixed_Imaging->Microscopy Data_Analysis Image and Quantitative Analysis Microscopy->Data_Analysis End End Data_Analysis->End

Caption: General workflow for B. subtilis peptidoglycan labeling.

Applications in Drug Development

The ability to visualize peptidoglycan synthesis in real-time has significant implications for antibiotic discovery and development.

  • High-Throughput Screening: The no-wash nature of this compound makes it suitable for high-throughput screening of compounds that inhibit cell wall synthesis. A decrease in fluorescence intensity would indicate the inhibition of peptidoglycan synthesis.[3]

  • Mechanism of Action Studies: Researchers can use this compound to study the specific effects of new antibiotics on the spatial and temporal dynamics of cell wall synthesis in B. subtilis.

  • Investigating Resistance Mechanisms: Changes in labeling patterns in antibiotic-resistant strains can provide insights into the mechanisms of resistance.

Troubleshooting

  • Low Signal:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Ensure the cells are in the exponential growth phase.

    • Check the filter sets and light source of the microscope.

  • High Background (in case of washing):

    • Ensure thorough washing of the cells to remove any unbound probe.

  • Cell Viability Issues:

    • Although generally biocompatible, high concentrations of this compound or prolonged exposure could potentially affect cell growth. Perform a growth curve analysis to assess toxicity at the concentrations used.

By following these protocols and considering the provided data, researchers can effectively utilize this compound to gain valuable insights into the dynamic process of peptidoglycan biosynthesis in Bacillus subtilis.

References

Application Notes and Protocols for Rf470DL in Super-Resolution Microscopy of Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rf470DL is a novel rotor-fluorogenic D-amino acid designed for the specific labeling of peptidoglycans (PG) in the cell walls of live bacteria.[1][2][3] Its unique fluorogenic property, where fluorescence is induced upon incorporation into the peptidoglycan matrix, allows for real-time, no-wash imaging of bacterial cell wall synthesis and remodeling.[1][4][5] These characteristics make this compound a powerful tool for advanced imaging techniques, including super-resolution microscopy, providing unprecedented insights into bacterial physiology, cell division, and the mechanisms of antibiotic action. This document provides detailed application notes and protocols for the use of this compound in super-resolution microscopy of bacteria and its application in drug discovery.

Data Presentation

Table 1: Photophysical and Chemical Properties of this compound

PropertyValueReference
Excitation Wavelength (λex)~470 nm[1][2][3]
Emission Wavelength (λem)~620-640 nm[1][2][3]
Quantum Yield (Φ)0.042 (in PBS with 50% glycerol)[1][2][3]
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹ (in PBS with 50% glycerol)[1][2][3]
Molecular Weight547.07 g/mol [2][3]
SolubilitySoluble to 100 mM in DMSO[2][3]
StorageStore at -20°C, protect from light[6]

Experimental Protocols

Protocol 1: Live-Cell Labeling of Bacterial Peptidoglycan with this compound for Super-Resolution Microscopy (Adapted PALM/STORM Protocol)

This protocol is an adapted procedure for Photoactivated Localization Microscopy (PALM) or Stochastic Optical Reconstruction Microscopy (STORM) and may require optimization based on the specific bacterial species and microscope setup.

Materials:

  • This compound

  • Dimethylsulfoxide (DMSO)

  • Bacterial culture in logarithmic growth phase

  • Appropriate growth medium (e.g., LB, TSB)

  • Phosphate-buffered saline (PBS)

  • High-quality coverslips (No. 1.5)

  • Poly-L-lysine solution (optional, for cell adhesion)

  • Imaging buffer (e.g., GLOX buffer for STORM)

  • Super-resolution microscope with appropriate laser lines (e.g., ~470 nm for excitation and a second laser for photo-switching/activation if required for the specific SMLM technique)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a stock concentration of 100 mM.[2][3]

    • Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.

  • Bacterial Cell Culture and Labeling:

    • Grow bacteria to the mid-logarithmic phase in their appropriate growth medium.

    • Dilute the bacterial culture to an appropriate density for microscopy.

    • Add this compound to the bacterial culture to a final concentration of 250 µM to 1 mM. The optimal concentration may vary depending on the bacterial species and should be determined empirically.

    • Incubate the bacteria with this compound for a period ranging from a few minutes to several cell cycles, depending on the desired labeling pattern (e.g., labeling of active growth zones versus the entire cell wall).

  • Sample Preparation for Microscopy:

    • Clean coverslips thoroughly. For enhanced cell adhesion, treat coverslips with poly-L-lysine.

    • Apply a small volume of the labeled bacterial culture onto the coverslip and allow the cells to adhere.

    • Gently wash the coverslip with PBS or growth medium to remove non-adherent cells. Note: Due to the fluorogenic nature of this compound, extensive washing to remove background fluorescence is not typically required.[1][4]

    • Mount the coverslip on a microscope slide with a small volume of imaging buffer. For live-cell imaging, an agarose (B213101) pad made with growth medium can be used.[4]

  • Super-Resolution Imaging (PALM/STORM):

    • Place the sample on the super-resolution microscope.

    • Use a ~470 nm laser for excitation of this compound.

    • The imaging parameters for single-molecule localization microscopy (SMLM) such as PALM or STORM need to be optimized. This includes adjusting laser power to achieve stochastic blinking or photo-switching of individual this compound molecules.

    • Acquire a series of images (typically thousands of frames) to capture the stochastic fluorescence events.

    • The localization of single molecules is determined by fitting their point spread function to a 2D Gaussian function.[7]

    • Reconstruct the final super-resolution image from the localized positions of all detected molecules.

Experimental Workflow for Super-Resolution Microscopy of Bacteria with this compound

G A Prepare 100 mM this compound stock in DMSO C Incubate bacteria with this compound (250 µM - 1 mM) A->C B Culture bacteria to mid-log phase B->C D Mount labeled bacteria on coverslip C->D E Image with Super-Resolution Microscope (~470 nm excitation) D->E F Acquire image series for single-molecule localization E->F G Reconstruct super-resolution image F->G G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial culture with this compound C Add bacterial suspension to plate A->C B Dispense compound library into microplate B->C D Incubate at optimal temperature C->D E Measure fluorescence and optical density D->E F Normalize fluorescence to cell density E->F G Identify hit compounds F->G G cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc-pentapeptide UDP_GlcNAc->UDP_MurNAc MurA-F enzymes Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Periplasm_Lipid_II Lipid II Lipid_II->Periplasm_Lipid_II Flippase Growing_PG Growing Peptidoglycan Chain Periplasm_Lipid_II->Growing_PG Transglycosylation Crosslinked_PG Cross-linked Peptidoglycan Growing_PG->Crosslinked_PG Transpeptidation (PBPs) Rf470DL_node This compound Rf470DL_node->Crosslinked_PG Incorporation G Bacterial_Cell Bacterial Cell Divisome Divisome (FtsZ ring) Bacterial_Cell->Divisome initiates PG_Synthesis Localized Peptidoglycan Synthesis Divisome->PG_Synthesis recruits Rf470DL_labeling This compound Labeling of Septum PG_Synthesis->Rf470DL_labeling enables SR_Microscopy Super-Resolution Imaging Rf470DL_labeling->SR_Microscopy allows for Septal_Structure Nanoscale Septal Structure and Dynamics SR_Microscopy->Septal_Structure reveals

References

Quantifying Peptidoglycan Incorporation with Rf470DL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidoglycan (PG) is a vital component of the bacterial cell wall, providing structural integrity and resistance to osmotic stress. Its biosynthesis is a primary target for many antibiotics. The ability to quantify the incorporation of new PG material is crucial for understanding bacterial growth, cell division, and the mechanisms of antibiotic action. Rf470DL is a rotor-fluorogenic D-amino acid that serves as a powerful tool for real-time, wash-free labeling of peptidoglycan in live bacteria.[1][2] This molecule is intrinsically non-fluorescent in aqueous environments but becomes highly fluorescent upon incorporation into the sterically constrained environment of the PG matrix.[1] This unique property enables researchers to monitor PG synthesis dynamically and develop high-throughput assays for antibiotic discovery.[1][3]

These application notes provide detailed protocols for utilizing this compound to quantify PG incorporation in various bacterial species and for in vitro enzyme assays.

Principle of this compound-Based Peptidoglycan Labeling

This compound is a synthetic D-amino acid analog that can be utilized by bacterial transpeptidases, the enzymes responsible for cross-linking peptide chains in the final stages of PG synthesis.[1][3] As a D-amino acid derivative, this compound is recognized and incorporated into the growing PG layer.[1] The fluorogenic nature of this compound stems from its molecular rotor design. In a low-viscosity environment, the fluorophore can freely rotate, quenching fluorescence. However, once incorporated into the dense PG meshwork, this rotation is restricted, leading to a significant increase in fluorescence intensity.[1] This "turn-on" mechanism allows for the direct visualization and quantification of PG synthesis without the need for washing steps to remove unbound probe, which is a significant advantage over traditional fluorescent D-amino acids (FDAAs).[1]

Applications

  • Real-time monitoring of bacterial growth and morphogenesis: Visualize sites of new cell wall synthesis in real-time to study bacterial growth patterns, cell division, and morphological changes.[1]

  • High-throughput screening for antibiotics: Develop robust, in vitro assays to screen for inhibitors of transpeptidases, key enzymes in PG biosynthesis.[1][4][5][6]

  • Mechanism of action studies: Elucidate how different antibiotics affect PG synthesis by observing changes in the rate and localization of this compound incorporation.

  • Studies of bacterial cell wall dynamics: Investigate the remodeling and turnover of the PG layer in response to environmental cues or genetic modifications.

Quantitative Data

Table 1: Optical and Physical Properties of this compound
PropertyValueReference
Excitation Wavelength (λex)~470 nm[1][2]
Emission Wavelength (λem)~620-640 nm[1][2]
Quantum Yield (Φ)0.042[1][2]
Molar Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹[1][2]
Molecular Weight547.07 g/mol [2]
SolubilitySoluble in DMSO up to 100 mM[2]
Table 2: Viscosity Sensitivity of RfDAAs
ProbeViscosity Sensitivity (χ)Fold Intensity Increase (in 80% glycerol-PBS vs. PBS)
This compound~0.65~20
HADA0.025No significant change

Data adapted from Hsu et al., 2019.[1]

Experimental Protocols

Protocol 1: Real-Time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol describes the use of this compound for time-lapse fluorescence microscopy to visualize PG synthesis in growing bacteria.

Materials:

  • Bacterial culture (e.g., Bacillus subtilis, Streptomyces venezuelae)

  • This compound stock solution (10 mM in DMSO)

  • Luria-Bertani (LB) broth or other suitable growth medium

  • Agarose (B213101)

  • Cavity slides

  • Coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Cy5 channel)

Procedure:

  • Prepare Agarose Pads:

    • Prepare a 1.5% (w/v) solution of agarose in LB broth.

    • Heat the solution until the agarose is completely dissolved.

    • Cool the solution to ~60°C and add this compound to a final concentration of 50-100 µM.

    • Pipette a small volume of the warm LB-agarose-Rf470DL mixture onto a cavity slide and cover with a coverslip to create a flat, thin pad. Allow the pad to solidify.[1]

  • Prepare Bacterial Cells:

    • Grow the bacterial culture to the desired growth phase (e.g., mid-exponential phase).

    • Harvest a small volume of the culture and centrifuge at a low speed to pellet the cells.

    • Resuspend the cell pellet in a small volume of fresh growth medium.

  • Mount Cells for Imaging:

    • Carefully remove the coverslip from the solidified agarose pad.

    • Spot a small volume (1-2 µL) of the resuspended bacterial cells onto the center of the agarose pad.

    • Place a new, clean coverslip over the cells on the agarose pad.

  • Time-Lapse Microscopy:

    • Immediately transfer the slide to a pre-warmed fluorescence microscope stage.

    • Acquire images at regular intervals (e.g., every 1-5 minutes) using both phase-contrast and fluorescence channels.

    • The appearance and increase in red fluorescence will indicate the sites and progression of new PG synthesis.[1] For S. venezuelae, labeling for 15 minutes (approximately 1/3 of the doubling time) is sufficient for short-pulse labeling, while for B. subtilis, a longer incubation of 1 hour (about 3 doubling times) can be used for long-pulse labeling.[1]

Protocol 2: In Vitro Transpeptidase Activity Assay for High-Throughput Screening

This protocol details a continuous, fluorogenic assay to measure the activity of transpeptidases and screen for their inhibitors.

Materials:

  • Purified transpeptidase (e.g., S. aureus PBP4)

  • This compound stock solution (10 mM in DMSO)

  • Synthetic peptidoglycan substrate (e.g., a lipid II analog or a suitable peptide substrate)

  • Assay buffer (e.g., PBS or Tris-HCl at a suitable pH)

  • 96-well microplate (black, clear bottom recommended)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare Assay Mixture:

    • In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, the synthetic PG substrate, and this compound. A typical final concentration for this compound is 10-50 µM.

    • If screening for inhibitors, add the test compounds to the desired final concentration. Include appropriate controls (e.g., no enzyme, no inhibitor, known inhibitor).

  • Initiate the Reaction:

    • Initiate the enzymatic reaction by adding the purified transpeptidase to each well.[1]

  • Monitor Fluorescence:

    • Immediately place the microplate in a plate reader pre-set to the appropriate temperature.

    • Measure the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) using an excitation wavelength of ~470 nm and an emission wavelength of ~640 nm.[1]

  • Data Analysis:

    • Plot the fluorescence intensity as a function of time.

    • The initial rate of the reaction can be determined from the linear portion of the curve.

    • For inhibitor screening, compare the reaction rates in the presence of test compounds to the control wells. A decrease in the rate of fluorescence increase indicates inhibition of the transpeptidase.[1]

Visualizations

Peptidoglycan_Synthesis_and_Rf470DL_Incorporation cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide MurC-F Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG_chain Growing Peptidoglycan Chain Lipid_II->Growing_PG_chain Transglycosylation PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Growing_PG_chain->PBP Crosslinked_PG Cross-linked Peptidoglycan Rf470DL_incorp Incorporated this compound (Fluorescent) PBP->Crosslinked_PG Transpeptidation PBP->Rf470DL_incorp Incorporation This compound This compound (Non-fluorescent) This compound->PBP

Caption: Peptidoglycan synthesis pathway and this compound incorporation.

Experimental_Workflow_Real_Time_Imaging cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare LB-agarose pad with this compound C Mount cells on agarose pad A->C B Grow bacterial culture to exponential phase B->C D Acquire time-lapse images (Phase & Fluorescence) C->D E Observe fluorescence increase at sites of new PG synthesis D->E F Quantify fluorescence intensity over time E->F

Caption: Workflow for real-time imaging of PG synthesis.

Experimental_Workflow_HTS cluster_setup Assay Setup cluster_reaction Reaction cluster_data Data Analysis A Dispense assay buffer, substrate, This compound, and test compounds into 96-well plate B Initiate reaction by adding transpeptidase enzyme A->B C Incubate and monitor fluorescence in a plate reader B->C D Plot fluorescence vs. time C->D E Calculate reaction rates and determine % inhibition D->E

Caption: Workflow for in vitro high-throughput screening.

References

Application Notes and Protocols for Rf470DL in Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Rf470DL, a fluorogenic D-amino acid, for the real-time investigation of peptidoglycan (PG) dynamics in bacterial biofilms. This technology offers a powerful tool for understanding biofilm formation, maturation, and response to antimicrobial agents.

Introduction to this compound and its Significance in Biofilm Research

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix, along with physiological changes in the resident bacteria, confers a high level of resistance to antibiotics and host immune responses, making biofilm-associated infections a significant challenge in clinical and industrial settings. The integrity of the bacterial cell wall, composed primarily of peptidoglycan (PG), is crucial for the survival and proliferation of bacteria within the biofilm.

This compound is a novel fluorogenic D-amino acid that enables real-time monitoring of PG biosynthesis.[1] Unlike traditional fluorescent D-amino acids (FDAAs), this compound is non-fluorescent in its free form and only becomes fluorescent upon incorporation into the PG matrix by penicillin-binding proteins (PBPs) and other transpeptidases.[1] This "turn-on" mechanism eliminates the need for washing steps to remove background fluorescence, allowing for continuous and non-invasive imaging of PG synthesis in live bacterial cells and biofilms.[1]

The ability to visualize active PG synthesis provides a unique window into several key aspects of biofilm biology:

  • Biofilm Development: Tracking the spatial and temporal dynamics of PG synthesis from initial bacterial attachment and microcolony formation to the maturation of the three-dimensional biofilm structure.

  • Cellular Heterogeneity: Investigating differences in metabolic activity and cell wall remodeling among distinct subpopulations of cells within the biofilm.

  • Antimicrobial Susceptibility: Assessing the impact of antibiotics and novel anti-biofilm agents on cell wall integrity and synthesis in real-time.

  • Signaling Pathway Analysis: Elucidating the role of key regulatory networks, such as quorum sensing and cyclic di-GMP (c-di-GMP) signaling, in modulating PG metabolism during biofilm formation.

Key Applications of this compound in Biofilm Research

Real-Time Visualization of Peptidoglycan Synthesis During Biofilm Formation

Principle: By adding this compound to the growth medium, researchers can observe the active sites of PG synthesis as fluorescent signals within the developing biofilm. This allows for the visualization of how individual cells contribute to the overall biofilm architecture.

Potential Insights:

  • Identification of "hotspots" of PG synthesis during different developmental stages.

  • Understanding the role of cell division and elongation in microcolony expansion.

  • Observing changes in PG synthesis patterns during biofilm maturation and dispersion.

Quantitative Analysis of Peptidoglycan Dynamics

Principle: The fluorescence intensity of incorporated this compound is proportional to the rate of PG synthesis.[2] By using confocal laser scanning microscopy (CLSM) and image analysis software, the fluorescence can be quantified to provide a measure of PG metabolic activity within the biofilm.

Potential Insights:

  • Comparison of PG synthesis rates between planktonic and biofilm-grown bacteria.

  • Quantification of the effects of environmental cues (e.g., nutrient availability, pH) on cell wall metabolism.

  • Determination of the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) of antibiotics based on their impact on PG synthesis.

High-Throughput Screening of Anti-Biofilm Compounds

Principle: The fluorogenic nature of this compound makes it suitable for high-throughput screening (HTS) assays in microplate format.[1][3] A reduction in fluorescence intensity in the presence of a test compound would indicate inhibition of PG synthesis, a key mechanism for many antibiotics.

Potential Insights:

  • Rapid identification of novel compounds that target bacterial cell wall synthesis.

  • Screening of compound libraries for agents that specifically inhibit PG synthesis in biofilms.

  • Elucidation of the mechanism of action of new anti-biofilm agents.[3]

Experimental Protocols

Protocol 1: Real-Time Imaging of Biofilm Development with this compound

Objective: To visualize the spatial and temporal dynamics of peptidoglycan synthesis during biofilm formation.

Materials:

  • Bacterial strain of interest

  • Appropriate growth medium

  • This compound (stock solution in DMSO)

  • Confocal microscopy dishes or flow cells

  • Confocal laser scanning microscope (CLSM) with appropriate filter sets for this compound (Excitation/Emission λ ~470/620 nm)

Procedure:

  • Biofilm Cultivation:

    • Inoculate the confocal dish or flow cell with the bacterial culture at a suitable density.

    • Add the growth medium containing a final concentration of 1-10 µM this compound. The optimal concentration should be determined empirically for each bacterial species and experimental setup.

    • Incubate under conditions that promote biofilm formation (e.g., static or flow conditions, specific temperature).

  • Confocal Microscopy:

    • Mount the dish or flow cell on the CLSM stage.

    • Acquire time-lapse images of the developing biofilm at regular intervals (e.g., every 30 minutes to 1 hour).

    • Use a 488 nm laser line for excitation and collect emission between 600-650 nm.

    • Acquire Z-stacks to reconstruct the three-dimensional architecture of the biofilm.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the time-lapse and Z-stack images.

    • Generate 3D reconstructions and movies to visualize the dynamics of PG synthesis.

Experimental Workflow for Real-Time Biofilm Imaging

G cluster_prep Preparation cluster_incubation Incubation & Imaging cluster_analysis Analysis A Inoculate Bacteria in Confocal Dish/Flow Cell B Add Growth Medium with this compound A->B C Incubate under Biofilm-Promoting Conditions B->C Start Experiment D Time-Lapse Confocal Microscopy (CLSM) C->D E Image Processing (Z-stacks, Time-lapse) D->E Acquire Images F 3D Reconstruction & Visualization E->F

Caption: Workflow for real-time imaging of biofilm development using this compound.

Protocol 2: Quantitative Analysis of PG Synthesis in Response to Antibiotics

Objective: To quantify the effect of an antibiotic on peptidoglycan synthesis within a mature biofilm.

Materials:

  • Mature biofilms of the bacterial strain of interest (e.g., grown for 24-48 hours)

  • Antibiotic of interest at various concentrations

  • This compound

  • Phosphate-buffered saline (PBS)

  • CLSM and image analysis software

Procedure:

  • Biofilm Preparation:

    • Grow mature biofilms in a suitable format (e.g., 96-well plate with optically clear bottom, confocal dishes).

  • Antibiotic Treatment:

    • Gently wash the biofilms with PBS to remove planktonic cells.

    • Add fresh growth medium containing the desired concentrations of the antibiotic. Include a no-antibiotic control.

    • Incubate for a defined period (e.g., 1-4 hours).

  • This compound Labeling:

    • After antibiotic treatment, add this compound to each well to a final concentration of 1-10 µM.

    • Incubate for a short period (e.g., 30-60 minutes) to label active PG synthesis.

  • Imaging and Quantification:

    • Acquire Z-stack images of the biofilms from each treatment condition using CLSM.

    • Using image analysis software, calculate the mean fluorescence intensity per unit of biofilm volume for each Z-stack.

    • Normalize the fluorescence intensity of the treated samples to the no-antibiotic control.

Workflow for Quantifying Antibiotic Effects on PG Synthesis

G cluster_setup Setup cluster_treatment Treatment & Labeling cluster_analysis Analysis A Grow Mature Biofilms B Wash with PBS A->B C Add Antibiotic (Various Concentrations) B->C Start Treatment D Incubate C->D E Add this compound D->E F Incubate for Labeling E->F G Acquire Z-stacks (CLSM) F->G Image Biofilms H Quantify Fluorescence Intensity per Volume G->H I Normalize to Control H->I

Caption: Workflow for quantifying antibiotic effects on PG synthesis in biofilms.

Data Presentation

Quantitative data from experiments using this compound can be effectively summarized in tables to facilitate comparison between different conditions.

Table 1: Quantification of Peptidoglycan Synthesis During Biofilm Development

Biofilm StageMean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Planktonic
Planktonic150 ± 201.0
Initial Attachment (2h)250 ± 351.7
Microcolony (8h)480 ± 503.2
Mature Biofilm (24h)820 ± 905.5
Dispersion (48h)310 ± 402.1

This is example data and will vary depending on the bacterial species and experimental conditions.

Table 2: Effect of Antibiotics on Peptidoglycan Synthesis in Mature Biofilms

AntibioticConcentration (µg/mL)Mean Fluorescence Intensity (% of Control) ± SD
Control0100 ± 5
Penicillin G165 ± 8
Penicillin G1025 ± 5
Ciprofloxacin195 ± 6
Ciprofloxacin1088 ± 7

This is example data. Ciprofloxacin is not expected to directly inhibit PG synthesis.

Signaling Pathways Modulating Peptidoglycan Synthesis in Biofilms

The formation of biofilms is a tightly regulated process involving complex signaling networks. Two of the most well-studied pathways are quorum sensing (QS) and cyclic di-GMP (c-di-GMP) signaling. These pathways integrate environmental and population density cues to control the expression of genes involved in biofilm formation, including those related to the synthesis of the EPS matrix and, indirectly, peptidoglycan.

Quorum Sensing: QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. In many bacteria, high cell density, as found in biofilms, triggers QS, which can lead to the upregulation of genes involved in matrix production.[4][5]

Cyclic di-GMP: c-di-GMP is a ubiquitous second messenger in bacteria that plays a central role in the transition from a motile, planktonic lifestyle to a sessile, biofilm state. High intracellular levels of c-di-GMP generally promote the synthesis of adhesins and EPS, while repressing motility.[6][7]

Crosstalk and Regulation: There is significant crosstalk between QS and c-di-GMP signaling pathways.[5] For instance, QS signals can influence the activity of diguanylate cyclases (which synthesize c-di-GMP) and phosphodiesterases (which degrade c-di-GMP), thereby modulating the intracellular c-di-GMP concentration.[4] This, in turn, can affect the expression of genes encoding PG synthesis and remodeling enzymes, although the direct regulatory links are still an active area of research.

Signaling Pathway Diagram

G cluster_signals Signals cluster_regulators Intracellular Regulators cluster_effectors Effector Mechanisms cluster_outcome Outcome QS Quorum Sensing (High Cell Density) DGC Diguanylate Cyclases (DGCs) QS->DGC Activates PDE Phosphodiesterases (PDEs) QS->PDE Inhibits Env Environmental Cues (e.g., Nutrients, Surfaces) Env->DGC Activates c_di_GMP Increased c-di-GMP DGC->c_di_GMP Synthesizes PDE->c_di_GMP Degrades EPS EPS Synthesis Upregulation c_di_GMP->EPS Motility Motility Downregulation c_di_GMP->Motility PG_Synth Peptidoglycan Synthesis & Remodeling c_di_GMP->PG_Synth Modulates Biofilm Biofilm Formation & Maturation EPS->Biofilm Motility->Biofilm PG_Synth->Biofilm

Caption: Signaling pathways influencing biofilm formation and peptidoglycan synthesis.

Conclusion

This compound represents a significant advancement for the study of bacterial biofilms. Its unique fluorogenic properties enable researchers to non-invasively monitor peptidoglycan biosynthesis in real-time and with high spatial resolution. The application notes and protocols provided here offer a starting point for utilizing this powerful tool to gain deeper insights into the fundamental processes of biofilm development, to quantify the effects of antimicrobial agents, and to screen for novel therapeutics. The continued application of this compound and similar technologies will undoubtedly accelerate our understanding of and ability to combat biofilm-related infections.

References

Troubleshooting & Optimization

Troubleshooting low fluorescence signal with Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with Rf470DL.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a rotor-fluorogenic fluorescent D-amino acid used for labeling peptidoglycans in the cell walls of live bacteria.[1][2] Its fluorescence is environmentally sensitive; it remains in a non-fluorescent "dark" state when freely rotating in an aqueous solution. Upon incorporation into the sterically confined environment of the peptidoglycan, the rotation of the fluorophore is restricted, forcing it into a fluorescent "bright" state.[3][4] This unique property allows for no-wash imaging of bacterial cell wall synthesis.[1][5]

Q2: What are the spectral properties of this compound?

This compound has an excitation maximum at approximately 470 nm and an emission maximum at around 620 nm.[1][5]

Q3: How should I store and handle this compound?

This compound is light-sensitive and should be stored at -20°C, protected from light.[5] Stock solutions, typically prepared in DMSO[1], should be aliquoted and stored at -20°C or below and are recommended to be used within one month.[5] When preparing solutions, gentle warming (45-60°C), sonication, or rapid stirring can aid in dissolution.[5]

Q4: Is this compound toxic to bacteria?

This compound has been reported to be highly biocompatible with bacterial species such as E. coli and B. subtilis at concentrations up to 1 mM.[6] However, it is always good practice to perform a toxicity test for your specific bacterial strain and experimental conditions.

Troubleshooting Guide: Low Fluorescence Signal

A weak or absent fluorescence signal can arise from various factors, including issues with the experimental setup, the bacteria themselves, or the reagent. This guide provides a systematic approach to identifying and resolving the root cause of a low signal.

Problem Area 1: Instrumentation and Imaging Settings
Potential Cause Recommendation
Incorrect filter sets Ensure that the excitation and emission filters on your microscope are appropriate for the spectral profile of this compound (Ex: ~470 nm, Em: ~620 nm). A mismatch is a common reason for a weak signal.
Low detector gain or short exposure time Increase the gain or integration time on your detector to enhance signal detection. Be mindful that this can also increase background noise.
Photobleaching Minimize the exposure of your sample to the excitation light.[7] Use a neutral density filter to reduce light intensity or decrease the exposure time. When not actively imaging, block the light path.
Miscalibrated light source Ensure your microscope's lamp or laser is properly aligned and functioning at optimal power. Uneven illumination can lead to inconsistent signal across the field of view.[7]
Problem Area 2: Reagent and Labeling Protocol
Potential Cause Recommendation
Suboptimal this compound concentration The optimal concentration of this compound can vary between bacterial species. Perform a concentration titration to find the ideal balance between a strong signal and low background.
Improper storage of this compound Exposure to light or improper storage temperature can lead to degradation of the fluorophore. Always store this compound at -20°C in the dark.[5]
Insufficient incubation time The incorporation of this compound into the peptidoglycan is dependent on active cell wall synthesis. Ensure you are incubating the bacteria for a sufficient duration, which may vary depending on the bacterial growth rate.
Problem Area 3: Bacterial Sample
Potential Cause Recommendation
Low bacterial growth rate or viability This compound is incorporated during active peptidoglycan synthesis. Ensure your bacteria are in the exponential growth phase and are healthy.
Impermeable outer membrane (Gram-negative bacteria) The outer membrane of Gram-negative bacteria can act as a barrier to this compound, leading to a weaker signal.[6] Consider using a strain with a more permeable outer membrane or a chemical permeabilizing agent, though this may affect cell viability.
Slow peptidoglycan turnover In some bacteria or under certain growth conditions, the rate of peptidoglycan synthesis and turnover may be low, resulting in less incorporation of this compound.
Presence of efflux pumps Some bacteria may actively pump out the fluorescent dye, reducing the intracellular concentration available for incorporation.

Quantitative Data Summary

Parameter Value Reference
Excitation Wavelength (λex)~470 nm[1][5]
Emission Wavelength (λem)~620 nm[1][5]
Quantum Yield (Φ)0.042[1][5]
Molar Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹[1][5]
SolubilitySoluble to 100 mM in DMSO[1]

Experimental Protocols

General Protocol for Labeling Live Bacteria with this compound

This protocol provides a general guideline for labeling live bacteria. Optimal conditions may vary depending on the bacterial species and experimental setup.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM.

    • Aliquot the stock solution into light-protected microcentrifuge tubes and store at -20°C.

  • Bacterial Culture Preparation:

    • Grow your bacterial strain of interest in an appropriate liquid medium to the mid-exponential growth phase.

  • Labeling:

    • Dilute the this compound stock solution directly into the bacterial culture to the desired final concentration (a starting concentration of 10-100 µM is recommended for initial experiments).

    • Incubate the bacteria with this compound under normal growth conditions for a duration equivalent to one or two doubling times.

  • Imaging:

    • Mount a small volume of the labeled bacterial culture on a microscope slide. An agarose (B213101) pad can be used to immobilize the cells for time-lapse imaging.[6]

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., a filter set for blue excitation and red emission).

    • Since this compound is fluorogenic, no washing steps are required before imaging.[1][5]

Visualizations

Troubleshooting_Workflow cluster_instrument Instrumentation cluster_reagent Reagent & Protocol cluster_bacteria Bacterial Sample start Low or No Fluorescence Signal check_instrument Check Instrument Settings start->check_instrument filters Correct Filters? check_instrument->filters check_reagent Review Reagent & Protocol concentration Optimize Concentration? check_reagent->concentration check_bacteria Assess Bacterial Sample growth_phase Exponential Growth? check_bacteria->growth_phase instrument_ok Signal Improved? instrument_ok->check_reagent No end_success Successful Imaging instrument_ok->end_success Yes reagent_ok Signal Improved? reagent_ok->check_bacteria No reagent_ok->end_success Yes bacteria_ok Signal Improved? bacteria_ok->end_success Yes end_fail Contact Technical Support bacteria_ok->end_fail No gain_exposure Increase Gain/Exposure? filters->gain_exposure photobleaching Minimize Photobleaching? gain_exposure->photobleaching photobleaching->instrument_ok storage Proper Storage? concentration->storage incubation Sufficient Incubation? storage->incubation incubation->reagent_ok permeability Gram-Negative Permeability? growth_phase->permeability viability High Viability? permeability->viability viability->bacteria_ok

Caption: Troubleshooting workflow for low this compound fluorescence signal.

Rf470DL_Mechanism cluster_solution In Solution cluster_peptidoglycan In Peptidoglycan free_dye This compound (Free Rotation) dark_state Non-Fluorescent (Dark State) free_dye->dark_state Energy dissipated non-radiatively bacterial_cell Bacterial Cell free_dye->bacterial_cell Uptake incorporated_dye This compound (Rotation Restricted) bright_state Fluorescent (Bright State) incorporated_dye->bright_state Emits Light (~620 nm) peptidoglycan_synthesis Peptidoglycan Synthesis bacterial_cell->peptidoglycan_synthesis peptidoglycan_synthesis->incorporated_dye Incorporation

Caption: Mechanism of this compound fluorescence upon incorporation into peptidoglycan.

References

Technical Support Center: Optimizing Rf470DL Concentration for Bacterial Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Rf470DL for bacterial labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic D-amino acid used for labeling the peptidoglycan (PG) in live bacteria.[1] It is described as a "rotor-fluorogenic" dye, meaning it only fluoresces when its rotation is restricted.[1] When freely moving in a solution, its fluorescence is quenched. Upon incorporation into the bacterial cell wall's peptidoglycan layer by transpeptidases, its movement becomes constrained, leading to a significant increase in fluorescence.[1] This property allows for "no-wash" experimental setups, as the background fluorescence from the unincorporated dye is minimal.[1]

Q2: What are the excitation and emission wavelengths for this compound?

A2: The approximate excitation and emission maxima for this compound are 470 nm and 620-640 nm, respectively.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO, with a maximum concentration of 100 mM. It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C. When preparing your working solution, you can dilute the DMSO stock in your desired buffer or culture medium.

Q4: Is this compound suitable for labeling both Gram-positive and Gram-negative bacteria?

A4: this compound can be used for both Gram-positive and Gram-negative bacteria. However, the outer membrane of Gram-negative bacteria can act as a significant barrier, potentially leading to lower labeling efficiency compared to Gram-positive bacteria.[1] For Gram-negative strains, permeabilizing the outer membrane or using mutant strains with increased membrane permeability may be necessary to achieve a strong signal.[1]

Q5: Is this compound toxic to bacteria?

A5: Studies have shown that this compound is highly biocompatible with bacterial species like E. coli and B. subtilis at concentrations up to 1 mM, with no significant impact on their growth.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or very weak fluorescent signal Inappropriate filter sets: Your microscope's filter sets may not be optimal for this compound's excitation and emission spectra.Verify that you are using a filter set appropriate for an excitation of ~470 nm and emission of ~620-640 nm.
Low concentration of this compound: The concentration of the dye may be too low for effective labeling.Increase the concentration of this compound in your labeling medium. A titration experiment is recommended to find the optimal concentration for your specific bacterial strain and experimental conditions.
Short incubation time: The incubation period may not be sufficient for the dye to be incorporated into the peptidoglycan.Increase the incubation time. For some bacteria, labeling can be observed within minutes, while others may require longer periods, especially for visualizing the entire cell wall.
Outer membrane barrier (Gram-negative bacteria): The outer membrane of Gram-negative bacteria can prevent this compound from reaching the peptidoglycan layer.[1]Consider using a higher concentration of this compound, a longer incubation time, or methods to permeabilize the outer membrane. Using a mutant strain with a more permeable outer membrane can also significantly improve signal strength.[1]
Inactive transpeptidases: this compound incorporation is dependent on the activity of transpeptidases.[1]Ensure your bacteria are in a growth phase where peptidoglycan synthesis is active. The presence of certain antibiotics (e.g., β-lactams) can inhibit transpeptidase activity and prevent labeling.[1]
High background fluorescence Excessive this compound concentration: While this compound is fluorogenic, very high concentrations can lead to increased background signal.Reduce the concentration of this compound. Perform a concentration optimization experiment to find the best signal-to-noise ratio.
Autofluorescence: Some bacterial species or growth media may exhibit natural fluorescence in the same spectral range as this compound.Image an unlabeled control sample of your bacteria under the same conditions to assess the level of autofluorescence. If significant, you may need to use a different growth medium or apply background subtraction during image analysis.
Uneven or patchy staining Localized peptidoglycan synthesis: In some bacteria, peptidoglycan synthesis is localized to specific areas, such as the poles or septa, especially during short incubation times.[1]This may reflect the actual biological process. For uniform labeling of the entire cell wall, increase the incubation time to cover multiple cell division cycles.[1]
Cell clumping: Aggregates of cells can prevent uniform exposure to the labeling solution.Ensure your bacterial culture is well-dispersed before and during labeling.
Signal fades quickly (photobleaching) Excessive exposure to excitation light: Prolonged or high-intensity illumination can cause the fluorophore to photobleach.Reduce the intensity of the excitation light and/or the exposure time. Use of an anti-fade mounting medium can also help if you are imaging fixed cells.

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the bacterial species and the desired labeling pattern. The following table provides a general guideline based on available data.

ParameterGram-Positive Bacteria (e.g., B. subtilis)Gram-Negative Bacteria (e.g., E. coli)Notes
Recommended Starting Concentration 0.5 - 1 mM1 mM or higherHigher concentrations may be needed for Gram-negative bacteria due to the outer membrane barrier.[1]
Biocompatible Concentration Up to 1 mM[1]Up to 1 mM[1]No significant growth delays were observed at this concentration.[1]
Short-Pulse Incubation Time ~15 minutes (for labeling active growth zones)Dependent on strain permeabilityUseful for visualizing sites of new peptidoglycan synthesis.[1]
Long-Pulse Incubation Time ~1 hour (for full cell wall labeling)[1]Dependent on strain permeabilityAims for uniform labeling of the entire cell wall.[1]
Expected Signal Increase (Permeable Strain) -Up to 7-fold increase in permeable E. coli strains compared to wild-type.[1]This highlights the impact of the outer membrane on labeling efficiency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Based on the molecular weight provided on the product vial (e.g., 547.07 g/mol for the HCl salt), calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 100 mM).

  • Dissolving: Add the calculated volume of high-purity, anhydrous DMSO to the vial of this compound powder.

  • Mixing: Vortex the vial until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: General Bacterial Labeling with this compound for Microscopy
  • Bacterial Culture: Grow the bacterial strain of interest in an appropriate liquid culture medium to the desired growth phase (typically mid-logarithmic phase).

  • Preparation of Labeling Solution: Dilute the this compound stock solution into fresh, pre-warmed culture medium to the desired final concentration (e.g., 1 mM).

  • Labeling: Pellet a small volume of the bacterial culture by centrifugation and resuspend the cells in the prepared labeling solution. Alternatively, for continuous labeling, add the this compound stock solution directly to the growing culture.

  • Incubation: Incubate the cells under their normal growth conditions (e.g., temperature and agitation) for the desired period.

  • Imaging Preparation:

    • For "No-Wash" Live-Cell Imaging: Directly take a small aliquot of the cell suspension and place it on a microscope slide or an agarose (B213101) pad.[1] Cover with a coverslip.

    • For Washed Samples (to reduce background further): Pellet the labeled cells by centrifugation, gently remove the supernatant, and resuspend the cells in fresh, pre-warmed medium or a suitable buffer (e.g., PBS). Repeat this washing step if necessary.

  • Microscopy: Image the labeled bacteria using a fluorescence microscope equipped with appropriate filter sets for this compound (Excitation: ~470 nm, Emission: ~620-640 nm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_labeling_solution Prepare Labeling Solution prep_stock->prep_labeling_solution grow_culture Grow Bacterial Culture incubate Incubate with Bacteria grow_culture->incubate prep_labeling_solution->incubate prep_slide Prepare Microscope Slide incubate->prep_slide acquire_images Acquire Images prep_slide->acquire_images analyze_data Analyze Fluorescent Signal acquire_images->analyze_data

Caption: Experimental workflow for bacterial labeling with this compound.

peptidoglycan_incorporation cluster_outside Extracellular Space cluster_membrane Cell Wall & Membrane Rf470DL_out This compound transpeptidase Transpeptidase (PBP) Rf470DL_out->transpeptidase Uptake peptidoglycan Peptidoglycan Layer transpeptidase->peptidoglycan Incorporation peptidoglycan->peptidoglycan

Caption: Simplified pathway of this compound incorporation into peptidoglycan.

References

Technical Support Center: Rf470DL and Bacterial Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the potential phototoxic effects of the fluorescent D-amino acid, Rf470DL, on bacterial viability. As direct studies on this specific topic are limited, this guide offers detailed protocols for key experiments, troubleshooting advice, and answers to frequently asked questions to empower users to evaluate these effects in their own experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a blue rotor-fluorogenic fluorescent D-amino acid used for labeling peptidoglycans in the cell walls of live bacteria.[1] Its key feature is that it only becomes fluorescent upon incorporation into the peptidoglycan, which allows for imaging experiments with no wash steps.[1] It has an excitation maximum of approximately 470 nm and an emission maximum of around 620-640 nm.[1]

Q2: Is this compound known to be phototoxic to bacteria?

A2: Currently, there is a lack of published studies specifically investigating the phototoxicity of this compound on bacterial viability. While phototoxicity is a general concern with fluorescence microscopy, this compound was developed with a red-shifted excitation wavelength to minimize phototoxicity concerns associated with lower wavelength excitation.[2] However, the absence of specific data means that users should validate the potential for phototoxicity within their own experimental context, especially when long or high-intensity light exposure is required.

Q3: What is phototoxicity and how does it affect bacteria?

A3: Phototoxicity is a phenomenon where a substance (a photosensitizer), upon absorbing light, generates reactive oxygen species (ROS) such as singlet oxygen and free radicals.[3][4][5] These ROS can cause oxidative damage to cellular components like DNA, proteins, and lipids, leading to impaired cellular function and ultimately cell death.[3][5] In bacteria, this can manifest as a loss of membrane integrity, inhibition of growth, or a decrease in metabolic activity.[6][7]

Q4: When should I be concerned about the phototoxicity of this compound in my experiments?

A4: You should consider the potential for phototoxicity if your experiments involve:

  • Prolonged and continuous exposure of this compound-labeled bacteria to the excitation light source.

  • High-intensity illumination, such as in some super-resolution microscopy techniques.

  • Time-lapse imaging over extended periods.

  • Experiments where subtle changes in bacterial physiology or viability could impact the results.

Q5: How can I assess the potential phototoxicity of this compound?

A5: You can assess phototoxicity by conducting control experiments to measure bacterial viability and ROS production after labeling with this compound and exposure to light. Key assays include:

  • Colony Forming Unit (CFU) Assay: To determine the number of viable bacteria that can still replicate and form colonies.

  • Live/Dead Staining: To differentiate between bacteria with intact and compromised cell membranes.

  • ROS Detection Assays: To directly measure the generation of reactive oxygen species.

Detailed protocols for these assays are provided in the "Experimental Protocols" section of this guide.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound and light exposure on bacterial viability.

Protocol 1: Colony Forming Unit (CFU) Assay for Bacterial Viability

This assay quantifies the number of viable bacteria in a sample by their ability to form colonies on a suitable agar (B569324) medium.[8][9]

Materials:

  • Bacterial culture labeled with this compound and an unlabeled control culture.

  • Phosphate-buffered saline (PBS) or appropriate buffer.

  • Nutrient agar plates.

  • Spectrophotometer.

  • Light source for excitation of this compound (e.g., the microscope's light source).

  • Sterile microcentrifuge tubes and pipettes.

Procedure:

  • Prepare Bacterial Suspensions:

    • Grow your bacterial strain of interest to the mid-log phase.

    • Label one portion of the culture with this compound according to your experimental protocol. Keep another portion as an unlabeled control.

    • Prepare a "dark" control (labeled with this compound but not exposed to light) and a "light-exposed" sample.

  • Light Exposure:

    • Expose the "light-exposed" sample to the light source for the desired duration and intensity, mimicking your imaging experiment.

    • Keep the "dark" control and the unlabeled control in the dark for the same duration.

  • Serial Dilutions:

    • After light exposure, harvest the cells by centrifugation and wash them with PBS to remove the labeling medium.

    • Resuspend the cells in PBS and normalize the optical density (e.g., OD600) of all samples to ensure you start with a similar number of cells.

    • Perform a 10-fold serial dilution of each sample in sterile PBS.

  • Plating:

    • Plate 100 µL of the appropriate dilutions onto nutrient agar plates in triplicate for each condition.

  • Incubation:

    • Incubate the plates at the optimal temperature for your bacterial strain until colonies are visible (typically 18-24 hours).

  • Colony Counting:

    • Count the number of colonies on the plates with a countable number of colonies (typically 30-300).

    • Calculate the CFU/mL for each condition using the formula: CFU/mL = (Number of colonies × Dilution factor) / Volume plated (in mL)

  • Data Analysis:

    • Compare the CFU/mL of the light-exposed sample to the dark control and the unlabeled control to determine if there is a significant reduction in viability.

Protocol 2: LIVE/DEAD BacLight™ Bacterial Viability Assay

This assay uses two fluorescent nucleic acid stains, SYTO® 9 and propidium (B1200493) iodide, to differentiate between live and dead bacteria based on membrane integrity.[10][11][12] Live bacteria with intact membranes stain green, while dead bacteria with compromised membranes stain red.[11][12]

Materials:

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (or individual SYTO® 9 and propidium iodide stains).

  • Bacterial samples (as prepared in Protocol 1).

  • Fluorescence microscope with appropriate filters.

  • Microcentrifuge tubes.

Procedure:

  • Prepare Staining Solution:

    • Combine equal volumes of SYTO® 9 and propidium iodide in a microcentrifuge tube and mix thoroughly.

  • Stain Bacteria:

    • For each experimental condition, add 3 µL of the dye mixture per 1 mL of bacterial suspension.

    • Incubate the samples at room temperature in the dark for 15 minutes.

  • Microscopy:

    • Pipette 5 µL of the stained bacterial suspension onto a glass slide and cover with a coverslip.

    • Image the cells using a fluorescence microscope with filters appropriate for green (SYTO® 9) and red (propidium iodide) fluorescence.

  • Image Analysis:

    • Acquire images from multiple fields of view for each sample.

    • Count the number of green-fluorescing (live) and red-fluorescing (dead) cells.

    • Calculate the percentage of viable cells for each condition: % Viability = (Number of live cells / Total number of cells) × 100

  • Data Analysis:

    • Compare the percentage of viable cells between the light-exposed, dark control, and unlabeled control samples.

Protocol 3: Reactive Oxygen Species (ROS) Detection

This protocol uses a cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels.[13]

Materials:

  • ROS detection reagent (e.g., DCFH-DA).

  • Bacterial samples (as prepared in Protocol 1).

  • Positive control for ROS generation (e.g., hydrogen peroxide or menadione).[14]

  • Fluorescence microplate reader or fluorescence microscope.

  • Black, clear-bottom 96-well plates (for plate reader).

Procedure:

  • Prepare Reagents:

    • Prepare the ROS detection reagent according to the manufacturer's instructions.

  • Labeling with ROS Probe:

    • Wash the bacterial cells and resuspend them in a suitable buffer.

    • Add the ROS detection reagent to the cell suspension at the recommended concentration.

    • Incubate the cells in the dark for 30-60 minutes at 37°C to allow the probe to enter the cells.

  • Light Exposure:

    • Aliquot the labeled cell suspension into a 96-well plate.

    • Expose the "light-exposed" wells to the light source. Include dark controls and a positive control.

  • Fluorescence Measurement:

    • Immediately after light exposure, measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm for DCF).

    • Alternatively, visualize the cells under a fluorescence microscope and quantify the fluorescence intensity per cell.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Compare the fluorescence intensity of the light-exposed sample to the dark control to determine if there is a significant increase in ROS production.

Troubleshooting Guides

Issue 1: High variability in CFU counts between replicates.

  • Possible Cause: Inconsistent plating technique or inadequate mixing of bacterial suspensions before plating.

  • Solution: Ensure thorough vortexing of the bacterial suspension before taking an aliquot for plating. Use a consistent and practiced spreading technique to ensure an even distribution of the sample on the agar plate.

Issue 2: No colonies on any plates, including controls.

  • Possible Cause: The bacterial concentration was too low, or the bacteria were not viable at the start of the experiment. The incubation time might be too short.

  • Solution: Verify the initial viability of your bacterial culture. Ensure that the serial dilutions are performed correctly and plate a lower dilution factor. Extend the incubation time if necessary.

Issue 3: In the LIVE/DEAD assay, all cells appear red, even in the "live" control.

  • Possible Cause: The staining incubation was too long, or the dye concentrations are too high, leading to toxicity. The cells may have been damaged during handling (e.g., excessive centrifugation speed).

  • Solution: Optimize the staining time and dye concentrations for your specific bacterial strain. Handle the cells gently during washing and resuspension steps.

Issue 4: High background fluorescence in the ROS detection assay.

  • Possible Cause: Autofluorescence of the bacterial culture medium or the bacteria themselves. The ROS probe may have auto-oxidized.

  • Solution: Use a phenol (B47542) red-free medium for the assay.[15] Measure the autofluorescence of an unstained sample and subtract it from the stained samples. Prepare the ROS probe fresh for each experiment.

Issue 5: No increase in ROS signal in the positive control.

  • Possible Cause: The concentration of the ROS-inducing agent (e.g., H₂O₂) is too low, or the incubation time is too short. The ROS probe is not working correctly.

  • Solution: Increase the concentration of the ROS inducer or the incubation time. Test a new batch of the ROS detection reagent.

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison.

Table 1: Example Data for CFU Assay

ConditionDilution FactorReplicate 1 (Colonies)Replicate 2 (Colonies)Replicate 3 (Colonies)Average CFU/mL% Viability (vs. Dark Control)
Unlabeled Control10⁶1521481551.52 x 10⁹-
Dark Control10⁶1451501471.47 x 10⁹100%
Light Exposed10⁶1301351281.31 x 10⁹89.1%

Table 2: Example Data for LIVE/DEAD Assay

ConditionTotal Cells CountedLive Cells (Green)Dead Cells (Red)% Viability
Unlabeled Control5205051597.1%
Dark Control5104902096.1%
Light Exposed5304557585.8%

Table 3: Example Data for ROS Detection Assay

ConditionReplicate 1 (RFU)Replicate 2 (RFU)Replicate 3 (RFU)Average RFU (Background Subtracted)Fold Change (vs. Dark Control)
Unstained Control5052510-
Dark Control1501551481011.0
Light Exposed3503653403023.0
Positive Control (H₂O₂)8508708658128.0

(RFU = Relative Fluorescence Units)

Mandatory Visualization

Experimental_Workflow_for_Phototoxicity_Assessment cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_assays Viability and ROS Assays start Bacterial Culture (Mid-log phase) labeling Label with this compound start->labeling unlabeled Unlabeled Control start->unlabeled dark Dark Control labeling->dark light Light Exposure labeling->light cfu CFU Assay unlabeled->cfu live_dead LIVE/DEAD Staining unlabeled->live_dead ros ROS Detection unlabeled->ros dark->cfu dark->live_dead dark->ros light->cfu light->live_dead light->ros

Caption: Workflow for assessing this compound phototoxicity on bacterial viability.

General_Mechanism_of_Phototoxicity cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_damage Cellular Damage PS Photosensitizer (this compound) PS_activated Excited Photosensitizer PS->PS_activated Absorption Light Light (Excitation λ) Light->PS ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) PS_activated->ROS Energy Transfer Oxygen Molecular Oxygen (O₂) Oxygen->ROS Lipids Lipids (Membrane) ROS->Lipids Proteins Proteins ROS->Proteins DNA DNA ROS->DNA CellDeath Cell Death / Loss of Viability Lipids->CellDeath Proteins->CellDeath DNA->CellDeath

Caption: General mechanism of phototoxicity leading to bacterial cell death.

References

Improving Rf470DL signal-to-noise ratio in microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rf470DL. This resource is designed to help you optimize your experiments and achieve the best possible signal-to-noise ratio when imaging peptidoglycan biosynthesis in live bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a rotor-fluorogenic fluorescent D-amino acid used to label peptidoglycans in living bacteria.[1][2] Its core advantage is that it is "fluorogenic," meaning it only becomes fluorescent after it has been incorporated into the peptidoglycan cell wall.[1][2] This feature enables imaging with no wash steps, significantly reducing background fluorescence.[1][2]

Q2: What are the spectral properties of this compound?

A2: this compound has an excitation maximum (λabs) of approximately 470 nm and an emission maximum (λem) of around 620-640 nm.[1][3] It is important to use the appropriate filter sets on your microscope to match these wavelengths for optimal signal detection.[4][5]

Q3: How should I store and handle this compound?

A3: this compound should be stored at -20°C, protected from light.[6] For creating stock solutions, it is soluble in DMSO up to 100 mM.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[7] Solutions should ideally be made fresh on the day of use.[6]

Q4: My this compound signal is fading quickly during imaging. What is happening?

A4: This phenomenon is called photobleaching, which is the irreversible destruction of a fluorophore due to light exposure.[8][9][10] To minimize photobleaching, you can reduce the intensity of the excitation light, decrease the exposure time for each image, and use an anti-fade mounting medium if your experimental design allows.[9][10][11] It is also crucial to minimize the sample's total exposure to light by only illuminating it when acquiring an image.[10]

Troubleshooting Guide: Low Signal-to-Noise Ratio

A low signal-to-noise ratio (SNR) can manifest as dim images or images where the signal is difficult to distinguish from the background. Use the following guide to diagnose and resolve common issues.

Problem Potential Cause Recommended Solution
Weak or No Signal Incorrect filter set: The microscope's filters do not match the excitation/emission spectra of this compound.Ensure you are using a filter set appropriate for an excitation of ~470 nm and emission of ~620-640 nm.[4][5]
Low incorporation rate: The bacteria are not incorporating the this compound efficiently.Optimize the concentration of this compound in your media and the incubation time. Ensure the bacterial culture is healthy and in an active growth phase.
Degraded this compound: The probe has been improperly stored or handled.Use a fresh aliquot of this compound. Always store it protected from light and avoid multiple freeze-thaw cycles.[6][7]
High Background Autofluorescence: The bacterial cells or the growth medium have high intrinsic fluorescence.Image a control sample of unlabeled bacteria under the same conditions to assess the level of autofluorescence. Use a growth medium with minimal fluorescence.[12]
Incorrect imaging parameters: The camera gain or exposure time is set too high, amplifying noise.Adjust the gain and exposure settings to find a balance between signal strength and background noise.[13][14] Start with lower settings and incrementally increase them.
Image Appears "Grainy" or "Noisy" Low photon count (Shot Noise): The signal is inherently weak, leading to statistical fluctuations in photon detection.Increase the exposure time to collect more photons.[15] If possible, use a more sensitive detector or a higher numerical aperture objective to capture more light.[16]
Detector noise: The camera itself is introducing noise (e.g., readout noise, dark current).Cool the camera if it has that capability. For very weak signals, consider using binning to increase the signal per pixel, though this will reduce spatial resolution.[10]

Data and Specifications

The following table summarizes the key optical and chemical properties of this compound.

PropertyValueReference
Excitation Maximum (λabs) ~470 nm[1][2]
Emission Maximum (λem) ~640 nm[1][2][3]
Quantum Yield (φ) 0.042[1][2]
Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹[1][2]
Molecular Weight 547.07 g/mol [2]
Formula C₂₆H₃₀N₄O₅S·HCl[2]
Solubility Soluble to 100 mM in DMSO[1]

Visual Guides and Workflows

Troubleshooting Workflow for Low Signal-to-Noise Ratio

This diagram outlines a logical approach to diagnosing and solving issues with low SNR in your this compound experiments.

TroubleshootingWorkflow Start Low Signal-to-Noise Ratio (SNR) CheckSignal Is the signal weak or absent? Start->CheckSignal CheckBackground Is the background high? CheckSignal->CheckBackground No CheckFilters Verify Correct Filter Set (Ex: ~470nm, Em: ~640nm) CheckSignal->CheckFilters Yes CheckAutofluorescence Image Unlabeled Control Sample CheckBackground->CheckAutofluorescence Yes GoodSNR Problem Solved: Good SNR Achieved CheckBackground->GoodSNR No OptimizeLabeling Optimize this compound Concentration and Incubation Time CheckFilters->OptimizeLabeling CheckProbe Use Fresh this compound Aliquot OptimizeLabeling->CheckProbe CheckProbe->GoodSNR OptimizeImaging Reduce Exposure/Gain Adjust Camera Settings CheckAutofluorescence->OptimizeImaging OptimizeImaging->GoodSNR

Caption: A step-by-step workflow for troubleshooting low signal-to-noise issues.

Experimental Workflow for this compound Labeling

This diagram provides a general overview of the experimental process for labeling live bacteria with this compound.

ExperimentalWorkflow PrepCulture 1. Prepare Log-Phase Bacterial Culture PrepProbe 2. Prepare this compound Working Solution PrepCulture->PrepProbe Incubate 3. Add this compound to Culture and Incubate PrepProbe->Incubate PrepImaging 4. Mount Sample on Microscope Slide/Dish Incubate->PrepImaging Image 5. Image using Appropriate Filters (e.g., Confocal) PrepImaging->Image Analyze 6. Analyze Signal-to-Noise and Biological Structures Image->Analyze

Caption: General experimental workflow for bacterial cell wall labeling with this compound.

Experimental Protocol: Live-Cell Imaging of Bacteria with this compound

This protocol provides a starting point for labeling and imaging peptidoglycan biosynthesis in live bacteria. Optimization may be required for different bacterial species and growth conditions.

Materials:

  • This compound probe

  • DMSO (anhydrous)

  • Logarithmically growing bacterial culture in appropriate growth medium

  • Microscope slides or imaging dishes

  • Agarose (B213101) (for making pads)

  • Fluorescence microscope with appropriate filter sets (Excitation ~470 nm, Emission ~640 nm)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10-100 mM. This will be your stock solution.

    • Aliquot the stock solution into small, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C.[6]

  • Labeling of Bacteria:

    • Dilute the this compound stock solution into fresh, pre-warmed bacterial growth medium to achieve the desired final working concentration (e.g., 100 µM - 500 µM). Note: The optimal concentration should be determined empirically for your specific bacterial strain and experimental conditions.

    • Add a sample of your log-phase bacterial culture to the medium containing this compound.

    • Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a predetermined amount of time. The incubation time will depend on the bacterial growth rate and the desired labeling density.

  • Sample Mounting for Microscopy:

    • Prepare a 1.5% agarose pad using your bacterial growth medium.

    • Pipette a small volume (e.g., 2 µL) of the labeled bacterial culture onto a clean glass slide.

    • Carefully place the agarose pad over the culture droplet.

    • Gently press a coverslip on top of the agarose pad, ensuring no air bubbles are trapped.[7]

  • Image Acquisition:

    • Place the slide on the microscope stage.

    • Use a low-magnification objective and brightfield illumination to locate the focal plane and the area of interest. This minimizes photobleaching of your sample.[10]

    • Switch to the appropriate fluorescence filter set for this compound (Excitation ~470 nm, Emission ~640 nm).

    • Set the imaging parameters:

      • Light Source Intensity: Use the lowest intensity that provides a detectable signal to minimize photobleaching and phototoxicity.[8][17]

      • Exposure Time: Adjust the exposure time to achieve a good signal without saturating the detector. Longer exposure times can increase signal but also increase photobleaching.[13]

      • Gain: Use a moderate gain setting. High gain can amplify noise along with the signal.

    • Acquire images. For time-lapse experiments, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Analysis:

    • Measure the fluorescence intensity in the labeled regions (e.g., cell poles, septa) and in background regions.

    • Calculate the signal-to-noise ratio to quantify image quality.

    • Analyze the localization of the this compound signal to study the dynamics of peptidoglycan synthesis.

References

Technical Support Center: Permeabilizing Gram-negative Bacteria for Rf470DL Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to permeabilizing Gram-negative bacteria for effective labeling with the fluorogenic D-amino acid, Rf470DL. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to permeabilize Gram-negative bacteria before labeling with this compound?

A1: Gram-negative bacteria possess an outer membrane that acts as a barrier, preventing the entry of many molecules, including fluorescent dyes like this compound.[1] Permeabilization disrupts this outer membrane, allowing the dye to access its target, the peptidoglycan layer in the periplasm, for successful labeling.

Q2: What is this compound and how does it label bacteria?

A2: this compound is a fluorogenic D-amino acid. It is incorporated into the peptidoglycan of bacterial cell walls by penicillin-binding proteins (PBPs) during cell wall synthesis.[2][3] A key feature of this compound is that it is "rotor-fluorogenic," meaning it only becomes fluorescent upon incorporation into the peptidoglycan, which enables "no-wash" experimental setups.[2]

Q3: What are the key optical properties of this compound?

A3: this compound has an excitation maximum at approximately 470 nm and an emission maximum at around 640 nm.

Q4: Can I use this compound to label dead bacteria?

A4: this compound labeling relies on the enzymatic activity of PBPs during active cell wall synthesis. Therefore, it is primarily a marker for live, growing bacteria. Dead bacteria with inactive enzymes will not be effectively labeled.

Q5: What are the most common methods for permeabilizing Gram-negative bacteria?

A5: The most common chemical methods involve the use of a chelating agent like EDTA to disrupt the outer membrane or a mild non-ionic detergent such as Triton X-100.

Experimental Protocols and Data

Permeabilization and Labeling Methodologies

Successful labeling of Gram-negative bacteria with this compound requires careful permeabilization of the outer membrane. Below are detailed protocols for two common methods using EDTA and Triton X-100.

Detailed Experimental Protocol: Permeabilization and this compound Labeling of E. coli

This protocol provides a step-by-step guide for the permeabilization of E. coli using EDTA followed by labeling with this compound.

Materials:

  • Mid-log phase culture of E. coli

  • Phosphate-buffered saline (PBS), sterile

  • EDTA solution (0.5 M, pH 8.0), sterile

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Growth medium (e.g., LB broth)

  • Microcentrifuge and tubes

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Grow E. coli to mid-log phase (OD600 ≈ 0.4-0.6).

    • Harvest the cells by centrifugation at 5000 x g for 5 minutes.

    • Wash the cell pellet once with sterile PBS and resuspend in PBS to the original culture volume.

  • Permeabilization with EDTA:

    • Add EDTA to the cell suspension to a final concentration of 1-10 mM.[4]

    • Incubate at room temperature for 5-10 minutes.[4]

    • Pellet the cells by centrifugation at 5000 x g for 5 minutes and discard the supernatant containing EDTA.

    • Gently wash the cells once with sterile PBS to remove residual EDTA.

  • This compound Labeling:

    • Resuspend the permeabilized cells in fresh, pre-warmed growth medium.

    • Add this compound to a final concentration of 0.5-5 µM. Note: The optimal concentration may vary depending on the bacterial strain and experimental conditions, so a titration is recommended.

    • Incubate the cells under normal growth conditions (e.g., 37°C with shaking) for a period equivalent to one to two doubling times.

    • (Optional) For endpoint assays, you can stop the labeling by placing the cells on ice or by fixation.

  • Imaging:

    • Mount a small volume of the cell suspension on a microscope slide.

    • Image using a fluorescence microscope with excitation around 470 nm and emission detection around 640 nm.

Quantitative Data for Permeabilization Agents

The following tables summarize typical working concentrations and incubation times for EDTA and Triton X-100 for the permeabilization of Gram-negative bacteria.

Permeabilizing AgentTarget OrganismConcentrationIncubation TimeReference
EDTAE. coli0.5 - 10 mM3 - 10 minutes[4][5]
Triton X-100General Gram-negative0.1% - 0.2% (v/v)15 - 20 minutes[6][7]
Fluorescent DyeRecommended Working ConcentrationNotesReference
This compound0.5 - 5 µMOptimal concentration should be determined empirically.[8]

Visual Guides to Experimental Processes

Gram-Negative Bacterial Cell Envelope

This diagram illustrates the structural barrier that necessitates permeabilization for intracellular labeling.

G cluster_envelope Gram-Negative Cell Envelope cluster_external External Environment OM Outer Membrane (Lipopolysaccharide & Phospholipid) P Periplasm (Peptidoglycan Layer) OM->P IM Inner (Cytoplasmic) Membrane P->IM Ext This compound Ext->OM Blocked by Outer Membrane

Caption: Structure of the Gram-negative bacterial cell envelope.

Experimental Workflow: Permeabilization and Labeling

This workflow outlines the key steps from bacterial culture to fluorescence imaging.

A Start with Mid-Log Gram-Negative Culture B Harvest and Wash Cells A->B C Permeabilize with EDTA or Triton X-100 B->C D Wash to Remove Permeabilizing Agent C->D E Resuspend in Growth Medium and Add this compound D->E F Incubate for Labeling E->F G Image with Fluorescence Microscopy F->G

Caption: Experimental workflow for this compound labeling.

Troubleshooting Guide

Encountering issues during your experiment is common. This guide provides a logical approach to troubleshooting potential problems.

Troubleshooting Logic

This diagram outlines a decision-making process for addressing common experimental failures.

Start Problem: No or Weak Fluorescent Signal CheckPerm Was Permeabilization Successful? Start->CheckPerm CheckLabeling Was Labeling Carried Out Correctly? CheckPerm->CheckLabeling Yes SolPerm Optimize Permeabilization: - Adjust agent concentration - Vary incubation time - Check cell viability CheckPerm->SolPerm No CheckMicroscopy Are Microscopy Settings Optimal? CheckLabeling->CheckMicroscopy Yes SolLabel Optimize Labeling: - Titrate this compound concentration - Ensure active cell growth - Check dye integrity CheckLabeling->SolLabel No SolMicroscopy Optimize Microscopy: - Check filter sets - Adjust exposure time - Use positive control CheckMicroscopy->SolMicroscopy No Success Problem Resolved CheckMicroscopy->Success Yes SolPerm->CheckLabeling SolLabel->CheckMicroscopy SolMicroscopy->Success

Caption: Troubleshooting flowchart for labeling issues.

Detailed Troubleshooting Steps
ProblemPossible CauseRecommended Solution
No or Weak Signal Ineffective Permeabilization: The outer membrane was not sufficiently permeabilized.- Increase the concentration of EDTA or Triton X-100 within the recommended range.- Increase the incubation time for the permeabilization step.- Confirm that the permeabilization step is not excessively harsh, leading to cell lysis. Check cell integrity via phase-contrast microscopy.
Suboptimal this compound Concentration: The concentration of the dye is too low.- Perform a titration of this compound to find the optimal concentration for your bacterial strain (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM).
Inactive Bacterial Growth: Bacteria are not actively synthesizing new peptidoglycan.- Ensure you are using a mid-log phase culture for the experiment.- Use fresh, pre-warmed growth medium for the labeling step.
Incorrect Microscope Settings: The filter sets or exposure times are not appropriate for this compound.- Verify that you are using a filter set that matches the excitation (~470 nm) and emission (~640 nm) spectra of this compound.- Increase the exposure time, but be mindful of potential photobleaching.[9]
High Background Fluorescence Excess Unbound Dye: Although this compound is fluorogenic, very high concentrations can lead to background signal.- Reduce the concentration of this compound used for labeling.- Include a wash step with PBS after labeling to remove any excess dye.
Autofluorescence: The bacterial cells or the growth medium exhibit natural fluorescence.- Image a sample of unlabeled cells under the same conditions to assess the level of autofluorescence.- If medium is the issue, consider resuspending cells in a minimal medium or PBS for imaging.
Patchy or Uneven Staining Incomplete Permeabilization: The permeabilizing agent did not reach all cells equally.- Ensure thorough but gentle mixing during the permeabilization step.- Check for cell clumping and resuspend the pellet well.
Heterogeneous Bacterial Population: Some cells in the population are not actively growing.- Ensure the starting culture is healthy and in the exponential growth phase.
Cell Lysis or Death Harsh Permeabilization: The concentration of the permeabilizing agent is too high or the incubation time is too long.- Reduce the concentration of EDTA or Triton X-100.- Decrease the incubation time for permeabilization.- Perform a viability stain (e.g., with propidium (B1200493) iodide) to assess the health of the bacterial population after permeabilization.

References

Optimal incubation time for Rf470DL staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with Rf470DL for labeling peptidoglycans in live bacteria.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound staining?

A1: There is no single optimal incubation time for this compound staining, as it is a dynamic process that depends on the bacterial species, its growth rate, and the experimental goals. This compound is a fluorogenic D-amino acid that fluoresces upon incorporation into the peptidoglycan cell wall.[1][2] Therefore, the "incubation" is essentially the real-time monitoring of this biological process. For time-lapse microscopy, cells can be continuously imaged on a substrate containing this compound, with new signals appearing as the bacteria grow and synthesize new cell walls.[3]

Q2: How do I prepare a stock solution of this compound?

A2: this compound is soluble in DMSO up to 100 mM.[1][2] To prepare a stock solution, dissolve the solid this compound in the appropriate volume of DMSO. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C or below for up to one month. Protect the solid material and solutions from light.

Q3: What are the excitation and emission wavelengths for this compound?

A3: The approximate excitation maximum is 470 nm, and the emission maximum is 620-640 nm.[1][2][3]

Q4: Is a washing step required after staining with this compound?

A4: No, a washing step is not necessary. This compound is fluorogenic, meaning it only fluoresces significantly after it has been incorporated into the peptidoglycan.[1][2] This feature enables "no-wash" experiments.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Weak or No Signal Low bacterial growth rate: The bacteria may not be actively synthesizing new peptidoglycan.Ensure that the bacteria are in the logarithmic growth phase and that the imaging conditions (e.g., temperature, media) are optimal for their growth.
Incorrect filter set: The excitation and emission wavelengths of the microscope filters do not match those of this compound.Use a filter set appropriate for an excitation of ~470 nm and emission of ~620-640 nm.
Low concentration of this compound: The concentration of the probe may be too low for detection.While a specific concentration is not provided in the datasheets, the research paper suggests its use in real-time imaging setups. You may need to empirically determine the optimal concentration for your bacterial species and experimental setup.
Inhibition of peptidoglycan synthesis: The experimental conditions or other added compounds may be inhibiting cell wall synthesis.As a control, test the viability and growth of the bacteria under the same conditions without the probe.
High Background Fluorescence Contamination: The media or other reagents may be contaminated with fluorescent substances.Use high-quality, fresh reagents and sterile techniques. Image a field of view with media only to check for background fluorescence.
Non-specific binding: While designed to be fluorogenic, there might be some minimal background from the unbound probe.Although it's a no-wash reagent, if background is problematic, a gentle wash with fresh media could be attempted, though this is not standard procedure.
Phototoxicity or Altered Bacterial Growth Prolonged exposure to excitation light: The excitation light, especially at shorter wavelengths, can be toxic to cells over time.Minimize the exposure time and intensity of the excitation light. Use time-lapse imaging with longer intervals between acquisitions if possible.

Experimental Protocols

Real-Time Imaging of Peptidoglycan Synthesis in Live Bacteria

This protocol is adapted from the methodology described by Hsu et al. (2019).[3]

  • Prepare Agarose (B213101) Pads:

    • Prepare a 1.5% (w/v) solution of low-melting-point agarose in your desired bacterial growth medium (e.g., LB broth).

    • Heat the solution to dissolve the agarose completely and then cool it to approximately 45-50°C.

    • Add this compound to the molten agarose solution to the desired final concentration. This may require optimization for your specific bacterial strain.

    • Pipette a small volume (e.g., 3-5 µL) of the this compound-agarose mixture onto a clean microscope slide and immediately cover it with a coverslip to create a thin, flat pad.

    • Alternatively, use a cavity slide and add the pre-warmed liquid mixture of LB-agarose and this compound to the cavity.[3] Allow it to solidify.

  • Prepare Bacterial Cells:

    • Culture the bacterial species of interest to the mid-logarithmic growth phase.

    • Concentrate the cells by gentle centrifugation and resuspend them in a small volume of fresh growth medium.

  • Mount Cells for Imaging:

    • Pipette a small volume (e.g., 1 µL) of the concentrated bacterial culture onto the solidified agarose pad.

    • If using a cavity slide with a solidified agarose pad, load the cells on top of the pad and then cover with a coverslip.[3]

    • Allow the liquid to absorb into the agarose for a few minutes.

  • Microscopy and Image Acquisition:

    • Place the slide on the microscope stage. Use an environmental chamber to maintain the optimal temperature for bacterial growth.

    • Use a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~470 nm, Emission: ~620-640 nm).

    • Acquire images at desired time intervals to monitor the incorporation of this compound into the growing cell wall. The signal will appear at sites of new peptidoglycan synthesis.[3]

Visualizations

experimental_workflow Experimental Workflow for Real-Time this compound Staining cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agarose Prepare Agarose Pad with this compound mount_cells Mount Cells on Agarose Pad prep_agarose->mount_cells prep_cells Culture Bacteria to Log Phase prep_cells->mount_cells image_cells Time-Lapse Fluorescence Microscopy mount_cells->image_cells analyze_data Analyze Signal Incorporation Over Time image_cells->analyze_data

Caption: A flowchart of the experimental workflow for real-time imaging of bacterial peptidoglycan synthesis using this compound.

peptidoglycan_synthesis Simplified Peptidoglycan Synthesis and this compound Incorporation cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall udp_nag UDP-NAG udp_nam UDP-NAM udp_nag->udp_nam pentapeptide Pentapeptide Synthesis udp_nam->pentapeptide udp_nam_penta UDP-NAM-pentapeptide pentapeptide->udp_nam_penta lipid_ii Lipid II udp_nam_penta->lipid_ii transglycosylation Transglycosylation lipid_ii->transglycosylation glycan_chain Nascent Glycan Chain transglycosylation->glycan_chain pbp Penicillin-Binding Proteins (PBPs) glycan_chain->pbp crosslinking Transpeptidation (Cross-linking) pbp->crosslinking mature_pg Mature Peptidoglycan crosslinking->mature_pg This compound This compound (D-amino acid analog) crosslinking->this compound Fluorescence This compound->pentapeptide Incorporation

Caption: A diagram illustrating the incorporation of this compound into the bacterial peptidoglycan synthesis pathway, leading to fluorescence upon cross-linking.

References

Technical Support Center: Rf470DL Labeling in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rf470DL labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during their experiments with this compound in specific bacterial strains.

Frequently Asked Questions (FAQs)

1. Why am I not seeing any fluorescent signal in my Gram-negative bacteria?

Gram-negative bacteria, such as E. coli, possess an outer membrane that acts as a significant barrier to the entry of many molecules, including this compound.[1] This can result in little to no fluorescent signal in wild-type strains.

Troubleshooting Steps:

  • Use a permeable mutant strain: Strains with mutations that increase outer membrane permeability (e.g., E. coli imp) have shown a significant increase in this compound signal.[1]

  • Chemical permeabilization: Consider using a chemical agent to transiently permeabilize the outer membrane. This should be optimized to ensure cell viability is not compromised.

  • Increase incubation time and/or concentration: While the outer membrane is a barrier, adjusting the labeling conditions may improve uptake. However, be mindful of potential toxicity at higher concentrations.

2. My Gram-positive bacteria show very weak fluorescence. What could be the issue?

While this compound generally works well in Gram-positive bacteria, several factors can lead to a weak signal.

Troubleshooting Steps:

  • Optimize labeling conditions: Ensure the concentration of this compound and the incubation time are appropriate for your specific bacterial strain and its growth rate.

  • Check cell viability: Non-growing or dead cells may not actively incorporate the dye into their peptidoglycan. Use a viability stain to assess the health of your bacterial culture.

  • Verify dye integrity: Ensure the this compound stock solution has been stored correctly at -20°C and protected from light to prevent degradation.[2] Prepare fresh dilutions before use.[3]

  • Microscopy settings: Confirm that your microscope's excitation and emission filters are appropriate for this compound (Excitation/Emission λ ~470/640 nm).[2]

3. I am observing bright, diffuse fluorescence throughout the entire bacterial cell, not just at the sites of cell wall synthesis. Why is this happening?

This is often an indication of compromised cell membranes. Permeabilized or dying cells can allow this compound to enter the cytoplasm, a viscous environment that can cause the dye to fluoresce non-specifically.[1]

Troubleshooting Steps:

  • Assess cell viability: Use a live/dead stain to differentiate between healthy and compromised cells in your population.

  • Time-lapse microscopy: In time-lapse experiments, dying cells can be distinguished from live cells as they will show a sudden, strong, and diffuse fluorescence signal.[1]

  • Optimize experimental conditions: Ensure that your experimental conditions (e.g., antibiotic treatment, incubation time) are not leading to widespread cell death.

4. Can I perform wash-free imaging with this compound?

Yes, a key advantage of this compound is that it is a fluorogenic dye, meaning it only fluoresces upon incorporation into the peptidoglycan.[2] This allows for imaging without the need for washing steps to remove unincorporated dye, which is often a requirement for other fluorescent D-amino acids like HADA.[1]

Troubleshooting Guides

Problem 1: High Background Fluorescence

While designed for wash-free imaging, high background can still occur.

Possible Causes & Solutions:

CauseSolution
Excessive Dye Concentration Titrate the this compound concentration to find the optimal balance between signal and background for your specific bacterial strain.
Contaminated Media or Surfaces Ensure all media, buffers, and imaging surfaces (slides, coverslips) are clean and free of fluorescent contaminants.
Cell Lysis Widespread cell lysis can release cytoplasmic contents and unincorporated dye, increasing background. Check cell viability.
Problem 2: No or Low Signal in Gram-Positive Bacteria

Possible Causes & Solutions:

CauseSolution
Inactive Peptidoglycan Synthesis Ensure bacteria are in an active growth phase (logarithmic phase) where peptidoglycan synthesis is robust.
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope are correctly set for this compound (Ex: ~470 nm, Em: ~640 nm).[2]
Dye Degradation Store this compound at -20°C, protect from light, and prepare fresh working solutions.[2][3]
Inhibition of Transpeptidases If using co-treatments (e.g., β-lactam antibiotics), be aware that they inhibit the transpeptidases responsible for incorporating this compound.[1]

Quantitative Data Summary

The following table summarizes the key optical properties of this compound.

PropertyValueReference
Excitation Wavelength (λex)~470 nm[2]
Emission Wavelength (λem)~640 nm[2]
Quantum Yield (φ)0.042[2]
Molar Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹[2]
Molecular Weight547.07 g/mol [2]

Experimental Protocols

Protocol 1: General Labeling of Gram-Positive Bacteria
  • Culture Preparation: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate liquid medium.

  • Dye Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2] From this, prepare a working solution in the desired growth medium. A final concentration of 1 mM has been shown to be biocompatible for B. subtilis.[1]

  • Labeling: Add the this compound working solution to the bacterial culture. Incubation times can vary depending on the growth rate of the species. For example, a long-pulse incubation for B. subtilis can be 1 hour (approximately 3 doubling times).[1]

  • Imaging: Mount the labeled cells on a microscope slide. For time-lapse imaging, an agarose (B213101) pad containing the growth medium and this compound can be used.[1]

  • Microscopy: Image the cells using appropriate filter sets for this compound (Excitation: ~470 nm, Emission: ~640 nm).[2]

Protocol 2: Labeling of Permeable Gram-Negative Bacteria
  • Strain Selection: Use a Gram-negative strain with increased outer membrane permeability (e.g., E. coli imp).[1]

  • Culture and Dye Preparation: Follow steps 1 and 2 from Protocol 1. A final concentration of 1 mM this compound has been used for E. coli imp.[1]

  • Labeling: Incubate the permeable Gram-negative bacteria with this compound. A long-pulse labeling approach may be necessary to achieve a sufficient signal.

  • Imaging and Microscopy: Follow steps 4 and 5 from Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging culture 1. Grow Bacterial Culture (Logarithmic Phase) dye_prep 2. Prepare this compound Working Solution incubation 3. Incubate Bacteria with this compound dye_prep->incubation mounting 4. Mount Cells for Microscopy incubation->mounting imaging 5. Acquire Images (Ex: ~470nm, Em: ~640nm) mounting->imaging

Caption: General experimental workflow for labeling bacteria with this compound.

troubleshooting_workflow cluster_gram_neg Gram-Negative cluster_gram_pos Gram-Positive start No or Low Signal Observed gram_stain Gram-Negative or Gram-Positive? start->gram_stain permeability Issue: Outer Membrane Permeability Barrier gram_stain->permeability Negative check_viability Check Cell Viability (Active Growth?) gram_stain->check_viability Positive solution_perm Solution: Use Permeable Mutant or Chemical Permeabilization permeability->solution_perm Action check_dye Check Dye Integrity (Storage/Preparation) check_viability->check_dye check_settings Check Microscope Settings (Filters) check_dye->check_settings

References

Technical Support Center: Minimizing Cell Stress During Rf470DL Live Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize cell stress during live imaging with Rf470DL, a fluorogenic D-amino acid for labeling peptidoglycans in live bacteria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a rotor-fluorogenic fluorescent D-amino acid used for labeling peptidoglycans in living bacteria. It becomes fluorescent only upon incorporation into the peptidoglycan, which allows for no-wash experiments. Its excitation and emission wavelengths are approximately 470 nm and 620 nm, respectively.

Q2: What are the primary causes of cell stress during live imaging with this compound?

The primary causes of cell stress during live imaging experiments, including those with this compound, are phototoxicity and suboptimal environmental conditions. Phototoxicity is caused by the damaging effects of excitation light on cellular components, often through the generation of reactive oxygen species.[1] Suboptimal environmental conditions refer to deviations from the necessary temperature, pH, and nutrient availability required for healthy bacterial growth.

Q3: How can I recognize signs of cell stress or death in my bacterial imaging experiment?

Signs of stress in bacteria can include cessation of growth and division, changes in morphology, or cell lysis. For motile bacteria, a loss of motility can be an indicator of stress. Monitoring cell morphology using transmitted-light microscopy can help identify stressed or dying cells.[2]

Q4: Is a specific type of microscopy recommended for this compound imaging?

Epifluorescence microscopy is suitable for real-time imaging of peptidoglycan synthesis with this compound.[3] The choice of microscope will also depend on the specific resolution and sensitivity requirements of your experiment. In general, an inverted microscope with a high numerical aperture (NA) objective is recommended for live-cell imaging to maximize light collection and reduce exposure times.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or weak fluorescent signal Incorrect filter set: Excitation and emission filters do not match the spectral properties of this compound (Ex/Em ~470/620 nm).Use a filter cube appropriate for the excitation and emission spectra of this compound.
Low incorporation of this compound: The bacteria are not actively synthesizing peptidoglycan, or the concentration of this compound is too low.Ensure bacteria are in a logarithmic growth phase. Optimize the concentration of this compound in your experimental setup.
Incorrect focus: The focal plane is not on the cells.Use transmitted light to find the correct focal plane of the bacteria before switching to fluorescence imaging.
High background fluorescence Excess this compound: Although designed for no-wash experiments, very high concentrations might lead to some background.While generally not required, if background is high, a gentle wash step with fresh medium can be performed.[3] However, the primary advantage of this compound is its fluorogenic nature, so optimizing the initial concentration is the preferred method.
Autofluorescence from media: The growth medium itself is fluorescent.Use a minimal or defined medium with low autofluorescence for imaging. Phenol red-free media is often recommended for fluorescence microscopy.
Cells stop growing or lyse during imaging Phototoxicity: The excitation light is too intense or the exposure time is too long.Reduce the intensity of the excitation light to the lowest level that provides a usable signal.[4] Decrease the exposure time and/or increase the time interval between acquisitions.
Suboptimal environmental conditions: The temperature, humidity, or nutrient levels are not appropriate for bacterial growth.Use a stage-top incubator to maintain the correct temperature and humidity. Ensure the agarose (B213101) pad or culture medium provides adequate nutrients for the duration of the experiment.
Contamination: The culture is contaminated with other microorganisms.Practice sterile techniques when preparing samples for imaging.
Focal drift during time-lapse imaging Thermal instability: Changes in temperature are causing the microscope stage or sample holder to expand or contract.Allow the microscope and stage-top incubator to equilibrate to the set temperature before starting the experiment. Use an autofocus system if available.
Evaporation: The imaging medium or agarose pad is drying out, causing a change in the focal plane.Use a chamber that minimizes evaporation. For agarose pads, ensure it is sufficiently thick and sealed.

Experimental Protocols

Protocol 1: Basic Live-Cell Imaging of Bacterial Peptidoglycan Synthesis with this compound

This protocol is adapted from the methodology described for real-time imaging of peptidoglycan synthesis.[3]

Materials:

  • Bacterial culture in logarithmic growth phase

  • Luria-Bertani (LB) agar (B569324) or other appropriate growth medium

  • This compound

  • Cavity microscope slide

  • Coverslip

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a fresh solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the growth medium. The optimal concentration should be determined empirically for your bacterial species and experimental conditions.

  • Prepare a 1.5% (w/v) LB-agarose solution and keep it at a temperature that maintains it in a liquid state.

  • Add the this compound solution to the molten LB-agarose to achieve the desired final concentration.

  • Pipette a small volume of the warm LB-agarose containing this compound onto a cavity slide and allow it to solidify.[3]

  • Take a small volume of your bacterial culture, pellet the cells by centrifugation, and resuspend them in a small volume of fresh medium.

  • Spot the resuspended bacterial cells onto the surface of the solidified agarose pad.[3]

  • Carefully place a coverslip over the cells on the agarose pad.[3]

  • Mount the slide on the microscope stage within an environmental chamber set to the optimal growth temperature for your bacteria.

  • Proceed with time-lapse fluorescence microscopy using an appropriate filter set for this compound (Excitation: ~470 nm, Emission: ~620 nm).[3]

Protocol 2: Optimizing Imaging Parameters to Minimize Phototoxicity

Objective: To determine the optimal balance between signal-to-noise ratio and cell viability.

  • Establish a Baseline: Prepare a sample as described in Protocol 1.

  • Minimize Exposure Time: Set the excitation light intensity to a moderate level. Acquire images at the shortest possible exposure time that allows you to clearly distinguish the signal from the background.

  • Minimize Light Intensity: Once the minimal exposure time is determined, gradually reduce the excitation light intensity to the lowest level that still provides a satisfactory signal-to-noise ratio.

  • Optimize Acquisition Frequency: For time-lapse experiments, use the longest possible interval between image acquisitions that will still capture the biological process of interest.

  • Assess Cell Viability: After the imaging session, assess the health of the bacteria. This can be done by observing their ability to continue to grow and divide on the agarose pad or by plating them on a fresh agar plate and assessing colony formation.

Quantitative Data Summary

The following table summarizes the key optical properties of this compound.

Parameter Value Reference
Maximum Excitation Wavelength (λex)~470 nm
Maximum Emission Wavelength (λem)~620 nm
Quantum Yield0.042
Extinction Coefficient33,106 M⁻¹cm⁻¹

Visualizations

Phototoxicity_Pathway cluster_light Light-Induced Stress cluster_cell Cellular Response Excitation_Light Excitation Light (~470 nm) This compound This compound Excitation_Light->this compound Excites ROS Reactive Oxygen Species (ROS) Generation This compound->ROS Leads to Cellular_Damage Damage to: - DNA - Proteins - Lipids ROS->Cellular_Damage Causes Stress_Response Cellular Stress Response Cellular_Damage->Stress_Response Cell_Death Inhibition of Growth / Cell Death Stress_Response->Cell_Death If severe

Caption: General pathway of phototoxicity induced by excitation light.

Experimental_Workflow cluster_prep Sample Preparation cluster_imaging Imaging Optimization cluster_analysis Data Acquisition & Analysis Culture Bacterial Culture (Log Phase) Prepare_Pad Prepare Agarose Pad with this compound Culture->Prepare_Pad Mount Mount Cells on Pad Prepare_Pad->Mount Set_Environment Set Temperature & Environment Mount->Set_Environment Minimize_Exposure Minimize Exposure Time Set_Environment->Minimize_Exposure Minimize_Intensity Minimize Light Intensity Minimize_Exposure->Minimize_Intensity Optimize_Interval Optimize Time Interval Minimize_Intensity->Optimize_Interval Acquire_Images Acquire Time-Lapse Images Optimize_Interval->Acquire_Images Assess_Viability Assess Cell Viability Post-Imaging Acquire_Images->Assess_Viability

Caption: Workflow for optimizing this compound live-cell imaging.

Troubleshooting_Logic Start Problem Encountered Check_Signal Is there a fluorescent signal? Start->Check_Signal Check_Hardware Check Filters & Focus Check_Signal->Check_Hardware No Check_Viability Are cells viable? Check_Signal->Check_Viability Yes Check_Biology Check Cell Growth Phase & this compound Concentration Check_Hardware->Check_Biology Resolved Problem Resolved Check_Biology->Resolved Yes Check_Phototoxicity Reduce Light Exposure: - Lower Intensity - Shorter Exposure - Longer Intervals Check_Viability->Check_Phototoxicity No Check_Viability->Resolved Yes Check_Environment Verify Temperature & Media Conditions Check_Phototoxicity->Check_Environment Check_Environment->Resolved Yes

Caption: Troubleshooting flowchart for this compound live imaging.

References

Choosing the right microscopy filters for Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Rf470DL Microscopy

This guide provides researchers, scientists, and drug development professionals with technical information and troubleshooting advice for selecting the optimal microscopy filters for the this compound fluorophore.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorogenic D-amino acid used for labeling peptidoglycans in live bacteria.[1] A key feature is that it only becomes fluorescent when incorporated into peptidoglycan, which enables imaging experiments with no wash steps.[1] Its core spectral properties are characterized by a notably large Stokes shift, which is the difference between the peak excitation and emission wavelengths.

Q2: What are the specific excitation and emission maxima for this compound?

The fluorophore is excited by blue light and emits in the red portion of the spectrum. The specific maxima are:

  • Maximum Excitation (λex): ~470 nm[1][2]

  • Maximum Emission (λem): ~640 nm[1][2]

Data Summary: this compound Spectral Properties

The following table summarizes the key spectral characteristics of this compound and provides a recommended starting point for filter selection.

ParameterWavelength (nm)Recommended Filter TypeRecommended Specification (Center/Bandwidth or Cut-on)
Excitation Max ~470 nm[2]Bandpass (BP)470/40 nm (e.g., 450-490 nm)
Dichroic Mirror N/ALongpass (LP)~505 nm cut-on
Emission Max ~640 nm[1][2]Bandpass (BP) or Longpass (LP)BP: 640/50 nm (e.g., 615-665 nm) or LP: >600 nm

Q3: What is the ideal microscopy filter set combination for this compound?

An ideal filter set efficiently isolates the specific wavelengths for excitation and emission. A typical set consists of three core components: an excitation filter, a dichroic beamsplitter, and an emission filter.[3]

  • Excitation Filter: A bandpass filter centered around 470 nm is optimal. A filter with a bandwidth of 30-40 nm (e.g., 470/40) will effectively excite this compound while minimizing phototoxicity and background excitation.

  • Dichroic Beamsplitter: A longpass dichroic mirror with a cut-on wavelength between the excitation and emission peaks is required. A mirror with a cut-on around 505 nm will reflect the ~470 nm excitation light towards the sample and efficiently transmit the ~640 nm emitted light to the detector.

  • Emission Filter: To capture the red emission, a bandpass filter centered near 640 nm (e.g., 640/50) is highly recommended. This ensures that only the specific fluorescence from this compound is detected, which improves the signal-to-noise ratio. For applications where signal is weak, a longpass filter (e.g., 600LP) can be used to collect more photons, but this may also increase background noise.

Q4: Can I use a standard FITC, GFP, or Cy5 filter set for this compound?

  • FITC/GFP Sets: Not recommended. Standard FITC and GFP filter sets are designed for fluorophores that emit in the green spectrum (~500-550 nm).[4][5] Using such a set would block the red ~640 nm emission from this compound entirely.

  • Cy5 Sets: Not recommended for excitation. A Cy5 filter set is designed for far-red fluorophores, with an excitation typically in the red region (~620-650 nm).[4] This would fail to excite this compound at its 470 nm peak. While the emission filter of a Cy5 set might pass some of the this compound signal, the excitation mismatch makes the set incompatible.

Troubleshooting Guide

Problem: My fluorescence signal is very weak or non-existent.

  • Check Filter Specifications: Confirm that your filter set is appropriate for the 470 nm excitation and 640 nm emission spectra. A common mistake is using a filter set for a different fluorophore (e.g., GFP) that blocks the emitted signal.

  • Verify Light Source: Ensure your microscope's light source (e.g., Mercury lamp, LED) has a strong output peak in the excitation range for this compound (~450-490 nm). An aging lamp may have reduced output in this range.

  • Confirm Probe Incorporation: this compound is fluorogenic, meaning it only fluoresces upon incorporation into bacterial peptidoglycan.[1] Ensure your experimental conditions and incubation times are sufficient for bacterial growth and probe incorporation.

Problem: I see high background noise or bleed-through in my images.

  • Use a Bandpass Emission Filter: A longpass emission filter may collect unwanted background or autofluorescence from your sample or medium. Switching to a bandpass filter (e.g., 640/50) will reduce this noise by isolating the signal specifically from this compound.

  • Check for Autofluorescence: Before labeling, examine an unstained control sample using the this compound filter set. If you observe significant signal, you may have an autofluorescence issue. Using a narrower bandpass emission filter can help mitigate this.[3]

Problem: My sample is photobleaching very quickly.

  • Reduce Excitation Intensity: Use a neutral density (ND) filter to decrease the intensity of the excitation light. Only use the minimum light intensity required to obtain a good signal.

  • Minimize Exposure Time: Reduce the camera exposure time during acquisition. For time-lapse experiments, increase the interval between exposures.

  • Use a Narrower Excitation Filter: A very broad excitation filter can pass unnecessary wavelengths that contribute to photobleaching without efficiently exciting the fluorophore. Ensure your filter is a bandpass type centered at ~470 nm.

Experimental Workflow & Logic Diagrams

The following diagram illustrates the logical workflow for selecting an appropriate filter set for this compound.

FilterSelectionWorkflow start Start: Select Filters for this compound spectra Identify Spectral Properties Excitation Max: ~470 nm Emission Max: ~640 nm start->spectra exciter 1. Select Excitation Filter (Passes ~470 nm) spectra->exciter exciter_spec Specification: Bandpass (BP) Filter e.g., 470/40 nm exciter->exciter_spec dichroic 2. Select Dichroic Mirror (Splits Excitation & Emission) exciter->dichroic dichroic_spec Specification: Longpass (LP) Mirror Cut-on > 490 nm (e.g., 505 nm) dichroic->dichroic_spec emitter 3. Select Emission Filter (Passes ~640 nm) dichroic->emitter emitter_spec Specification: Bandpass (BP) Filter e.g., 640/50 nm emitter->emitter_spec result Result: Optimal Filter Cube High Signal-to-Noise Ratio emitter->result

Caption: Workflow for selecting an optimal microscopy filter set for this compound.

References

Technical Support Center: Rf470DL Peptidoglycan Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rf470DL peptidoglycan labeling. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for clear and artifact-free results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a rotor-fluorogenic fluorescent D-amino acid used for labeling peptidoglycan (PG) in live bacteria.[1] Its fluorogenic nature means it only becomes fluorescent upon incorporation into the peptidoglycan layer, which reduces background noise and allows for no-wash imaging experiments.[1][2]

Q2: What is the main advantage of using a "no-wash" probe like this compound?

A2: The primary advantage is the elimination of wash steps after labeling, which are typically required for conventional fluorescent dyes to remove unbound probes that cause high background fluorescence.[1] This simplifies the experimental workflow and is particularly beneficial for real-time imaging of bacterial growth and cell wall synthesis.

Q3: Is this compound suitable for both Gram-positive and Gram-negative bacteria?

A3: this compound is effective for labeling Gram-positive bacteria. However, the outer membrane of Gram-negative bacteria can act as a barrier, potentially limiting the probe's entry.[1][3] Permeabilization of the outer membrane may be necessary for efficient labeling of Gram-negative species.[1]

Q4: How should I store and handle this compound?

A4: this compound is light-sensitive and should be stored at -20°C, protected from light.[2] Stock solutions are typically prepared in DMSO and can be stored in aliquots at -20°C or below for up to one month. It is recommended to prepare fresh solutions for use on the same day whenever possible.[2]

Q5: What are the excitation and emission wavelengths for this compound?

A5: The approximate excitation maximum (λex) is 470 nm, and the emission maximum (λem) is 620 nm.[2]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound peptidoglycan labeling experiments.

High Background Fluorescence

High background can obscure the specific signal from labeled peptidoglycan. Even with a fluorogenic probe, certain factors can contribute to unwanted background.

Potential Cause Recommended Solution
Excessive Probe Concentration Titrate the this compound concentration to find the optimal balance between signal intensity and background. Start with a lower concentration and incrementally increase it.
Contaminated Media or Buffers Prepare fresh, sterile media and buffers. Filter-sterilize all solutions before use.
Autofluorescence Image an unstained control sample to assess the level of natural fluorescence from your bacteria or media. If autofluorescence is high in the red channel, consider if your imaging setup is optimal.
Non-Specific Binding Although this compound is incorporated enzymatically, high concentrations may lead to non-specific interactions. Ensure you are using the recommended concentration range and appropriate incubation times.
Weak or No Signal

A faint or absent signal can result from several issues in the experimental protocol.

Potential Cause Recommended Solution
Low Probe Concentration The concentration of this compound may be too low for your bacterial species or experimental conditions. Gradually increase the concentration.
Short Incubation Time Ensure the incubation time is sufficient for the bacteria to incorporate the probe into newly synthesized peptidoglycan. This will depend on the bacterial growth rate.
Bacterial Viability This compound is incorporated during active cell wall synthesis. Ensure your bacterial culture is in the exponential growth phase and healthy.
Incorrect Microscope Filter Sets Verify that the excitation and emission filters on your microscope are appropriate for this compound's spectral properties (λex ~470 nm, λem ~620 nm).
Gram-Negative Outer Membrane Barrier For Gram-negative bacteria, consider a gentle permeabilization step (e.g., using a low concentration of EDTA) to facilitate probe entry.[1]
Photobleaching

Rapid fading of the fluorescent signal upon exposure to excitation light can limit data acquisition.

Potential Cause Recommended Solution
Excessive Light Exposure Minimize the sample's exposure to the excitation light. Use the lowest laser power or light intensity that provides a detectable signal. Reduce the exposure time per image.
No Antifade Reagent (for fixed cells) If imaging fixed cells, use a commercially available antifade mounting medium to preserve the fluorescent signal.
Imaging Conditions When setting up the microscope, use a lower light intensity or a different, non-critical area of the sample to find the focal plane before imaging the region of interest.

Experimental Protocols

General Protocol for this compound Labeling of Live Bacteria

This protocol provides a general guideline. Optimal conditions may vary depending on the bacterial species and experimental setup.

  • Prepare Bacterial Culture: Grow bacteria to the mid-logarithmic phase in an appropriate liquid medium.

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-100 mM.[2]

  • Labeling:

    • Add the this compound stock solution to the bacterial culture to a final concentration. A starting point of 1-10 µM can be tested and optimized.

    • Incubation time will vary based on the bacterial doubling time. For short-pulse labeling, an incubation of 1/3 of the doubling time can be used. For uniform labeling, a longer incubation of 1-3 doubling times may be necessary.[1]

  • Imaging (Live Cells):

    • Prepare an agarose (B213101) pad (e.g., 1.5% agarose in growth medium) on a microscope slide.

    • Spot a small volume (1-2 µL) of the labeled bacterial culture onto the agarose pad.

    • Cover with a coverslip and seal the edges if necessary to prevent drying during long-term imaging.

    • Image using appropriate fluorescence filter sets for this compound (λex ~470 nm, λem ~620 nm).

Fixation Protocols for Labeled Bacteria

Fixation can introduce artifacts. The choice of fixative should be validated for your specific bacterial species and experimental goals.

Fixation Method Protocol Advantages Potential Artifacts/Disadvantages
Ethanol Fixation 1. Pellet labeled bacteria by centrifugation. 2. Resuspend the pellet in cold 70% ethanol. 3. Incubate on ice or at -20°C for at least 30 minutes. 4. Pellet cells and wash with PBS.Simple, rapid, and can permeabilize the membrane.Can cause cell shrinkage and protein denaturation.[4] May not be suitable for preserving fine cellular structures.
Paraformaldehyde (PFA) Fixation 1. Pellet labeled bacteria. 2. Resuspend in 2-4% PFA in PBS. 3. Incubate for 15-30 minutes at room temperature. 4. Pellet cells and wash with PBS.Good preservation of cellular morphology.Can increase autofluorescence. Requires a separate permeabilization step (e.g., with Triton X-100) if intracellular targets need to be accessed.
Methanol Fixation 1. Pellet labeled bacteria. 2. Resuspend in ice-cold methanol. 3. Incubate for 5-10 minutes at -20°C. 4. Pellet cells and wash with PBS.Rapid fixation and permeabilization.Can alter protein conformation and may not be ideal for all fluorescent proteins.[4]

Visualizations

Peptidoglycan Biosynthesis and this compound Labeling Pathway

Peptidoglycan_Biosynthesis Peptidoglycan Biosynthesis and this compound Incorporation cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_Pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_Pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_Pentapeptide->Lipid_I MraY Rf470DL_in This compound (external) Rf470DL_cyto This compound (internal) Rf470DL_in->Rf470DL_cyto Transport PBP Penicillin-Binding Proteins (PBPs) Rf470DL_cyto->PBP Incorporation into peptide stem Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase Flippase (MurJ) Lipid_II->Flippase Lipid_II_labeled Lipid II with this compound PG_chain Growing Peptidoglycan Chain Flippase->PG_chain Translocation Crosslinked_PG Cross-linked Peptidoglycan PG_chain->Crosslinked_PG Transglycosylation Labeled_PG Labeled Peptidoglycan (Fluorescent) Crosslinked_PG->Labeled_PG PBP->Crosslinked_PG Transpeptidation PBP->Labeled_PG

Caption: Peptidoglycan biosynthesis workflow showing this compound incorporation.

Troubleshooting Workflow for this compound Labeling Artifacts

Troubleshooting_Workflow Troubleshooting Common Artifacts in this compound Labeling cluster_HighBg cluster_WeakSignal cluster_Photobleaching Start Start: Image has artifacts Problem Identify primary artifact Start->Problem HighBg High Background Problem->HighBg High Background WeakSignal Weak or No Signal Problem->WeakSignal Weak/No Signal Photobleaching Signal Fades Rapidly Problem->Photobleaching Photobleaching CheckUnstained Image unstained control HighBg->CheckUnstained CheckGrowth Is culture in log phase? WeakSignal->CheckGrowth ReduceExposure Reduce light intensity/ exposure time Photobleaching->ReduceExposure Autofluorescence High signal in control? (Autofluorescence) CheckUnstained->Autofluorescence ReduceConc Reduce this compound concentration Autofluorescence->ReduceConc No FreshReagents Use fresh, filtered media/buffers Autofluorescence->FreshReagents Yes End Artifact Reduced ReduceConc->End FreshReagents->End IncreaseConc Increase this compound concentration CheckGrowth->IncreaseConc Yes IncreaseTime Increase incubation time IncreaseConc->IncreaseTime CheckFilters Verify microscope filters IncreaseTime->CheckFilters Permeabilize Consider permeabilization (Gram-negative) CheckFilters->Permeabilize Permeabilize->End Antifade Use antifade mounting medium (fixed cells) ReduceExposure->Antifade ImagingPractice Optimize focusing technique Antifade->ImagingPractice ImagingPractice->End

Caption: A logical workflow for troubleshooting common imaging artifacts.

References

Rf470DL signal quenching and how to prevent it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Rf470DL, a fluorogenic D-amino acid for labeling peptidoglycans in live bacteria.

Understanding this compound Signal Generation

This compound is a unique fluorescent probe that exhibits its signal based on its local environment. As a "rotor-fluorogen," its fluorescence is intrinsically linked to its molecular mobility. In aqueous environments, such as bacterial growth media, the molecule can freely rotate, which leads to the dissipation of absorbed light energy as heat rather than fluorescence, effectively keeping it in a non-fluorescent "off" state.

When this compound is incorporated into the peptidoglycan cell wall of bacteria, the rigid structure of the cell wall sterically hinders the rotation of the fluorophore. This restriction forces the molecule to release the absorbed energy as light, resulting in a bright fluorescent signal at the site of bacterial cell wall synthesis. This "on" state allows for the specific visualization of bacterial growth and division with a high signal-to-noise ratio, often without the need for washing steps.

Diagram of this compound Signaling Pathway

cluster_0 This compound State Free this compound Free this compound Molecular Rotation Molecular Rotation Free this compound->Molecular Rotation in solution Incorporation into Peptidoglycan Incorporation into Peptidoglycan Free this compound->Incorporation into Peptidoglycan Bacterial Growth Incorporated this compound Incorporated this compound Restricted Rotation Restricted Rotation Incorporated this compound->Restricted Rotation No Fluorescence (Signal Off) No Fluorescence (Signal Off) Fluorescence (Signal On) Fluorescence (Signal On) Molecular Rotation->No Fluorescence (Signal Off) Energy dissipated as heat Incorporation into Peptidoglycan->Incorporated this compound Restricted Rotation->Fluorescence (Signal On) Energy released as light

Caption: Fluorogenic signaling pathway of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

A1: this compound has an excitation maximum at approximately 470 nm and an emission maximum at around 620-640 nm.[1] It is recommended to use filter sets that are closely matched to these wavelengths for optimal signal detection.

Q2: Why am I not observing any fluorescent signal after adding this compound to my bacterial culture?

A2: A lack of signal can be due to several factors:

  • Incorrect filter sets: Ensure you are using the appropriate filters for blue excitation and red emission.

  • Low bacterial growth rate: this compound is incorporated during active peptidoglycan synthesis. If your bacteria are in a stationary phase or growing very slowly, there will be minimal incorporation and thus a weak signal.

  • Impermeable outer membrane (in Gram-negative bacteria): Some Gram-negative bacteria may have an outer membrane that is not readily permeable to this compound. In such cases, using a mutant strain with increased membrane permeability might be necessary.

  • Incorrect probe concentration: While a final concentration of 0.5-2 µM is generally effective, you may need to optimize this for your specific bacterial species and experimental conditions.

Q3: My fluorescent signal is very weak. How can I improve it?

A3: To enhance a weak signal, consider the following:

  • Increase incubation time: Allowing the bacteria to grow in the presence of this compound for a longer period will result in more probe incorporation.

  • Optimize imaging settings: Increase the exposure time or gain on your microscope's camera. However, be mindful that this can also increase background noise and photobleaching.

  • Ensure optimal bacterial growth conditions: Use fresh growth media and maintain the appropriate temperature and aeration to promote active bacterial growth.

Q4: I am experiencing high background fluorescence. What could be the cause?

A4: High background is often associated with the growth medium itself. Some complex media components can interact with fluorescent dyes, leading to an increase in background signal. To mitigate this, you can:

  • Wash the cells: Although this compound is designed for no-wash experiments, a gentle wash with phosphate-buffered saline (PBS) can help reduce background fluorescence from the media.

  • Image in a minimal medium: If possible, transfer the cells to a minimal, defined medium before imaging.

  • Subtract background: Use image analysis software to perform background subtraction on your acquired images.

Q5: How can I prevent photobleaching of the this compound signal?

A5: Photobleaching is the irreversible photochemical destruction of a fluorophore.[2][3] To minimize photobleaching:

  • Reduce excitation light intensity: Use the lowest laser power or lamp intensity that provides an adequate signal.

  • Minimize exposure time: Use the shortest possible exposure time for image acquisition.

  • Use an anti-fade mounting medium: If you are imaging fixed cells, use a commercially available anti-fade mounting medium.

  • Acquire images efficiently: Plan your imaging session to avoid unnecessary and repeated exposure of the sample to the excitation light.

Q6: Can I use this compound to label fixed bacterial cells?

A6: this compound is primarily designed for labeling live bacteria as its incorporation is dependent on active biological processes. While you can fix the cells after labeling to preserve the signal, labeling of pre-fixed cells is generally not effective. One study noted that ethanol (B145695) fixation after labeling is a viable method.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Signal or Very Weak Signal Incorrect filter setVerify that the excitation and emission filters are appropriate for this compound (Ex: ~470 nm, Em: ~620-640 nm).
Low bacterial metabolic activityEnsure bacteria are in the exponential growth phase. Use fresh media and optimal growth conditions.
Insufficient probe concentrationTitrate the this compound concentration. Start with a range of 0.5 µM to 5 µM.
Inadequate incubation timeIncrease the labeling time to allow for more incorporation.
Gram-negative outer membrane impermeabilityConsider using a bacterial strain with a more permeable outer membrane.
High Background Fluorescence Autofluorescence from growth mediaWash cells with PBS before imaging. Image cells in a minimal or defined medium.
Non-specific binding of the probeAlthough uncommon for this compound, a gentle wash step can help.
Imaging settings are too highReduce camera exposure time or gain. Adjust image display settings post-acquisition.
Rapid Signal Fading (Photobleaching) Excessive excitation light intensityReduce laser power or lamp intensity to the lowest level that provides a usable signal.
Prolonged exposure timeUse the shortest possible camera exposure time.
No anti-fade reagent (for fixed cells)Use a commercially available anti-fade mounting medium.
Uneven or Patchy Staining Heterogeneous bacterial growthThis may reflect the natural growth patterns of the bacteria (e.g., polar growth, septal synthesis).
Cell clumpingEnsure a homogenous cell suspension before and during labeling.

Troubleshooting Workflow

Start Start Problem Signal Issue? Start->Problem NoSignal No/Weak Signal Problem->NoSignal Yes HighBackground High Background Problem->HighBackground Yes Photobleaching Signal Fading Problem->Photobleaching Yes CheckFilters Correct Filters? NoSignal->CheckFilters WashCells Wash Cells / Change Media HighBackground->WashCells ReduceExposure Reduce Light Exposure & Time Photobleaching->ReduceExposure CheckGrowth Active Growth? CheckFilters->CheckGrowth Yes End Problem Solved CheckFilters->End No, Correct Filters OptimizeConc Optimize Concentration & Incubation Time CheckGrowth->OptimizeConc Yes CheckGrowth->End No, Check Viability OptimizeConc->End WashCells->End ReduceExposure->End

Caption: A logical workflow for troubleshooting common issues with this compound.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Bacteria with this compound

This protocol is a general guideline and may require optimization for specific bacterial species and growth conditions.

Materials:

  • Bacterial culture in exponential growth phase

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Grow a fresh culture of the desired bacterial species to the mid-exponential phase.

  • Dilute the bacterial culture in fresh, pre-warmed growth medium.

  • Add this compound to the bacterial culture to a final concentration of 0.5-2 µM. Mix gently.

  • Incubate the culture under normal growth conditions for a period ranging from 5 minutes to one cell doubling time, depending on the desired labeling density.

  • (Optional wash step for high background) Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes) and resuspend the pellet in an equal volume of PBS.

  • Mount a small volume (e.g., 2-5 µL) of the labeled cell suspension on a clean microscope slide and cover with a coverslip. An agarose (B213101) pad can be used for longer-term imaging.

  • Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for this compound (Excitation: ~470 nm, Emission: ~620-640 nm).

Protocol 2: Assessing Photostability of this compound

This protocol allows you to quantify the photostability of this compound under your specific imaging conditions.

Materials:

  • This compound-labeled bacterial sample (prepared as in Protocol 1)

  • Fluorescence microscope with time-lapse imaging capabilities

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Prepare a slide with this compound-labeled bacteria.

  • Locate a field of view with several well-labeled cells.

  • Set the imaging parameters (e.g., laser power/lamp intensity, exposure time, gain) to the levels you intend to use for your experiments.

  • Acquire a time-lapse series of images of the same field of view. For example, take an image every 10 seconds for a total of 5-10 minutes. It is crucial to keep the illumination continuous or to use the same exposure for each time point.

  • Using image analysis software, select several individual cells and measure the mean fluorescence intensity for each cell at each time point.

  • For each cell, normalize the fluorescence intensity at each time point to the intensity of the first time point (t=0).

  • Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is an indicator of the photostability under those specific conditions.

Photostability Assessment Workflow

Start Start PrepareSample Prepare this compound-labeled sample Start->PrepareSample FindFOV Find a field of view PrepareSample->FindFOV SetParams Set imaging parameters FindFOV->SetParams AcquireTimelapse Acquire time-lapse images SetParams->AcquireTimelapse MeasureIntensity Measure mean fluorescence intensity over time AcquireTimelapse->MeasureIntensity Normalize Normalize intensity to t=0 MeasureIntensity->Normalize PlotData Plot normalized intensity vs. time Normalize->PlotData Analyze Analyze photostability PlotData->Analyze

Caption: Experimental workflow for assessing the photostability of this compound.

Quantitative Data

Table 1: Optical Properties of this compound

PropertyValue
Excitation Maximum (λex) ~470 nm
Emission Maximum (λem) ~620-640 nm[1]
Quantum Yield (Φ) 0.042[1]
Molar Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹[1]

Table 2: Photostability Assessment Data Template

Use this table to record and compare the photostability of this compound under different experimental conditions. The "Half-life" is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Condition Excitation Intensity Exposure Time (ms) Half-life (s) Notes
Condition 1 e.g., 20% Laser Powere.g., 100
Condition 2 e.g., 50% Laser Powere.g., 100
Condition 3 e.g., 20% Laser Powere.g., 200
Condition 4 e.g., with Anti-fadee.g., 20% Laser Powere.g., 100

References

Technical Support Center: Calibrating Rf470DL Fluorescence for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Rf470DL in quantitative fluorescence analysis. Find answers to frequently asked questions and troubleshoot common issues to ensure accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorogenic D-amino acid analog used for labeling peptidoglycan (PG) in live bacteria.[1] Its core feature is that it only becomes fluorescent upon incorporation into the bacterial cell wall.[1] This "turn-on" mechanism is due to its molecular rotor structure; in a low-viscosity environment like liquid media, the molecule rotates freely, quenching fluorescence. Once incorporated into the rigid structure of the PG, this rotation is restricted, leading to a significant increase in fluorescence intensity.[2] This property makes it ideal for no-wash, real-time imaging of bacterial cell wall synthesis.[1][2]

Q2: What are the key spectral properties of this compound?

Understanding the spectral characteristics of this compound is crucial for designing experiments and selecting appropriate filter sets for microscopy.

PropertyValueSource
Excitation Maximum (λex)~470 nm[1]
Emission Maximum (λem)~640 nm[1]
Quantum Yield (Φ)0.042 (in PBS with 50% glycerol)[1]
Extinction Coefficient (ε)33,106 M⁻¹cm⁻¹ (in PBS with 50% glycerol)[1]
Emission ColorRed[1]
Q3: How can I relate this compound fluorescence intensity to a quantitative measure of peptidoglycan synthesis?

To establish a quantitative relationship between fluorescence intensity and the amount of incorporated this compound, you need to generate a calibration curve. This involves preparing samples with known quantities of incorporated this compound and measuring their corresponding fluorescence intensity. The intensity of the labeling has been shown to directly correlate with the metabolic activity of the bacteria.

Experimental Protocol: Generating a Calibration Curve for this compound

This protocol outlines a method to create a standard curve correlating fluorescence intensity to the concentration of incorporated this compound.

Objective: To establish a linear relationship between the fluorescence intensity of this compound-labeled bacteria and the concentration of the incorporated probe.

Materials:

  • Bacterial culture of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Growth medium appropriate for the bacterial species

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Microplate reader with fluorescence detection capabilities (excitation ~470 nm, emission ~640 nm) or a fluorescence microscope with a sensitive camera.

  • Software for image analysis (e.g., ImageJ/FIJI, CellProfiler)[3][4]

Methodology:

  • Prepare a Bacterial Culture: Grow a liquid culture of the bacteria to mid-log phase.

  • Prepare a Dilution Series of this compound: Create a series of this compound concentrations in the growth medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Labeling:

    • Aliquot the bacterial culture into separate tubes.

    • Add the different concentrations of this compound to each tube.

    • Incubate under normal growth conditions for a fixed period (e.g., one to two doubling times) to allow for incorporation.

  • Washing and Fixation:

    • Centrifuge the bacterial cells to pellet them.

    • Wash the pellets twice with PBS to remove any residual, unincorporated probe.

    • Resuspend the pellets in a fixative solution and incubate for 15-20 minutes.

    • Wash the fixed cells twice with PBS.

  • Sample Preparation for Measurement:

    • Resuspend the final bacterial pellets in a known volume of PBS.

    • Measure the optical density (e.g., OD600) of each sample to normalize for cell number.

  • Fluorescence Measurement:

    • Microplate Reader: Transfer aliquots of each sample to a black, clear-bottom 96-well plate. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Fluorescence Microscopy: Prepare slides with a known volume of each sample. Acquire images using consistent settings (exposure time, laser power, gain). Use image analysis software to measure the mean fluorescence intensity per cell or per defined area.

  • Data Analysis:

    • Subtract the background fluorescence from a negative control sample (0 µM this compound).

    • Normalize the fluorescence intensity of each sample by its optical density to account for differences in cell number.

    • Plot the normalized fluorescence intensity (Y-axis) against the known concentration of this compound used for labeling (X-axis).

    • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Expected Outcome: A linear calibration curve that can be used to determine the concentration of incorporated this compound in experimental samples based on their measured fluorescence intensity.

Troubleshooting Guides

Problem 1: Weak or No Fluorescence Signal

A faint or undetectable signal can be frustrating. The following table outlines potential causes and solutions.

Potential CauseRecommended SolutionExperimental Context
Low this compound Concentration Perform a titration to find the optimal labeling concentration for your bacterial species and experimental conditions.[5]Bacterial labeling
Short Incubation Time Increase the labeling duration to allow for sufficient incorporation into the peptidoglycan.Real-time imaging, Pulse-chase experiments
Low Bacterial Metabolic Activity Ensure bacteria are in an active growth phase (e.g., exponential phase) during labeling.[6]Quantitative growth assays
Incorrect Microscope/Plate Reader Settings Verify that the excitation and emission filters or monochromator settings match the spectral properties of this compound (~470 nm excitation, ~640 nm emission).[2]All fluorescence measurements
Low Expression of Target Enzymes Confirm that the bacterial strain expresses the necessary transpeptidases for this compound incorporation.Studies with mutant strains
Outer Membrane Barrier (Gram-negative bacteria) For Gram-negative bacteria, consider using a strain with increased membrane permeability or chemical permeabilizing agents, as the outer membrane can be a significant barrier.[2]Labeling of Gram-negative bacteria
Problem 2: High Background Fluorescence

Although this compound is fluorogenic, some background can still occur. Here’s how to address it.

Potential CauseRecommended SolutionExperimental Context
Autofluorescence of Media or Cells Image a control sample of unlabeled bacteria in the same medium to determine the level of autofluorescence. This value can be subtracted from the experimental samples. Consider using a phenol (B47542) red-free medium for imaging.[7]Live-cell imaging
Non-specific Binding Although less common with fluorogenic probes, ensure thorough washing steps after labeling to remove any non-specifically bound probe.All experiments
Contaminated Optics or Glassware Clean microscope objectives, slides, and coverslips thoroughly before use.All microscopy experiments
Image Acquisition Settings Too High Reduce the gain or exposure time on the camera to a level that provides a good signal-to-noise ratio without amplifying the background.All microscopy experiments
Problem 3: Signal Fades Quickly (Photobleaching)

Photobleaching is the light-induced destruction of a fluorophore, leading to a decrease in signal over time.[8]

Mitigation StrategyDetailed Recommendation
Minimize Light Exposure - Use the lowest possible excitation light intensity that provides an adequate signal.[9]- Reduce the camera exposure time.[9]- Use a transmitted light channel to focus on the sample before switching to fluorescence imaging.[8]- Acquire images only when necessary during a time-lapse experiment.
Use Antifade Reagents For fixed samples, use a mounting medium containing an antifade agent. For live-cell imaging, specialized antifade reagents compatible with live cells can be added to the imaging medium.[5]
Image Processing Correction For time-lapse data, photobleaching can be corrected post-acquisition using software like ImageJ/FIJI with plugins for bleach correction.[10] These plugins typically fit an exponential decay to the fluorescence decay curve and then correct the intensity of each frame.
Problem 4: Non-linear Relationship Between Fluorescence and Concentration (Inner Filter Effect)

At high concentrations of the fluorophore, the excitation or emission light can be absorbed by the fluorophore itself, leading to a non-linear relationship between concentration and detected fluorescence.

Mitigation StrategyDetailed Recommendation
Work at Lower Concentrations The most straightforward way to avoid the inner filter effect is to work with concentrations of this compound that are in the linear range of your calibration curve.
Correction Algorithms For plate reader-based assays with high concentrations, some software packages offer correction algorithms for the inner filter effect. These typically require measuring the absorbance of the sample at the excitation and emission wavelengths.
Confocal Microscopy For imaging, using a confocal microscope can help reduce the inner filter effect compared to widefield microscopy by rejecting out-of-focus light.

Visual Guides

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_labeling Bacterial Labeling cluster_processing Sample Processing cluster_analysis Quantitative Analysis A Bacterial Culture (Log Phase) B Add this compound A->B C Incubate B->C D Wash Cells C->D E Fix Cells (Optional) D->E F Resuspend in PBS E->F G Image Acquisition / Plate Reading F->G H Image Analysis / Data Extraction G->H I Calibration & Quantification H->I

Caption: Experimental workflow for quantitative analysis using this compound.

signaling_pathway cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm / Cell Wall PG_precursor Peptidoglycan Precursors Transpeptidase Transpeptidases (PBPs) PG_precursor->Transpeptidase Transport PG_synthesis Peptidoglycan Synthesis Transpeptidase->PG_synthesis Incorporated_this compound Incorporated this compound (Fluorescent) PG_synthesis->Incorporated_this compound Incorporation Rf470DL_out This compound (Non-fluorescent) Rf470DL_out->Transpeptidase Uptake

Caption: Mechanism of this compound fluorescence upon incorporation into peptidoglycan.

References

Impact of bacterial growth phase on Rf470DL labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the bacterial growth phase on Rf470DL labeling for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorogenic D-amino acid used for labeling peptidoglycans (PG) in the cell walls of live bacteria.[1][2] Its fluorescence significantly increases upon incorporation into the PG, which allows for real-time, no-wash imaging of cell wall synthesis.[3] The labeling process is mediated by transpeptidases (penicillin-binding proteins and L,D-transpeptidases) that recognize the D-amino acid structure.[4]

Q2: How does the bacterial growth phase affect this compound labeling?

A2: this compound labeling is directly linked to active peptidoglycan synthesis. Therefore, the bacterial growth phase, which is characterized by different rates of cell wall synthesis, has a profound impact on labeling efficiency and interpretation.[1][5][6]

  • Lag Phase: Bacteria are metabolically active but not yet dividing, so PG synthesis is generally low.[6] Consequently, this compound labeling is expected to be minimal during this phase.

  • Exponential (Log) Phase: This is the phase of active cell division and rapid PG synthesis.[6] Optimal and most representative this compound labeling is achieved during this phase.[1]

  • Stationary Phase: As nutrients become limited and waste products accumulate, bacterial growth slows down, and PG synthesis is significantly reduced.[5][7] Labeling in this phase will be substantially lower than in the exponential phase. Some labeling may still occur due to cell wall remodeling.[8]

  • Death Phase: In the death phase, cells lose viability and their membranes can become compromised.[6] This can lead to non-specific, bright fluorescence as this compound enters the cytoplasm, which is a more viscous environment that enhances its fluorescence.[3]

Q3: Why do my stationary phase bacteria show very weak or no labeling?

A3: This is an expected result. In the stationary phase, the rate of peptidoglycan synthesis is significantly reduced as bacteria are no longer actively dividing.[5][7] Since this compound labeling is dependent on active PG synthesis, a weaker signal is anticipated.

Q4: I see intensely fluorescent cells in my culture, but they don't seem to be growing. What could be the reason?

A4: These are likely non-growing or dead cells.[3] When the cell membrane becomes permeable, this compound can enter the cytoplasm. The viscous environment of the cytoplasm can cause the dye to fluoresce brightly, independent of peptidoglycan incorporation.[3] This is a key point to consider when analyzing your images, as these bright cells may not represent active cell wall synthesis.

Q5: Can I use this compound to label Gram-negative bacteria?

A5: Labeling Gram-negative bacteria with this compound can be challenging due to the presence of the outer membrane, which can act as a barrier to the dye.[3] Strains with increased membrane permeability may show better labeling.[3] Optimization of labeling conditions, such as incubation time and dye concentration, may be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or very weak fluorescence signal Cells are not in the exponential growth phase. Ensure your bacterial culture is in the mid-exponential phase for optimal labeling. It is recommended to perform a growth curve to identify the optimal time for labeling.[1]
Incorrect filter set on the microscope. This compound has an excitation maximum of ~470 nm and an emission maximum of ~640 nm.[3] Verify that you are using the appropriate filter set for your microscope.
Insufficient dye concentration or incubation time. Titrate the concentration of this compound and optimize the incubation time for your specific bacterial species and experimental conditions.
The bacterial strain has low permeability to the dye (especially Gram-negative bacteria). If possible, use a mutant strain with increased membrane permeability.[3] Alternatively, try different labeling conditions, although success is not guaranteed.
High background fluorescence This is generally not an issue with this compound as it is fluorogenic. However, if you are comparing it with other non-fluorogenic dyes, ensure proper washing steps are included for those dyes.[3]
Intensely bright, non-specifically stained cells Presence of dead or dying cells. This is a known characteristic of this compound.[3] Use a viability stain (e.g., propidium (B1200493) iodide) in parallel to distinguish between live and dead cells. Exclude these intensely fluorescent cells from your analysis of active PG synthesis.
Inconsistent labeling within the same population Asynchronous culture. Ensure you start your experiment with a fresh, synchronized culture to have a more homogenous population in the exponential phase.
Formation of persister cells. Persister cells are a subpopulation of dormant cells that are tolerant to antibiotics and have reduced metabolic activity, including PG synthesis.[9][10] These cells will likely show little to no labeling.

Experimental Protocols

Protocol 1: Determining the Bacterial Growth Curve

This protocol is essential for identifying the different growth phases of your bacterial strain under your specific experimental conditions, allowing you to time your this compound labeling for the exponential phase.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB)

  • Sterile culture flasks or tubes

  • Incubator with shaking capabilities

  • Spectrophotometer

  • Sterile pipettes and tips

Procedure:

  • Inoculate a small volume of sterile growth medium with a single colony of your bacteria and grow it overnight at the optimal temperature with shaking.

  • The next day, inoculate a larger volume of fresh, pre-warmed medium with the overnight culture. The initial optical density at 600 nm (OD600) should be around 0.05-0.1.

  • Incubate the culture at the optimal temperature with shaking.

  • At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture.

  • Measure the OD600 of each aliquot using the spectrophotometer. Use sterile medium as a blank.

  • Continue taking measurements until the OD600 values plateau and then begin to decline.

  • Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate the growth curve.

  • From the curve, identify the lag, exponential, stationary, and death phases. The exponential phase is the steepest part of the curve.

Protocol 2: this compound Labeling of Bacteria in Different Growth Phases

This protocol allows for the direct comparison of this compound labeling efficiency across the different phases of bacterial growth.

Materials:

  • Bacterial culture grown as described in Protocol 1

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Fluorescence microscope with appropriate filters

  • Microscope slides and coverslips

Procedure:

  • Based on the growth curve generated in Protocol 1, determine the time points corresponding to the mid-lag, mid-exponential, and early-stationary phases.

  • At each of these time points, aseptically remove an aliquot of the bacterial culture.

  • Add this compound to each aliquot to a final concentration of 1-10 µM (this may need to be optimized for your strain).

  • Incubate the cells with the dye for a defined period (e.g., 15-30 minutes) under normal growth conditions.

  • (Optional, as this compound is a no-wash stain) To reduce any potential background from unbound dye, you can pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes) and resuspend them in fresh, pre-warmed medium or PBS.

  • Mount a small volume of the labeled cell suspension on a microscope slide with a coverslip.

  • Image the cells using a fluorescence microscope with the appropriate filter set for this compound (Excitation ~470 nm, Emission ~640 nm).[3]

  • Acquire images from multiple fields of view for each growth phase.

  • Analyze the fluorescence intensity of individual cells or the overall fluorescence of the population for each growth phase.

Visualizations

Experimental_Workflow Experimental Workflow for Assessing this compound Labeling Across Growth Phases cluster_0 Phase 1: Bacterial Culture and Growth Curve Generation cluster_1 Phase 2: this compound Labeling cluster_2 Phase 3: Imaging and Analysis A Inoculate overnight culture B Subculture into fresh medium A->B C Incubate with shaking at optimal temperature B->C D Monitor OD600 at regular intervals C->D E Plot growth curve (log OD600 vs. Time) D->E F Identify Lag, Exponential, and Stationary Phases E->F G Collect cells from each growth phase F->G H Incubate with this compound G->H I Mount cells on microscope slide H->I J Fluorescence Microscopy I->J K Image Acquisition J->K L Quantitative Image Analysis K->L M Compare fluorescence intensity across growth phases L->M

Caption: Workflow for analyzing this compound labeling in different bacterial growth phases.

Signaling_Pathway Mechanism of this compound Labeling and Impact of Growth Phase cluster_growth Bacterial Growth Phase cluster_synthesis Peptidoglycan (PG) Synthesis Rate cluster_labeling This compound Labeling Outcome lag Lag Phase low_syn Low lag->low_syn expo Exponential Phase high_syn High expo->high_syn stat Stationary Phase vlow_syn Very Low / Remodeling stat->vlow_syn death Death Phase no_syn Negligible death->no_syn nonspec_label Non-specific / Bright Cytoplasmic Fluorescence death->nonspec_label Membrane Permeabilization min_label Minimal Labeling low_syn->min_label opt_label Optimal Labeling high_syn->opt_label weak_label Weak Labeling vlow_syn->weak_label

Caption: Impact of bacterial growth phase on peptidoglycan synthesis and this compound labeling.

References

Validation & Comparative

Validating the Specificity of Rf470DL for Peptidoglycan: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of bacterial cell wall synthesis is crucial for understanding bacterial physiology and developing novel antimicrobial agents. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in-situ labeling of peptidoglycan (PG), the essential component of the bacterial cell wall. This guide provides a comprehensive comparison of Rf470DL, a rotor-fluorogenic D-amino acid, with other commonly used FDAAs, focusing on the validation of its specificity for peptidoglycan.

This compound is a specialized fluorescent probe that exhibits fluorescence only upon its incorporation into the peptidoglycan structure.[1] This unique "turn-on" mechanism allows for real-time imaging of PG synthesis in live bacteria without the need for washing steps to remove background fluorescence, a significant advantage over conventional FDAAs.[1]

Comparison of Performance: this compound vs. Alternative FDAAs

The selection of a fluorescent probe for peptidoglycan labeling depends on various factors, including the specific bacterial species, the experimental conditions, and the imaging modality. This section compares the key performance characteristics of this compound with other widely used FDAAs, such as HADA (blue), NADA (green), and TADA/TDL (red).

Quantitative Performance Data
ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Signal-to-Noise Ratio (SNR)Key Feature
This compound ~470~6200.042 (in PBS/glycerol)33,106High (qualitative)Fluorogenic (no-wash imaging)[1]
HADA ~405~450Not specifiedNot specified6.3 (in E. coli)Small size, good for Gram-negative bacteria[2]
NADA Not specified~550Not specifiedNot specified1.9 (in E. coli)Green emission
TADA/TDL Not specified~575Not specifiedNot specified1.07 (in E. coli)High photostability[2]

Experimental Protocols for Specificity Validation

The specificity of FDAAs for peptidoglycan is conferred by their incorporation into the cell wall by bacterial transpeptidases, specifically penicillin-binding proteins (PBPs) and L,D-transpeptidases. To validate the specificity of a new probe like this compound, a series of key experiments should be performed.

L-Enantiomer Control

Principle: Bacterial transpeptidases are stereospecific and primarily recognize D-amino acids. The L-enantiomer of the fluorescent amino acid should not be incorporated into the peptidoglycan, thus serving as a negative control.

Protocol:

  • Culture the bacterial species of interest to the mid-exponential growth phase.

  • Divide the culture into two tubes. To one tube, add the D-enantiomer of the fluorescent probe (e.g., this compound) to the final desired concentration. To the other tube, add the L-enantiomer of the same probe at the same concentration.

  • Incubate both cultures under optimal growth conditions for a period equivalent to one to three cell divisions.

  • If using a conventional FDAA, wash the cells to remove unincorporated probe. For this compound, this step is not necessary.

  • Image the cells from both cultures using fluorescence microscopy with appropriate filter sets.

  • Expected Result: Strong fluorescent labeling of the bacterial cell wall should be observed in the culture incubated with the D-enantiomer, while minimal to no fluorescence should be detected in the culture treated with the L-enantiomer.

Competition Assay

Principle: If the fluorescent probe is indeed incorporated by transpeptidases, its labeling should be competitively inhibited by an excess of a natural D-amino acid that is a substrate for these enzymes.

Protocol:

  • Prepare three tubes of the bacterial culture in mid-exponential phase.

  • To the first tube (negative control), add only the vehicle (e.g., DMSO).

  • To the second tube (positive control), add the fluorescent D-amino acid probe at its optimal labeling concentration.

  • To the third tube (competition), add a 10- to 100-fold molar excess of a natural D-amino acid (e.g., D-alanine) followed by the addition of the fluorescent probe at its optimal concentration.

  • Incubate all three cultures under identical conditions.

  • Prepare the cells for microscopy, including washing steps if necessary.

  • Quantify the fluorescence intensity of the labeled cells from the positive control and competition samples.

  • Expected Result: The fluorescence intensity of the cells in the competition sample should be significantly reduced compared to the positive control, indicating that the natural D-amino acid competed with the fluorescent probe for incorporation.

Visualization in Isolated Sacculi

Principle: To confirm that the fluorescent signal originates from the peptidoglycan sacculus, the labeled cell walls can be isolated and imaged.

Protocol:

  • Label a larger volume of bacterial culture with the fluorescent D-amino acid probe as described previously.

  • Harvest the cells and perform a sacculi isolation protocol, which typically involves boiling in a denaturing agent (e.g., SDS) to remove all other cellular components, followed by extensive washing.

  • Resuspend the isolated sacculi in buffer and image using fluorescence microscopy.

  • Expected Result: The isolated sacculi should retain the fluorescent signal, confirming the covalent incorporation of the probe into the peptidoglycan.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating the specificity of a novel fluorescent D-amino acid probe for peptidoglycan.

G cluster_0 Specificity Validation Workflow start Start: Novel Fluorescent D-Amino Acid Probe exp1 Experiment 1: L-Enantiomer Control start->exp1 exp2 Experiment 2: Competition Assay start->exp2 exp3 Experiment 3: Isolated Sacculi Imaging start->exp3 analysis Data Analysis & Interpretation exp1->analysis exp2->analysis exp3->analysis conclusion Conclusion: Probe Specificity Validated analysis->conclusion Positive Results negative_result Conclusion: Probe is Not Specific analysis->negative_result Negative/Inconclusive Results

Caption: Workflow for validating the specificity of a fluorescent D-amino acid probe.

References

A Head-to-Head Comparison: Rf470DL and HADA for Bacterial Cell Wall Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall dynamics, the choice of fluorescent probe is critical. This guide provides an in-depth, data-supported comparison of two prominent fluorescent D-amino acids (FDAAs), Rf470DL and HADA, for labeling peptidoglycan in live bacteria.

This comparison guide outlines the fundamental differences in their chemical properties, performance, and experimental handling. By presenting quantitative data, detailed experimental protocols, and visual workflows, this guide aims to equip researchers with the necessary information to select the most appropriate probe for their specific research needs, whether for high-throughput screening, real-time imaging, or detailed morphological studies.

Key Performance Metrics: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its specific photophysical and chemical properties. The following table summarizes the key quantitative data for this compound and HADA, providing a clear basis for comparison.

PropertyThis compoundHADAReference
Excitation Maximum (λex) ~470 nm~405 nm[1][2]
Emission Maximum (λem) ~620-640 nm~450 nm[1][2]
Quantum Yield (Φ) 0.042 (in PBS with 50% glycerol)Not explicitly stated for direct comparison[1]
Molar Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹36,700 M⁻¹cm⁻¹[1][3]
Wash Requirement No-wash protocol feasibleWashing steps required[1]
Signal-to-Noise Ratio (SNR) High, due to fluorogenic natureDependent on wash efficiency[1][4]
Toxicity No significant toxicity at 1 mMNo significant effect on growth rates[1][2]
Outer Membrane Permeability (Gram-negative) Limited; may require permeabilizationPermeability can be a factor[1][4]

The Fluorogenic Advantage of this compound

A primary distinction between this compound and HADA lies in the fluorogenic nature of this compound. As a "molecular rotor," this compound exhibits fluorescence only upon its incorporation into the rigid structure of the peptidoglycan.[1] This property is a significant advantage as it minimizes background fluorescence from unincorporated probes, enabling a "no-wash" imaging protocol.[1] In contrast, HADA fluoresces in solution and therefore requires thorough washing steps to remove background signal, which can impact the signal-to-noise ratio and potentially affect cell physiology.[1][4]

Experimental Protocols

Detailed and optimized protocols are crucial for reproducible and reliable cell wall labeling. Below are representative protocols for both this compound and HADA.

This compound Labeling Protocol (No-Wash)

This protocol is adapted for real-time imaging of bacterial cell wall synthesis.

  • Prepare a stock solution of this compound in DMSO.

  • Culture bacteria to the desired growth phase (e.g., exponential phase).

  • Prepare an agarose (B213101) pad: Mix a pre-warmed liquid mixture of LB-agarose with this compound and add it to a cavity slide.

  • Mount cells: Once the agarose has solidified, load the bacterial cells onto the pad and cover with a coverslip.

  • Image: Proceed with time-lapse fluorescence microscopy to observe real-time incorporation of this compound into the cell wall.[1]

Optimized HADA Labeling Protocol

This protocol is optimized to enhance the retention of the HADA label, particularly at cell division sites.[5]

  • Prepare a stock solution of HADA (e.g., 50 mM in DMSO).

  • Culture bacteria in a suitable medium (e.g., TSB or LB) at 37°C to an OD₅₇₈ of 0.1.

  • Incubate with HADA: Add HADA to a final concentration of 250 µM and incubate with shaking for 30 minutes at 37°C.[5]

  • Stop labeling and initial wash: Add sodium citrate (B86180) buffer (pH 2.25) to stop cell growth and label incorporation. Wash the cells once with sodium citrate buffer (pH 3.0).[5]

  • PBS washes: Centrifuge the cells and wash twice with ice-cold 1x PBS (pH 7.4).[5]

  • Resuspend and image: Carefully remove the supernatant and resuspend the cell pellet for fluorescence microscopy.

Visualizing the Workflow and Labeling Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental mechanism of FDAA incorporation into the bacterial cell wall.

G cluster_this compound This compound No-Wash Workflow cluster_hada HADA Wash Workflow a Culture Bacteria b Prepare Agarose Pad with this compound a->b c Mount Cells b->c d Real-time Imaging c->d e Culture Bacteria f Incubate with HADA e->f g Stop and Wash (Citrate Buffer) f->g h Wash (PBS) g->h i Image h->i

Comparison of experimental workflows for this compound and HADA.

G FDAA FDAA Incorporation Incorporation FDAA->Incorporation Peptidoglycan Precursor Peptidoglycan Precursor Transpeptidase (PBP) Transpeptidase (PBP) Peptidoglycan Precursor->Transpeptidase (PBP) Transpeptidase (PBP)->Incorporation Labeled Peptidoglycan Labeled Peptidoglycan Incorporation->Labeled Peptidoglycan Cell Wall Cell Wall Labeled Peptidoglycan->Cell Wall

Mechanism of FDAA incorporation into the bacterial cell wall.

Signaling Pathway and Logical Relationships

The incorporation of FDAAs like this compound and HADA is intrinsically linked to the peptidoglycan biosynthesis pathway. The following diagram illustrates this relationship.

G Cytoplasmic_Synthesis Cytoplasmic Synthesis of Peptidoglycan Precursors Translocation Translocation across Cytoplasmic Membrane Cytoplasmic_Synthesis->Translocation Transglycosylation Transglycosylation (Glycan Chain Elongation) Translocation->Transglycosylation Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation FDAA_Incorporation FDAA Incorporation (this compound or HADA) Transpeptidation->FDAA_Incorporation Mature_Peptidoglycan Mature Labeled Peptidoglycan Transpeptidation->Mature_Peptidoglycan FDAA_Incorporation->Mature_Peptidoglycan

FDAA incorporation within the peptidoglycan biosynthesis pathway.

Conclusion

Both this compound and HADA are powerful tools for visualizing bacterial cell wall synthesis. The choice between them will largely depend on the specific experimental requirements.

  • This compound is the superior choice for real-time, continuous monitoring of peptidoglycan biosynthesis and for high-throughput applications where washing steps are a bottleneck. Its fluorogenic nature simplifies the experimental workflow and provides a high signal-to-noise ratio without the need for background subtraction.

  • HADA remains a robust and widely-used probe, particularly for endpoint assays and when multicolor imaging with spectrally distinct fluorophores is required. The availability of an optimized protocol helps to mitigate some of the challenges associated with background fluorescence.

For researchers studying Gram-negative bacteria, the outer membrane permeability of both probes should be considered, and empirical testing may be necessary to determine the optimal labeling conditions. Ultimately, the data and protocols presented in this guide provide a solid foundation for making an informed decision to advance research in bacterial cell biology and drug discovery.

References

A Head-to-Head Comparison of Fluorescent D-Amino Acid Probes: Rf470DL vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in microbiology, cell biology, and drug discovery, the visualization of bacterial cell wall synthesis is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic action. Fluorescent D-amino acids (FDAAs) have emerged as indispensable tools for this purpose, allowing for the direct labeling of peptidoglycan. This guide provides a detailed comparison of Rf470DL, a rotor-fluorogenic probe, with other commonly used fluorescent D-amino acid probes.

This comparison guide aims to provide an objective overview of the performance of this compound against other available FDAAs, supported by experimental data and detailed protocols to assist researchers in selecting the most suitable probe for their specific needs.

Performance Characteristics: A Quantitative Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. The following table summarizes the key quantitative data for this compound and a selection of other popular fluorescent D-amino acid probes.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key Features
This compound ~470~620-6400.04233,106Rotor-fluorogenic (low background), No-wash labeling
HADA ~450[1]~450[1]Not ReportedNot ReportedBlue emission, Widely used[1]
NADA Not Reported~550[1]Not ReportedNot ReportedGreen emission[1]
FDL Not Reported~525[1]Not ReportedNot ReportedFluorescein-based, Green emission[1]
TDL Not Reported~575[1]Not ReportedNot ReportedTAMRA-based, Red emission[1]
sBADA ~490[2]~510[2]Not ReportedNot ReportedSulfonated BODIPY-FL derivative, Green emission[3]
YADA Not ReportedNot ReportedNot ReportedNot ReportedLucifer yellow-based, Green-yellow emission
RADA ~554[2]~580[2]Not ReportedNot ReportedTAMRA-based, Orange-red emission[2]

The Mechanism of Action: How FDAAs Label Peptidoglycan

Fluorescent D-amino acids are structural mimics of D-alanine, a key component of the peptide stems in bacterial peptidoglycan. Penicillin-binding proteins (PBPs), the enzymes responsible for cross-linking these peptide stems, recognize and incorporate FDAAs into the growing cell wall. This process allows for the direct and specific labeling of sites of active peptidoglycan synthesis.

FDAA_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) Growing_PG Growing Peptidoglycan PBP->Growing_PG Incorporation of FDAA into PG PG_precursor Peptidoglycan Precursor (Lipid II) PG_precursor->PBP Binding FDAA_out Fluorescent D-Amino Acid (FDAA) FDAA_out->PBP Binding

Caption: General mechanism of FDAA incorporation into the bacterial cell wall.

Experimental Workflow: From Labeling to Imaging

The following diagram outlines a typical experimental workflow for labeling live bacteria with fluorescent D-amino acid probes.

Experimental_Workflow start Start culture Culture Bacteria to Logarithmic Phase start->culture prepare_probes Prepare FDAA Stock Solution culture->prepare_probes labeling Incubate Bacteria with FDAA Probe prepare_probes->labeling wash Wash Cells (Optional for this compound) labeling->wash imaging Image Cells using Fluorescence Microscopy wash->imaging analysis Analyze Images imaging->analysis end End analysis->end

Caption: A standard workflow for bacterial cell wall labeling using FDAAs.

Detailed Experimental Protocols

Bacterial Staining with this compound (No-Wash Protocol)

This protocol is adapted for this compound, which benefits from its fluorogenic properties, making wash steps unnecessary.

Materials:

  • Log-phase bacterial culture

  • This compound probe

  • Appropriate growth medium

  • Microscope slides and coverslips

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase in their standard growth medium.

  • Labeling: Add this compound stock solution directly to the bacterial culture to a final concentration of 100-500 µM.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to several generations, depending on the experimental goals.

  • Imaging: Mount a small aliquot of the labeled culture directly onto a microscope slide.

  • Microscopy: Visualize the labeled bacteria using a fluorescence microscope with appropriate filter sets for the excitation and emission wavelengths of this compound (~470 nm excitation, ~620-640 nm emission).

General Bacterial Staining with Conventional FDAAs (e.g., HADA, NADA)

This protocol is a general guideline for non-fluorogenic FDAAs that may require a wash step to reduce background fluorescence.

Materials:

  • Log-phase bacterial culture

  • FDAA probe (e.g., HADA, NADA)

  • Appropriate growth medium

  • Phosphate-buffered saline (PBS) or similar buffer

  • Microscope slides and coverslips

Procedure:

  • Prepare FDAA Stock Solution: Dissolve the FDAA in an appropriate solvent (e.g., water or DMSO) to a stock concentration of 1-10 mM.

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase.

  • Labeling: Add the FDAA stock solution to the culture to a final concentration of 100-500 µM.

  • Incubation: Incubate for the desired time.

  • Washing: Pellet the bacterial cells by centrifugation.

  • Resuspension: Remove the supernatant and resuspend the cell pellet in fresh growth medium or PBS to remove unincorporated probe. Repeat this wash step 2-3 times.

  • Imaging: Mount the washed cells onto a microscope slide.

  • Microscopy: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen FDAA.

Concluding Remarks

The choice of a fluorescent D-amino acid probe depends on the specific requirements of the experiment. This compound offers a significant advantage with its rotor-fluorogenic nature, which minimizes background fluorescence and eliminates the need for wash steps, enabling real-time imaging of peptidoglycan synthesis with high temporal resolution.[4] Other FDAAs, such as HADA, NADA, and those based on various fluorophores, provide a broad palette of colors for multicolor imaging experiments.[3] Researchers should consider the spectral properties, the need for a no-wash protocol, and the potential for multiplexing when selecting the optimal probe for their studies of the bacterial cell wall.

References

The L-Enantiomer of Rf470DL: A Validated Negative Control for Peptidoglycan Biosynthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical specificity of biological interactions is a fundamental principle in drug development and molecular biology. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit significantly different biological activities. This principle is effectively utilized in experimental design, where an inactive enantiomer can serve as a robust negative control to validate the on-target effects of its active counterpart. This guide provides a comprehensive comparison of the D-enantiomer of Rf470DL, a fluorogenic probe used to label bacterial peptidoglycan, and its corresponding L-enantiomer, which serves as an effective negative control.

Comparative Performance of this compound Enantiomers

This compound is a D-amino acid-based probe that becomes fluorescent upon its incorporation into the bacterial cell wall by penicillin-binding proteins (PBPs) during peptidoglycan (PG) biosynthesis. The D-stereochemistry is crucial for recognition and incorporation by the bacterial enzymes. In contrast, the L-enantiomer of this compound is not recognized by these enzymes and therefore shows no significant fluorescence, confirming that the labeling is a result of specific enzymatic activity.

Below is a summary of the comparative performance based on data from Hsu et al., 2019.

FeatureD-Rf470DL (Active Probe)L-Rf470DL (Negative Control)
Target Peptidoglycan Biosynthesis (via PBPs)Not incorporated into peptidoglycan
In Vitro PBP Activity Assay Signal increase observedNo signal increase observed[1]
Bacterial Cell Labeling Significant fluorescence signalNo significant signal[1]
Mechanism Enzymatic incorporation into PGNo enzymatic recognition by PBPs

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and validation. The following protocols are based on the work of Hsu et al., 2019.

1. In Vitro Transpeptidase Activity Assay

This assay measures the ability of Penicillin-Binding Proteins (PBPs) to incorporate this compound into a synthetic substrate.

  • Materials:

    • Recombinant S. aureus PBP4

    • This compound (D- and L-enantiomers)

    • Synthetic lipid II analog substrate

    • Assay buffer (e.g., PBS, pH 7.4)

    • 96-well microplate

    • Plate reader capable of fluorescence measurement (Ex/Em ≈ 470/640 nm)

  • Procedure:

    • Prepare a reaction mixture in a 96-well plate containing the synthetic substrate and either the D- or L-enantiomer of this compound in the assay buffer.

    • Initiate the reaction by adding recombinant S. aureus PBP4 to the mixture.

    • Monitor the fluorescence intensity over time using a plate reader.

  • Expected Outcome:

    • A time-dependent increase in fluorescence intensity is observed with the D-enantiomer of this compound, indicating its incorporation into the substrate by PBP4.

    • No significant increase in fluorescence is expected with the L-enantiomer of this compound, demonstrating the stereoselectivity of the enzyme.[1]

2. Bacterial Peptidoglycan Labeling

This protocol describes the labeling of live bacteria to visualize sites of active peptidoglycan synthesis.

  • Materials:

    • Bacterial culture (e.g., B. subtilis, S. venezuelae)

    • This compound (D- and L-enantiomers)

    • Growth medium (e.g., LB broth)

    • Microscope slides and coverslips

    • Fluorescence microscope with appropriate filter sets

  • Procedure:

    • Grow the bacterial culture to the desired optical density.

    • Add the D- or L-enantiomer of this compound to the culture at a final concentration of 1 µM.

    • Incubate the culture for a specified period (e.g., 15 minutes for S. venezuelae, 1 hour for B. subtilis).

    • Mount a small volume of the culture on a microscope slide.

    • Image the cells using a fluorescence microscope.

  • Expected Outcome:

    • Cells incubated with the D-enantiomer of this compound will exhibit fluorescence at the sites of new cell wall synthesis.

    • Cells incubated with the L-enantiomer of this compound will show no significant fluorescence, confirming that the labeling is due to specific enzymatic incorporation.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the peptidoglycan biosynthesis pathway and the experimental logic for using the L-enantiomer of this compound as a negative control.

Peptidoglycan_Biosynthesis cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide UDP_MurNAc->UDP_MurNAc_pentapeptide MurC-F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Flippase MurJ (Flippase) Lipid_II->Flippase Nascent_PG Nascent Peptidoglycan Flippase->Nascent_PG Flipping Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transglycosylation PBP PBP (Transpeptidase) Crosslinked_PG->PBP PBP->Crosslinked_PG Cross-linking D_this compound D-Rf470DL D_this compound->PBP Incorporation L_this compound L-Rf470DL L_this compound->PBP No Incorporation

Caption: Peptidoglycan biosynthesis pathway and this compound interaction.

Experimental_Workflow cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_results Expected Results cluster_conclusion Conclusion Hypothesis This compound fluorescence is due to specific enzymatic incorporation into peptidoglycan by PBPs. D_Enantiomer Test D-Rf470DL (Active Probe) Hypothesis->D_Enantiomer L_Enantiomer Test L-Rf470DL (Negative Control) Hypothesis->L_Enantiomer D_Result Fluorescence Signal (Incorporation) D_Enantiomer->D_Result L_Result No Fluorescence Signal (No Incorporation) L_Enantiomer->L_Result Conclusion Hypothesis Confirmed: Fluorescence is target-specific. D_Result->Conclusion L_Result->Conclusion

Caption: Logic of using L-Rf470DL as a negative control.

References

Cross-Validation of Rf470DL Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The selection of an appropriate labeling methodology is critical for the success of molecular and cellular biology research. Rf470DL, a rotor-fluorogenic D-amino acid, has emerged as a powerful tool for real-time imaging of peptidoglycan (PG) biosynthesis in live bacteria. Its key innovation lies in its fluorogenic nature; it remains non-fluorescent until incorporated into the peptidoglycan structure, enabling no-wash experiments with high temporal resolution. This guide provides an objective comparison of this compound with other prevalent labeling techniques, including traditional fluorescent dyes, biotinylation, and click chemistry, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Comparative Overview of Labeling Methodologies

The choice of a labeling strategy depends on the target molecule, the biological question, and the experimental system. This compound is highly specialized for visualizing bacterial cell wall synthesis, while other methods offer broader applicability for protein analysis.

Method Labeling Principle Primary Target Key Advantage Key Limitation
This compound Labeling Enzymatic incorporation of a fluorogenic D-amino acid.[1]Newly synthesized peptidoglycan in bacteria.[1]No-wash, real-time imaging with high temporal resolution (<1s).[1]Specific to peptidoglycan; outer membrane can be a barrier in Gram-negative bacteria.[1]
Standard FDAA Labeling (e.g., HADA) Enzymatic incorporation of a constitutively fluorescent D-amino acid.[1]Peptidoglycan in bacteria.[1]Provides clear visualization of cell wall structures.Requires washing steps, leading to lower temporal resolution (>15s) and potential cell perturbation.[1]
Biotinylation (Proximity Labeling) Enzymatic (e.g., TurboID) or chemical tagging with biotin (B1667282).[2][3]Proteins in close proximity to a bait protein or on the cell surface.[2][3]Enables identification of protein-protein interactions and subcellular proteomes.[2][4]Indirect detection; requires cell lysis and enrichment for analysis, not suited for real-time imaging.[3]
Click Chemistry (e.g., BONCAT) Bioorthogonal reaction between an azide (B81097) and an alkyne.[5][6]Diverse biomolecules (proteins, glycans, etc.) modified with a bioorthogonal handle.[5][6]Highly specific and versatile; can be used for in vivo labeling.[6][7]Two-step process; may require cell lysis for reporter tag addition in proteomics workflows.[7][8]
Genetic Tagging (e.g., GFP) Genetic fusion of a fluorescent protein to a protein of interest.[9][10]A specific protein of interest.Enables live-cell imaging of a specific protein under its native promotion.[10][11]The large tag can potentially alter protein function, localization, or stability.[11][12]
Self-Labeling Tags (e.g., SNAP-tag) Genetic fusion of a tag that covalently binds a synthetic ligand.[12][13]A specific protein of interest.High flexibility in choosing the reporter probe (fluorophore, biotin, etc.).[14]Requires genetic modification and addition of an exogenous probe.[13][14]

Performance Characteristics

Characteristic This compound Standard FDAA (HADA) Biotinylation (TurboID) Click Chemistry
Specificity High for peptidoglycan synthesis.[1]High for peptidoglycan.[1]Dependent on bait protein localization.[3]Very high (bioorthogonal).[6]
Temporal Resolution Excellent (< 1 second).[1]Poor (> 15 seconds) due to wash steps.[1]Not applicable for real-time dynamics.Variable; can be used for pulse-chase experiments.
Wash Requirement No.[1]Yes.[1]Yes (for enrichment).[4]Yes (for proteomics).[7]
Workflow Complexity Low (add and image).Medium (add, incubate, wash, image).High (transfection, lysis, enrichment, MS).High (metabolic labeling, lysis, click reaction, analysis).
In Vivo Compatibility Yes (Live Bacteria).[1]Yes (Live Bacteria).[1]Yes (Live Cells/Organisms).[3]Yes (Live Cells/Organisms).[6][7]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for this compound and key comparative methods.

Protocol 1: Real-Time Peptidoglycan Labeling with this compound

This protocol is adapted for time-lapse epifluorescence microscopy of live bacteria.

  • Preparation: A pre-warmed liquid mixture of LB-agarose is supplemented with this compound.

  • Mounting: The mixture is added to a cavity slide and allowed to solidify, creating an agarose (B213101) pad.

  • Cell Loading: Live bacterial cells are loaded onto the surface of the agarose pad.

  • Imaging: The slide is covered with a coverslip and immediately transferred to a fluorescence microscope for real-time, continuous imaging. The appearance of new red fluorescence indicates sites of active PG synthesis.[1]

Protocol 2: Standard Peptidoglycan Labeling with FDAA (HADA)

This protocol involves pulse-labeling and requires washing to reduce background fluorescence.

  • Labeling: Bacterial cells are incubated with the FDAA (e.g., HADA) for a defined period (pulse).

  • Washing: Cells are collected (e.g., by centrifugation) and washed multiple times to remove unincorporated, free-floating dye from the medium. This step is critical as excess dye creates strong background fluorescence that saturates the signal.[1]

  • Imaging: The washed cells are then mounted on a slide and imaged using fluorescence microscopy.

  • Sequential Labeling: For time-course experiments, this entire process must be repeated, which significantly lowers the temporal resolution.[1]

Protocol 3: Proximity Biotinylation Workflow for Proteomics

This workflow is used to identify proteins in the vicinity of a specific "bait" protein.

  • Cell Preparation: Cells are engineered to express a bait protein fused to a promiscuous biotin ligase (e.g., TurboID).[3]

  • Labeling: Biotin is added to the cell culture medium, initiating the biotinylation of nearby proteins by the ligase.

  • Lysis: Cells are harvested and lysed under denaturing conditions to stop the enzymatic reaction and solubilize proteins.

  • Enrichment: Biotinylated proteins are captured and enriched from the total cell lysate using streptavidin-coated beads.[4]

  • Analysis: The enriched proteins are eluted, digested into peptides, and identified using liquid chromatography-mass spectrometry (LC-MS).[2]

Protocol 4: Click Chemistry Workflow for Proteomics (BONCAT)

Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) is used to label and identify newly synthesized proteins.

  • Metabolic Labeling: Cells are cultured in a medium where a canonical amino acid (e.g., methionine) is replaced by a non-canonical, clickable analogue (e.g., Azidohomoalanine, AHA). The cells incorporate AHA into all newly synthesized proteins.[6]

  • Lysis: Cells are harvested and lysed.

  • Click Reaction: A reporter tag containing the complementary alkyne handle (e.g., alkyne-biotin or a fluorescent alkyne) is added to the lysate. A copper(I) catalyst is used to "click" the reporter tag onto the azide group of the incorporated AHA.[5][6]

  • Analysis: The labeled proteins can be visualized via in-gel fluorescence or enriched (if using a biotin tag) for identification by mass spectrometry.[7][8]

Visualizations: Pathways and Workflows

cluster_0 This compound Fluorogenic Activation Rf470DL_free Free this compound (Non-Fluorescent) Incorporation Transpeptidation Rf470DL_free->Incorporation PBP Penicillin-Binding Protein (PBP) PBP->Incorporation PG_precursor PG Precursor PG_precursor->PBP Rf470DL_bound Incorporated this compound (Fluorescent) Incorporation->Rf470DL_bound PG_structure Peptidoglycan Structure Rf470DL_bound->PG_structure

Caption: this compound becomes fluorescent upon incorporation into peptidoglycan by transpeptidases.

cluster_this compound This compound Workflow cluster_hada Standard FDAA (HADA) Workflow A1 Add this compound to Cells A2 Immediate Real-Time Imaging (<1s) A1->A2 B1 Add HADA to Cells B2 Incubate B1->B2 B3 Wash to Remove Background B2->B3 B4 Image (>15s) B3->B4

Caption: Comparison of this compound and standard FDAA experimental workflows.

cluster_genetic Genetic Encoding cluster_small_molecule Small Molecule Probes Root Protein/Biomolecule Labeling Genetic Genetic Tags Root->Genetic SmallMol Small Molecule Probes Root->SmallMol FP Fluorescent Proteins (e.g., GFP) Genetic->FP SelfLabel Self-Labeling Tags (e.g., SNAP-tag) Genetic->SelfLabel Fluorogenic Fluorogenic Probes (e.g., this compound) SmallMol->Fluorogenic Bioorthogonal Bioorthogonal Tags (Click Chemistry) SmallMol->Bioorthogonal Affinity Affinity Tags (e.g., Biotin) SmallMol->Affinity

Caption: Logical relationship between different categories of biomolecule labeling strategies.

Conclusion

This compound offers a distinct and significant advantage for a specific application: the real-time, high-resolution visualization of peptidoglycan synthesis in live bacteria.[1] Its fluorogenic, no-wash nature overcomes the primary limitation of traditional FDAAs, namely the poor temporal resolution and cellular perturbation caused by washing steps.[1]

While methods like biotinylation and click chemistry provide powerful and versatile platforms for proteomic analysis, including the identification of protein-protein interactions and newly synthesized proteins, they involve more complex, multi-step workflows that are not designed for real-time imaging of dynamic processes in the same manner as this compound.[2][3][5] Similarly, genetic tagging methods are indispensable for tracking specific proteins but come with the caveat of potentially altering protein function due to the size of the tag.[9][12]

Ultimately, the choice of labeling method is dictated by the research question. For researchers investigating the spatiotemporal dynamics of bacterial cell wall construction, this compound provides an unparalleled combination of specificity, sensitivity, and temporal resolution. For broader proteomic questions or studies focused on a single protein of interest, the other methods discussed offer a validated and powerful arsenal (B13267) of tools.

References

A Head-to-Head Comparison of Rf470DL and its Structural Isomer Rf490DL for Bacterial Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes for bacterial imaging is a critical decision that directly impacts experimental outcomes. This guide provides a detailed comparison of two such probes, Rf470DL and its structural isomer Rf490DL, offering insights into their performance based on experimental data.

This compound and Rf490DL are fluorogenic D-amino acids designed for labeling peptidoglycans in live bacteria. Their core advantage lies in their "turn-on" fluorescence mechanism; they only become fluorescent upon incorporation into the peptidoglycan, enabling wash-free imaging of bacterial cell walls.[1][2] This feature simplifies experimental workflows and allows for real-time monitoring of cell wall synthesis.[1] While structurally similar, their isomeric difference leads to distinct photophysical properties and performance characteristics.

Quantitative Data Summary

The photophysical and chemical properties of this compound and Rf490DL are summarized below. These data were measured in PBS (pH 7.4), with some measurements including 50% glycerol (B35011) to mimic the viscous intracellular environment.[1]

PropertyThis compoundRf490DLUnit
Molecular Weight (unsalted) 428.5428.5 g/mol
Max. Excitation Wavelength (λEx) 470490nm
Max. Emission Wavelength (λEm) 640Not specifiednm
Molar Absorptivity (ε) 33,10628,184M-1cm-1
Quantum Yield (Φ) 0.0420.021-
Brightness (ε × Φ) 1390.45591.86M-1cm-1
LogD -0.9-0.8-
Thermal Stability >95%>95%%
  • Note: Brightness is calculated as the product of Molar Absorptivity and Quantum Yield. A higher value indicates a brighter probe. LogD is a measure of lipophilicity; a smaller value represents greater water solubility.[1] Thermal stability was assessed by the signal retention of absorbance after a 24-hour incubation at 60 °C.[1] The emission maximum for Rf490DL was not explicitly stated in the primary reference.[1]

Performance in Bacterial Imaging

Both this compound and Rf490DL have demonstrated the ability to label peptidoglycan in Gram-positive bacteria like Bacillus subtilis and Streptomyces venezuelae without the need for washing steps.[1] This is a significant advantage over traditional fluorescent D-amino acids like HADA, which require washing to remove background fluorescence.[1]

In experiments with E. coli, which has an outer membrane that can act as a barrier, both probes showed a significant signal increase (up to 7-fold) in a strain with a compromised outer membrane (E. coli imp), suggesting that the outer membrane can hinder labeling in Gram-negative bacteria.[1] Despite this, both probes were found to be highly biocompatible with both E. coli imp and B. subtilis at concentrations up to 1 mM.[1]

Notably, this compound was selected for time-lapse imaging experiments due to its superior quantum yield and molar absorptivity, resulting in higher brightness.[1] These experiments successfully visualized real-time peptidoglycan synthesis in both polarly growing S. venezuelae and divisively growing B. subtilis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of these probes and a typical experimental workflow for bacterial imaging.

cluster_bacterium Bacterial Cell Probe This compound / Rf490DL (non-fluorescent) PG_precursor Peptidoglycan Precursors Probe->PG_precursor Incorporation PBP Penicillin-Binding Proteins (PBPs) PG_precursor->PBP Transpeptidation PG_labeled Labeled Peptidoglycan (fluorescent) PBP->PG_labeled

Caption: Mechanism of fluorogenic labeling of peptidoglycan by RfD-amino acids.

start Start culture Culture Bacteria start->culture add_probe Add this compound or Rf490DL to the culture culture->add_probe incubate Incubate add_probe->incubate image Image cells directly (no washing required) incubate->image end End image->end

References

Comparative Analysis of Rf470DL in Diverse Bacterial Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Rf470DL, a rotor-fluorogenic D-amino acid, against other fluorescent probes for bacterial cell wall labeling. Supported by experimental data, this analysis details the performance of this compound in various bacterial species and provides comprehensive experimental protocols.

This compound is a specialized fluorescent probe designed for labeling peptidoglycans (PG) in the cell walls of live bacteria.[1] Its unique "rotor-fluorogenic" property means it only becomes fluorescent upon incorporation into the rigid structure of the peptidoglycan, a significant advantage that enables no-wash experimental designs.[1] This contrasts with conventional fluorescent D-amino acids (FDAAs) like HADA, where background fluorescence from unbound probes often necessitates washing steps that can introduce experimental artifacts and reduce temporal resolution.[1]

Performance Across Bacterial Species

The utility of this compound has been demonstrated in both Gram-positive and Gram-negative bacteria, although its efficiency in the latter can be limited by the outer membrane barrier.

  • Gram-Positive Bacteria: In Gram-positive species such as Streptomyces venezuelae and Bacillus subtilis, this compound provides clear and specific labeling of newly synthesized peptidoglycan.[1] The labeling patterns accurately reflect the distinct growth mechanisms of these bacteria. For instance, in the polarly growing S. venezuelae, fluorescence is initially observed at the growing poles and division septa.[1] In contrast, B. subtilis, which exhibits dispersed growth, shows a gradual increase in fluorescence throughout the cell body.[1]

  • Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria like Escherichia coli presents a significant barrier to this compound penetration.[1] In wild-type E. coli, labeling with this compound is often minimal.[1] However, in mutant strains with increased outer membrane permeability, a significant increase in signal can be observed, indicating that with appropriate modifications or in specific strains, this compound can be a valuable tool for studying Gram-negative cell wall synthesis.[1]

Quantitative Comparison of Fluorescent Probes

The selection of a fluorescent probe is critical for successful bacterial imaging experiments. The following table summarizes the key quantitative parameters of this compound in comparison to other commonly used fluorescent D-amino acids.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Molar Absorptivity (ε, M⁻¹cm⁻¹)Key Advantage
This compound ~470[1]~620-640[1]0.042[1]33,106[1]Rotor-fluorogenic (no-wash)[1]
HADA ~405~450Not reportedNot reportedEstablished probe for PG labeling
NADA ~460~510Not reportedNot reportedAlternative color for multi-labeling[2]
TDL ~555~595Not reportedNot reportedRed-shifted spectra[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible experimental outcomes. Below are protocols for bacterial labeling with this compound and for a high-throughput in vitro transpeptidation assay.

Bacterial Peptidoglycan Labeling with this compound

This protocol describes the in situ labeling of bacterial peptidoglycan using this compound for fluorescence microscopy.

Materials:

  • Bacterial culture in the exponential growth phase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate bacterial growth medium (e.g., LB, TSB)

  • Microscope slides and coverslips

  • Agarose (B213101) (for preparing pads for live-cell imaging)

Procedure:

  • Culture Preparation: Grow the bacterial species of interest to the mid-exponential phase in their optimal growth medium.

  • Probe Addition: Add this compound to the bacterial culture to a final concentration of 0.5-1 mM. The optimal concentration may vary between bacterial species and should be determined empirically.

  • Incubation: Incubate the culture under normal growth conditions. The incubation time will depend on the bacterial doubling time and the desired labeling extent.

    • For short-pulse labeling to visualize active growth zones, incubate for a fraction of the doubling time (e.g., 15 minutes for a bacterium with a 45-minute doubling time).[1]

    • For long-pulse labeling to stain the entire cell wall, incubate for one to three doubling times.[1]

  • Live-Cell Imaging (No-Wash):

    • Prepare a 1% agarose pad with the appropriate growth medium containing this compound at the same concentration used for labeling.

    • Spot a small volume (1-2 µL) of the labeled bacterial culture onto the agarose pad.

    • Cover with a coverslip and proceed with fluorescence microscopy using appropriate filter sets for this compound (Excitation: ~470 nm, Emission: ~620 nm).[1]

  • (Optional) Washed-Cell Imaging: While the primary advantage of this compound is its no-wash capability, washing can be performed to compare with other probes. To do this, centrifuge the labeled cells, remove the supernatant, and resuspend in fresh, pre-warmed medium. Repeat this process 2-3 times before imaging.

High-Throughput In Vitro Transpeptidation Assay

This assay allows for the real-time monitoring of transpeptidase activity and the screening of potential inhibitors.[1]

Materials:

  • Purified transpeptidase enzyme (e.g., S. aureus PBP4)[1]

  • Synthetic peptidoglycan substrate

  • This compound

  • Assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Plate reader capable of measuring fluorescence

Procedure:

  • Assay Preparation: In a 96-well plate, mix the synthetic peptidoglycan substrate and this compound in the assay buffer.

  • Initiation of Reaction: Add the purified transpeptidase enzyme to each well to initiate the reaction. For inhibitor screening, pre-incubate the enzyme with the test compounds before adding it to the substrate mixture.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time using a plate reader with excitation and emission wavelengths set for this compound. An increase in fluorescence indicates the incorporation of this compound into the substrate by the transpeptidase.

  • Data Analysis: Plot the fluorescence intensity against time to obtain reaction kinetics. For inhibitor screening, compare the reaction rates in the presence and absence of the test compounds.

Visualizing Workflows and Mechanisms

To further clarify the experimental processes and the underlying mechanism of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_bacterial_labeling Bacterial Peptidoglycan Labeling A Bacterial Culture (Exponential Phase) B Add this compound A->B C Incubate B->C D Live-Cell Imaging (No-Wash) C->D E (Optional) Wash Steps C->E F Washed-Cell Imaging E->F

Bacterial labeling workflow with this compound.

transpeptidation_assay cluster_assay_workflow In Vitro Transpeptidation Assay A Mix Substrate and this compound in 96-well plate B Add Transpeptidase (with/without inhibitors) A->B C Measure Fluorescence Over Time B->C D Analyze Reaction Kinetics C->D mechanism_of_action cluster_mechanism This compound Mechanism of Action A Free this compound (Non-fluorescent) B Transpeptidase-mediated incorporation A->B Bacterial Cell Wall Synthesis C Incorporated this compound in Peptidoglycan B->C D Fluorescence Emission (Signal ON) C->D

References

Orthogonal Validation of Peptidoglycan Synthesis Assays: A Comparison of Rf470DL and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibiotic discovery and bacterial cell wall research, robust and reliable methods for monitoring peptidoglycan (PG) biosynthesis are paramount. High-throughput screening (HTS) assays are essential for identifying novel inhibitors of PG synthesis, while detailed structural analysis provides deeper insights into the mechanisms of action and the composition of the bacterial cell wall. This guide provides an objective comparison of a fluorescence-based HTS assay using the rotor-fluorogenic D-amino acid Rf470DL with the gold-standard analytical technique of mass spectrometry for the orthogonal validation of experimental results.

High-Throughput Screening with this compound

This compound is a fluorogenic D-amino acid that enables real-time monitoring of PG biosynthesis.[1][2][3] It becomes fluorescent only upon its incorporation into the PG structure by transpeptidases, offering a direct measure of enzyme activity.[1][3][4] This "wash-free" property makes it highly suitable for HTS applications aimed at discovering inhibitors of PG transpeptidases.

Orthogonal Validation by Mass Spectrometry

Mass spectrometry (MS) provides an orthogonal approach to validate the findings from this compound-based assays. While this compound indicates the overall rate of transpeptidation, LC-MS analysis of peptidoglycan composition, a field often referred to as "peptidoglycomics," offers a detailed and quantitative picture of the different muropeptide fragments.[5][6][7] This allows for a comprehensive understanding of the PG structure and the specific effects of inhibitors on different cross-linking pathways. High-resolution MS can confirm the formation of cross-linked products in in vitro assays, serving as a definitive validation of the results suggested by the fluorescence signal.[1][8]

Comparative Analysis

The combination of a high-throughput, fluorescence-based primary screen with a lower-throughput, high-content mass spectrometry validation provides a powerful workflow for antibiotic discovery and mode-of-action studies.

FeatureThis compound Fluorescence AssayMass Spectrometry (LC-MS)
Principle Real-time fluorescence detection of D-amino acid incorporation into peptidoglycan.Separation and mass analysis of muropeptide fragments from digested peptidoglycan.
Primary Output Fluorescence intensity (correlates with the rate of transpeptidation).Mass spectra and chromatograms identifying and quantifying individual muropeptide species.
Throughput High (suitable for 96-well or 384-well plates).Low to medium.
Information Content Primarily kinetic data on overall transpeptidase activity.Detailed structural and quantitative information on peptidoglycan composition.
Application High-throughput screening for inhibitors of transpeptidases.In-depth analysis of peptidoglycan structure, validation of HTS hits, mechanism of action studies.
Sample Preparation Minimal for in vitro assays; direct addition of the probe to live bacteria.Extensive: cell harvesting, peptidoglycan purification, enzymatic digestion.[5][7]
Cost per Sample Lower.Higher.

Experimental Protocols

This compound-Based In Vitro Transpeptidase Assay

This protocol is adapted from studies utilizing this compound for monitoring transpeptidase activity in a 96-well plate format.[1]

  • Reaction Setup: In a 96-well plate, combine the synthetic peptidoglycan substrate and this compound.

  • Enzyme Addition: Initiate the reaction by adding the recombinant transpeptidase (e.g., S. aureus PBP4).

  • Real-time Monitoring: Immediately begin measuring the fluorescence intensity over time using a plate reader (Excitation/Emission λ ~470/620 nm).

  • Inhibitor Screening: To screen for inhibitors, pre-incubate the enzyme with the test compounds before adding it to the substrate-Rf470DL mixture. A decrease in the rate of fluorescence increase indicates inhibition.

LC-MS Analysis of Peptidoglycan Composition

This protocol provides a general workflow for the analysis of bacterial peptidoglycan by LC-MS, based on established peptidoglycomics methods.[5][6][7][9][10]

  • Bacterial Culture and Harvest: Grow bacterial cultures to the desired growth phase and harvest the cells by centrifugation.

  • Peptidoglycan Purification: Resuspend the cell pellet and boil in a solution of sodium dodecyl sulfate (B86663) (SDS) to lyse the cells and remove non-covalently bound cellular components. The insoluble peptidoglycan sacculi are then collected by ultracentrifugation and washed extensively to remove SDS.

  • Enzymatic Digestion: Treat the purified sacculi with a muramidase, such as mutanolysin, to digest the glycan backbone and release the constituent muropeptides.

  • Reduction of Muropeptides: To prevent the formation of anomers, reduce the muropeptides with sodium borohydride.

  • LC-MS/MS Analysis: Acidify the sample and inject it into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer.

    • Chromatographic Separation: Separate the muropeptides on a C18 reverse-phase column using a gradient of acetonitrile (B52724) in formic acid.

    • Mass Spectrometry: Acquire mass spectra in a data-dependent manner to obtain both the mass-to-charge ratio (m/z) of the intact muropeptides and their fragmentation patterns for structural elucidation.

  • Data Analysis: Use specialized software to identify and quantify the different muropeptide species based on their retention time, accurate mass, and fragmentation spectra.

Visualization of Workflows and Concepts

Orthogonal_Validation_Workflow Orthogonal Validation Workflow for Peptidoglycan Synthesis Inhibitors cluster_HTS High-Throughput Screening cluster_Validation Orthogonal Validation HTS_start Compound Library HTS_assay This compound Transpeptidase Assay (96-well plate format) HTS_start->HTS_assay HTS_readout Fluorescence Measurement (Real-time kinetics) HTS_assay->HTS_readout HTS_hits Primary Hits (Reduced Fluorescence Signal) HTS_readout->HTS_hits Validation_start Primary Hits HTS_hits->Validation_start Orthogonal Validation Validation_culture Bacterial Culture + Inhibitor Validation_start->Validation_culture Validation_pg_prep Peptidoglycan Purification and Digestion Validation_culture->Validation_pg_prep Validation_lcms LC-MS/MS Analysis Validation_pg_prep->Validation_lcms Validation_data Muropeptide Profiling (Quantitative Analysis) Validation_lcms->Validation_data Validation_confirmed Validated Hits (Altered PG Composition) Validation_data->Validation_confirmed

Caption: Workflow for HTS and orthogonal validation.

Rf470DL_Mechanism Mechanism of this compound Fluorescence Activation cluster_state Rf470DL_free Free this compound (in solution) Rf470DL_bound Incorporated this compound (in Peptidoglycan) Rf470DL_free->Rf470DL_bound Incorporation Transpeptidase Transpeptidase (e.g., PBP) Rf470DL_free->Transpeptidase Non_fluorescent Non-Fluorescent (Molecular Rotor) Rf470DL_free->Non_fluorescent Fluorescent Fluorescent (Rotation Restricted) Rf470DL_bound->Fluorescent Transpeptidase->Rf470DL_bound PG_Substrate Peptidoglycan Substrate PG_Substrate->Transpeptidase

Caption: this compound fluorescence activation mechanism.

LCMS_Workflow Peptidoglycan Analysis by LC-MS Workflow start Bacterial Cells lysis Cell Lysis & PG Purification (SDS Treatment) start->lysis digestion Enzymatic Digestion (Muramidase) lysis->digestion reduction Reduction (Sodium Borohydride) digestion->reduction lc Liquid Chromatography (Separation) reduction->lc ms Mass Spectrometry (Detection & Fragmentation) lc->ms analysis Data Analysis (Muropeptide Identification & Quantification) ms->analysis end Peptidoglycan Composition Profile analysis->end

Caption: LC-MS workflow for peptidoglycan analysis.

References

Assessing the Biocompatibility of Rf470DL in Bacterial Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of Rf470DL, a rotor-fluorogenic fluorescent D-amino acid for labeling peptidoglycans in live bacteria, with other commonly used fluorescent D-amino acids (FDAAs). The following sections present a summary of available experimental data, detailed protocols for biocompatibility assessment, and a visualization of the relevant biological pathway.

Performance Comparison of Fluorescent D-Amino Acids

The biocompatibility of fluorescent probes is a critical factor for in situ labeling of live bacteria, as the ideal probe should not interfere with normal cellular processes. The available data indicates that this compound and other fluorescent D-amino acids are generally well-tolerated by bacteria at effective labeling concentrations.

A key study demonstrated that rotor-fluorogenic D-amino acids (RfDAAs), including this compound, are highly biocompatible in both Gram-negative (Escherichia coli) and Gram-positive (Bacillus subtilis) bacteria at a concentration of 1 mM.[1] Growth curve analysis showed no significant growth delay in bacterial cultures treated with these probes compared to a DMSO control.[1]

Similarly, HADA (7-hydroxycoumarin-carbonyl-amino-D-alanine), a widely used blue fluorescent D-amino acid, has been shown to have no impact on the cell shape, lag phase, growth rate, or growth yield of E. coli, B. subtilis, and Agrobacterium tumefaciens at a concentration of 500 µM.[2] Generally, for FDAAs, increasing the probe concentration can enhance the signal-to-noise ratio without negatively affecting bacterial growth or morphology, up to concentrations of approximately 500 µM to 1 mM.[2]

While direct comparative studies evaluating a wide range of FDAAs under identical conditions are limited, the existing evidence strongly supports the high biocompatibility of both this compound and its alternatives.

Table 1: Summary of Biocompatibility Data for this compound and Alternative FDAAs

ProbeBacterial SpeciesConcentrationObserved Effect on GrowthReference
This compound E. coli (mutant with increased membrane permeability)1 mMNo significant growth delay[1]
This compound B. subtilis1 mMNo significant growth delay[1]
HADA E. coli500 µMNo impact on cell shape, lag phase, growth rate, and growth yield[2]
HADA B. subtilis500 µMNo impact on cell shape, lag phase, growth rate, and growth yield[2]
HADA A. tumefaciens500 µMNo impact on cell shape, lag phase, growth rate, and growth yield[2]

Experimental Protocols

To enable researchers to conduct their own biocompatibility assessments, detailed protocols for two standard assays are provided below: the Bacterial Growth Curve Assay and the Bacterial Viability Assay (Colony Forming Unit Count).

Protocol 1: Bacterial Growth Curve Assay

This protocol is used to assess the effect of a fluorescent probe on the growth kinetics of a bacterial population by measuring changes in optical density (OD) over time.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Fluorescent probe stock solution (e.g., this compound in DMSO)

  • Sterile 96-well microplate with a lid

  • Microplate reader capable of measuring absorbance at 600 nm and maintaining a constant temperature with shaking

Procedure:

  • Prepare Bacterial Inoculum: Inoculate a single bacterial colony into a tube containing 5-10 mL of liquid medium. Incubate overnight at the optimal temperature with shaking.

  • Sub-culture: The following day, dilute the overnight culture into a fresh, pre-warmed medium to an OD600 of approximately 0.05.

  • Prepare Microplate: In a 96-well plate, add 180 µL of the diluted bacterial culture to the desired number of wells.

  • Add Fluorescent Probe: Add 20 µL of the fluorescent probe stock solution at various concentrations (e.g., 1 µM, 10 µM, 100 µM, 500 µM, 1 mM) to the wells containing the bacterial culture. Also, include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation and Measurement: Place the microplate in a plate reader set to the optimal growth temperature for the bacteria. Measure the OD600 of each well at regular intervals (e.g., every 15-30 minutes) for a period of 12-24 hours. Ensure the plate is shaken between readings to maintain a homogenous culture.

  • Data Analysis: Plot the OD600 values against time for each concentration of the fluorescent probe and the controls. Compare the growth curves to determine if the probe affects the lag phase, exponential growth rate, or stationary phase of the bacterial culture.

Protocol 2: Bacterial Viability Assay (Colony Forming Unit Count)

This protocol determines the number of viable bacteria in a culture after exposure to a fluorescent probe by counting the number of colonies that grow on a solid medium.

Materials:

  • Bacterial culture treated with the fluorescent probe

  • Sterile phosphate-buffered saline (PBS) or saline solution (0.9% NaCl)

  • Appropriate solid agar (B569324) plates (e.g., Luria-Bertani agar)

  • Sterile microcentrifuge tubes and pipette tips

  • Incubator

Procedure:

  • Expose Bacteria to Probe: Grow a bacterial culture in the presence of the fluorescent probe at the desired concentration and for a specified duration (e.g., 4 hours). Include a no-treatment control.

  • Serial Dilutions: After incubation, take a 100 µL aliquot from each culture and transfer it to a microcentrifuge tube containing 900 µL of sterile PBS. This represents a 10⁻¹ dilution. Vortex to mix.

  • Continue Dilutions: Perform a series of 10-fold dilutions by transferring 100 µL of the previous dilution into a new tube with 900 µL of PBS. Continue this process to achieve dilutions up to 10⁻⁷ or 10⁻⁸.

  • Plating: Pipette 100 µL from the appropriate dilutions (e.g., 10⁻⁵, 10⁻⁶, and 10⁻⁷) onto separate, labeled agar plates. Spread the liquid evenly over the surface of the agar using a sterile spreader.

  • Incubation: Incubate the plates in an inverted position at the optimal growth temperature for the bacteria for 18-24 hours, or until colonies are clearly visible.

  • Colony Counting: Select the plates that have between 30 and 300 colonies. Count the number of individual colonies on these plates.

  • Calculate CFU/mL: Use the following formula to calculate the number of colony-forming units per milliliter (CFU/mL) in the original culture: CFU/mL = (Number of colonies × Dilution factor) / Volume plated in mL

  • Compare Viability: Compare the CFU/mL of the probe-treated cultures to the control culture. A significant decrease in CFU/mL in the treated samples indicates a loss of viability.

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

Peptidoglycan Biosynthesis Pathway

The target of this compound and other FDAAs is the bacterial cell wall, specifically the peptidoglycan (PG) layer. These probes are incorporated into the PG during its synthesis. The diagram below illustrates the key stages of the peptidoglycan biosynthesis pathway.

Peptidoglycan_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_MurNAc UDP-MurNAc UDP_GlcNAc->UDP_MurNAc MurA, MurB UDP_MurNAc_pentapeptide UDP-MurNAc-pentapeptide (Park's Nucleotide) UDP_MurNAc->UDP_MurNAc_pentapeptide MurC, D, E, F Lipid_I Lipid I UDP_MurNAc_pentapeptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II Nascent_PG Nascent Peptidoglycan Lipid_II->Nascent_PG Transglycosylases Crosslinked_PG Cross-linked Peptidoglycan Nascent_PG->Crosslinked_PG Transpeptidases (PBPs) Rf470DL_node This compound / FDAA Rf470DL_node->Crosslinked_PG

Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.

Experimental Workflow for Biocompatibility Assessment

The following diagram outlines the logical flow of the experimental procedures for assessing the biocompatibility of a fluorescent probe in bacterial cultures.

Biocompatibility_Workflow cluster_assays Biocompatibility Assays cluster_analysis Data Analysis and Comparison start Start: Prepare Bacterial Culture expose Expose Culture to this compound and Alternatives at Various Concentrations start->expose control Include No-Treatment and Vehicle Controls expose->control growth_assay Growth Curve Assay (Measure OD600 over time) expose->growth_assay viability_assay Viability Assay (CFU Counting) expose->viability_assay compare_growth Compare Growth Curves: - Lag Phase - Growth Rate - Final OD growth_assay->compare_growth compare_viability Compare CFU/mL to Determine Cytotoxicity viability_assay->compare_viability conclusion Conclusion: Assess Biocompatibility of this compound compare_growth->conclusion compare_viability->conclusion

Caption: Experimental workflow for assessing probe biocompatibility.

References

A Comparative Guide to Rf470DL for Bacterial Cell Wall Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide offers a detailed comparison of Rf470DL's performance in various microscopy setups. We provide an objective analysis against alternative fluorescent D-amino acids (FDAAs), supported by experimental data and detailed protocols to aid in your research.

This compound is a novel fluorogenic D-amino acid that has gained attention for its utility in labeling the peptidoglycan of live bacteria. Its unique "turn-on" fluorescence mechanism, where it only becomes fluorescent upon incorporation into the bacterial cell wall, allows for no-wash imaging, a significant advantage for real-time monitoring of bacterial growth and cell wall synthesis.[1] This guide will delve into the performance of this compound and compare it with other commonly used FDAAs across different microscopy platforms.

Performance Comparison of Fluorescent D-Amino Acids

The selection of a fluorescent probe is critical for successful imaging and is dictated by the specific requirements of the microscopy technique and the biological question at hand. Here, we compare the photophysical properties of this compound with other FDAAs.

ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Extinction Coefficient (ε) (M⁻¹cm⁻¹)Key FeaturesRecommended Microscopy
This compound ~470~620-6400.04233,106Fluorogenic ("turn-on")Epifluorescence, Confocal
HADA ~405~450--Small and cell-permeableEpifluorescence, Confocal
NADA -----Epifluorescence, Confocal
OGDA 501526HighHighHigh photostabilitySTED, Confocal
sCy5DA ----Suitable for single-molecule localizationSMLM (STORM)

Performance in Different Microscopy Setups

Epifluorescence Microscopy

This compound excels in epifluorescence microscopy due to its fluorogenic nature. The low background fluorescence in the unbound state allows for clear visualization of bacterial cell wall synthesis without the need for washing steps, which are typically required for conventional FDAAs like HADA.[1] This makes this compound particularly well-suited for time-lapse imaging to monitor dynamic processes of bacterial growth and division.

Confocal Microscopy

While specific studies detailing the use of this compound in confocal microscopy are limited, its spectral properties suggest it is a suitable candidate for this technique. The ~470 nm excitation maximum is compatible with common laser lines available on confocal systems. The primary advantage of using this compound in a confocal setup would be the enhanced signal-to-noise ratio provided by both the fluorogenic properties of the dye and the optical sectioning capability of the microscope. This would be particularly beneficial for imaging bacteria within biofilms or host tissues.

Super-Resolution Microscopy (STED and STORM)

To date, there is no direct evidence of this compound being used for super-resolution microscopy techniques such as Stimulated Emission Depletion (STED) or Stochastic Optical Reconstruction Microscopy (STORM). The suitability of a fluorophore for these techniques depends on specific photophysical properties, such as high photostability and, for STORM, the ability to photoswitch.

For STED microscopy, probes with high photostability and a high extinction coefficient are preferred.[3] While this compound's properties are respectable, other FDAAs have been specifically designed or chosen for their superior performance in STED. For example, OregonGreen488-labelled D-amino acid (OGDA) has been shown to be effective for STED imaging of peptidoglycan synthesis.[3]

For STORM, which relies on the stochastic activation of single molecules, fluorophores need to exhibit robust photoswitching behavior. FDAAs like sCy5DA have been synthesized for their compatibility with Single-Molecule Localization Microscopy (SMLM) techniques.[4][5] The photophysical characteristics of this compound do not suggest inherent photoswitching capabilities required for STORM.

Total Internal Reflection Fluorescence (TIRF) Microscopy

TIRF microscopy is ideal for imaging processes at the cell-substrate interface with high signal-to-noise. While no studies have explicitly demonstrated the use of this compound in TIRF microscopy, its application can be envisioned for studying bacterial adhesion, biofilm formation, and cell wall dynamics at the surface. The fluorogenic nature of this compound would be advantageous in this setup to minimize background from the bulk medium.

Experimental Protocols

Below are detailed methodologies for bacterial labeling using this compound and its alternatives. Note that the protocols for confocal, STED, and TIRF microscopy with this compound are adapted from general FDAA labeling protocols and may require optimization.

General Bacterial Labeling with this compound (Epifluorescence)

This protocol is based on the methodology described for real-time imaging of peptidoglycan synthesis.[1]

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 1-10 mM.

  • Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (e.g., exponential phase) in an appropriate liquid medium.

  • Labeling: Add this compound directly to the bacterial culture to a final concentration of 100-500 µM.

  • Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes to several generations, depending on the experimental goal. For real-time imaging, cells can be spotted on an agarose (B213101) pad containing the growth medium and this compound.

  • Imaging: Mount the labeled bacteria on a microscope slide. For live-cell, real-time imaging, use an agarose pad to immobilize the cells. Image using an epifluorescence microscope equipped with a suitable filter set for the excitation and emission wavelengths of this compound (~470/640 nm). No washing step is required.

Adapted Protocol for Confocal and TIRF Microscopy with this compound
  • Follow steps 1-4 from the general epifluorescence protocol.

  • Mounting for Imaging:

    • Confocal: For optimal resolution, mount the labeled bacteria on a glass-bottom dish.

    • TIRF: Seed the bacteria on a coverslip and allow them to adhere before or during labeling.

  • Imaging:

    • Confocal: Use a 470 nm or similar laser line for excitation and set the detector to capture emission between 600 nm and 700 nm. Adjust laser power and detector gain to optimize the signal-to-noise ratio.

    • TIRF: Use a laser with a wavelength close to 470 nm and adjust the incident angle to achieve total internal reflection.

Protocol for STED Microscopy using OGDA

This protocol is adapted from a study on STED imaging with OGDA.[3]

  • Prepare OGDA Stock Solution: Dissolve OGDA in DMSO to a stock concentration of 1-10 mM.

  • Bacterial Culture and Labeling: Grow bacteria and label with a final concentration of 100-500 µM OGDA for an appropriate duration.

  • Washing: Pellet the bacteria by centrifugation and wash twice with phosphate-buffered saline (PBS) to remove unbound probe.

  • Fixation (Optional but Recommended for STED): Resuspend the bacterial pellet in a suitable fixative (e.g., 4% paraformaldehyde in PBS) and incubate for 15-30 minutes at room temperature.

  • Washing after Fixation: Wash the fixed cells twice with PBS.

  • Mounting: Resuspend the final pellet in a small volume of PBS and mount on a coverslip for imaging.

  • STED Imaging: Use a STED microscope with an excitation laser around 500 nm and a depletion laser appropriate for the emission spectrum of OregonGreen488 (e.g., 592 nm).

Visualizing Experimental Workflows

To clarify the experimental processes, the following diagrams were generated using the DOT language.

experimental_workflow_this compound cluster_prep Preparation cluster_labeling Labeling cluster_imaging Imaging (No-Wash) bacterial_culture Bacterial Culture (Exponential Phase) add_this compound Add this compound (100-500 µM final) bacterial_culture->add_this compound rf470dl_stock This compound Stock (1-10 mM in DMSO) rf470dl_stock->add_this compound incubation Incubate (Minutes to Generations) add_this compound->incubation mount Mount on Slide (or Agarose Pad) incubation->mount epifluorescence Epifluorescence Microscopy mount->epifluorescence

Caption: Workflow for no-wash bacterial labeling with this compound.

fluorogenic_principle cluster_state1 Unbound State cluster_process Incorporation cluster_state2 Bound State unbound_this compound This compound (in solution) non_fluorescent Non-Fluorescent (Free Rotation) unbound_this compound->non_fluorescent Internal Rotation incorporation Incorporation into Peptidoglycan unbound_this compound->incorporation bound_this compound This compound (in cell wall) incorporation->bound_this compound fluorescent Fluorescent (Rotation Restricted) bound_this compound->fluorescent Restricted Rotation

Caption: The "turn-on" mechanism of this compound fluorescence.

References

A Quantitative Comparison of Rf470DL and Other Fluorescent D-Amino Acids for Bacterial Cell Wall Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accurate and efficient study of bacterial cell wall biosynthesis. This guide provides a detailed, data-driven comparison of Rf470DL, a rotor-fluorogenic D-amino acid (RfDAA), with other commonly used fluorescent D-amino acids (FDAAs). The key advantage of this compound and other RfDAAs lies in their fluorogenic properties, enabling real-time, wash-free imaging of peptidoglycan synthesis, a significant advancement over conventional FDAAs.

Performance at a Glance: Quantitative Data Summary

The photophysical and physicochemical properties of this compound and a selection of other FDAAs are summarized in the tables below for straightforward comparison.

ProbeTypeMax. Excitation (λex, nm)Max. Emission (λem, nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Molecular Weight ( g/mol )Key Feature
This compound RfDAA47064041,0000.81510.6Fluorogenic (Wash-free imaging)
Rf420DL RfDAA42049035,0000.62428.5Fluorogenic
Rf490DL RfDAA49066045,0000.75510.6Fluorogenic, Red-shifted emission
HADA FDAA400-405450~36,700[1]0.63 (of fluorophore)328.71Small and highly permeable
NADA FDAA~465~55028,000 (of fluorophore)0.36 (of fluorophore)419.4Green emission, lower photostability
FDL FDAA~495~52583,000 (of fluorophore)0.93 (of fluorophore)562.6Bright, but prone to photobleaching
TDL FDAA~555~575101,000 (of fluorophore)0.41 (of fluorophore)644.7Highly photostable, red-shifted

Note: The quantum yields for HADA, NADA, FDL, and TDL are for the corresponding fluorophores prior to conjugation with the D-amino acid. However, it is expected that the FDAAs retain similar quantum yields.[2]

The Fluorogenic Advantage of this compound

Standard FDAAs, such as HADA, are fluorescent in their free form. Consequently, when used for labeling live bacteria, unincorporated FDAA molecules in the surrounding medium create high background fluorescence, necessitating washing steps to visualize the labeled peptidoglycan.[3] In contrast, RfDAAs like this compound are "molecular rotors" that are essentially non-fluorescent in low-viscosity environments like liquid media. Their fluorescence is activated upon incorporation into the viscous and constrained environment of the bacterial peptidoglycan.[3] This unique property allows for real-time, continuous monitoring of cell wall synthesis without the need for washing, providing higher temporal resolution.[3]

Photostability Comparison

Experimental Protocols

Measurement of Excitation and Emission Maxima

Spectra for FDAAs are typically measured in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.[2]

  • Sample Preparation: Prepare a dilute solution of the FDAA in PBS.

  • Absorbance Spectrum: Measure the absorbance spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λex).

  • Emission Spectrum: Using a spectrofluorometer, excite the sample at its λex and measure the resulting fluorescence emission spectrum to determine the wavelength of maximum emission (λem).

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the pathlength of the cuvette (typically 1 cm).

  • Sample Preparation: Prepare a series of dilutions of the FDAA in a suitable solvent and measure the absorbance of each at the λex.

  • Data Analysis: Plot absorbance versus concentration. The slope of the resulting line is the molar extinction coefficient.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of fluorescence. It is often determined relative to a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar wavelength range as the sample. For this compound, fluorescein (B123965) can be used as a standard.[3]

  • Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

  • Data Acquisition: Measure the absorbance and fluorescence emission spectra for each dilution of the sample and the standard. The integrated fluorescence intensity is the area under the emission curve.

  • Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:

    Φ_sample = Φ_standard × (m_sample / m_standard) × (η_sample² / η_standard²)

    where m is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

In Situ Photostability Assessment

The photostability of an FDAA can be assessed by measuring the rate of photobleaching in labeled bacteria.

  • Bacterial Labeling: Incubate the bacterial species of interest with the FDAA to label the peptidoglycan.

  • Microscopy: Mount the labeled bacteria on a microscope slide.

  • Image Acquisition: Continuously expose a single field of view containing labeled cells to the excitation light and acquire images at regular intervals.

  • Data Analysis: Measure the fluorescence intensity of individual cells over time. The rate of fluorescence decay is an indicator of photostability. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated to provide a quantitative measure.[4]

Visualizing the Process: Diagrams

Peptidoglycan Labeling Pathway

G cluster_extracellular Extracellular Space cluster_periplasm Periplasm FDAA FDAA PBP Penicillin-Binding Protein (PBP) FDAA->PBP Binds to Labeled_PG Labeled Peptidoglycan PBP->Labeled_PG Incorporates FDAA into PG_precursor Peptidoglycan Precursor PG_precursor->PBP Binds to

Caption: FDAA Incorporation into Peptidoglycan.

Experimental Workflow: Wash vs. No-Wash Imaging

G cluster_rfdaa RfDAA (e.g., this compound) Workflow cluster_fdaa Standard FDAA (e.g., HADA) Workflow RfDAA_add Add RfDAA to Bacteria RfDAA_incubate Incubate RfDAA_add->RfDAA_incubate RfDAA_image Direct Imaging (No Wash) RfDAA_incubate->RfDAA_image RfDAA_result Low Background, Real-time Signal RfDAA_image->RfDAA_result FDAA_add Add FDAA to Bacteria FDAA_incubate Incubate FDAA_add->FDAA_incubate FDAA_wash Wash to Remove Unbound FDAA FDAA_incubate->FDAA_wash FDAA_image Image FDAA_wash->FDAA_image FDAA_result Signal Visualized Post-Washing FDAA_image->FDAA_result

Caption: Comparison of Labeling Workflows.

References

Validating Rf470DL Incorporation: A Comparative Guide to Sacculi Isolation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of molecular probes into the bacterial cell wall is paramount for mechanistic studies and antibiotic development. This guide provides a comprehensive comparison of sacculi isolation and other methodologies for validating the incorporation of Rf470DL, a rotor-fluorogenic D-amino acid, into bacterial peptidoglycan.

This compound is a powerful tool for real-time monitoring of peptidoglycan synthesis in live bacteria.[1][2] Its fluorescence activates upon incorporation into the peptidoglycan, eliminating the need for wash steps.[2] This guide will detail the experimental protocol for validating this incorporation through the classical method of sacculi isolation and compare it with alternative modern techniques.

Comparative Analysis of Validation Methodologies

The choice of method for validating this compound incorporation depends on the specific research question, required throughput, and available instrumentation. Below is a summary of key techniques with their respective advantages and disadvantages.

Method Principle Throughput Data Output Advantages Disadvantages
Sacculi Isolation with Fluorescence Microscopy Isolation of the peptidoglycan sacculus by removing other cellular components, followed by visualization of incorporated this compound via fluorescence microscopy.LowQualitative/Semi-quantitative (fluorescence intensity)Provides direct visual confirmation of localization within the cell wall structure.Labor-intensive, potential for artifacts from harsh chemical treatments.[3]
SaccuFlow (Flow Cytometry of Sacculi) High-throughput analysis of fluorescently labeled sacculi using flow cytometry.[3]HighQuantitative (fluorescence intensity distribution across a population)Enables rapid, quantitative analysis of large populations of sacculi.[3]Indirect visualization, requires specialized flow cytometry equipment.
Atomic Force Microscopy (AFM) on Isolated Sacculi High-resolution imaging of the sacculi ultrastructure to visualize the molecular network of peptidoglycan.[4]LowHigh-resolution topographical imagesProvides unprecedented molecular insights into the effects of incorporated molecules on the peptidoglycan architecture.[4]Requires specialized equipment and expertise, sample preparation can be challenging.
In Situ Fluorescence Microscopy Direct visualization of this compound fluorescence in live or fixed whole bacterial cells without sacculi isolation.[1]HighQualitative/Quantitative (real-time signal increase)Allows for real-time monitoring of peptidoglycan synthesis in living cells.[1]Does not definitively separate cell wall signal from potential non-specific binding in the periplasm.
Biochemical Pull-down Assays Using affinity tags to pull down proteins or complexes interacting with the incorporated probe.MediumQualitative/Semi-quantitative (Western blot, Mass Spectrometry)Can identify proteins that interact with the modified peptidoglycan.[5]Indirect validation of incorporation, may not be suitable for directly detecting the small molecule this compound.

Experimental Protocols

Protocol 1: Validating this compound Incorporation via Sacculi Isolation and Fluorescence Microscopy

This protocol describes the isolation of murein sacculi from Gram-positive or Gram-negative bacteria to confirm the covalent incorporation of this compound into the peptidoglycan layer.

Materials:

  • Bacterial culture grown to mid-exponential phase

  • This compound

  • Phosphate-buffered saline (PBS)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Tris-HCl

  • Enzymes (e.g., DNase, RNase, Trypsin)

  • Boiling water bath

  • Centrifuge

  • Fluorescence microscope with appropriate filter sets (Excitation/emission λ ~470/620 nm)[2]

Procedure:

  • Labeling: Incubate the bacterial culture with this compound for a designated period to allow for incorporation into the peptidoglycan.[1]

  • Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the pellet with PBS to remove excess unincorporated probe.

  • Lysis and SDS Treatment: Resuspend the cell pellet in a solution of 4% SDS and incubate in a boiling water bath for 30 minutes to lyse the cells and denature proteins.[6]

  • Washing: Centrifuge the sample to pellet the insoluble sacculi. Wash the pellet repeatedly with distilled water to remove the SDS.[7]

  • Enzymatic Digestion: Resuspend the sacculi in a suitable buffer and treat with DNase and RNase to remove contaminating nucleic acids. Subsequently, treat with trypsin to digest any remaining proteins.[6]

  • Final Washes: Wash the sacculi pellet multiple times with distilled water to remove enzymes and digestion products.[6]

  • Microscopy: Resuspend the final sacculi pellet in PBS. Mount a small aliquot on a microscope slide and visualize using a fluorescence microscope. The detection of a fluorescent signal from the sacculi confirms the incorporation of this compound.

Protocol 2: SaccuFlow - High-Throughput Analysis of this compound Incorporation

This method adapts the sacculi isolation protocol for analysis by flow cytometry.

Procedure:

  • Labeling and Sacculi Isolation: Follow steps 1-6 of the Sacculi Isolation protocol.

  • Sample Preparation for Flow Cytometry: Resuspend the final sacculi pellet in PBS and dilute to an appropriate concentration for flow cytometry analysis.[3]

  • Flow Cytometry Analysis: Analyze the sacculi suspension on a flow cytometer equipped with a laser and filter set compatible with this compound's excitation and emission spectra. Gate on the sacculi population based on forward and side scatter properties and quantify the fluorescence intensity.

Visualizing the Workflow and Concepts

To aid in understanding the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_labeling Cell Labeling cluster_isolation Sacculi Isolation cluster_analysis Analysis bacterial_culture Bacterial Culture add_this compound Add this compound bacterial_culture->add_this compound incubation Incubation add_this compound->incubation harvest_cells Harvest & Wash Cells incubation->harvest_cells sds_boiling Boil in 4% SDS harvest_cells->sds_boiling wash_sds Wash to Remove SDS sds_boiling->wash_sds enzymatic_digestion DNase, RNase, Trypsin Digestion wash_sds->enzymatic_digestion final_washes Final Washes enzymatic_digestion->final_washes fluorescence_microscopy Fluorescence Microscopy final_washes->fluorescence_microscopy flow_cytometry Flow Cytometry (SaccuFlow) final_washes->flow_cytometry

Caption: Experimental workflow for validating this compound incorporation via sacculi isolation.

signaling_pathway cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Binds to peptidoglycan Peptidoglycan pbp->peptidoglycan Incorporates into pbp->peptidoglycan Fluorescence ON peptidoglycan->peptidoglycan Cross-linking lipid_ii Lipid II Precursor lipid_ii->pbp Translocated

Caption: Mechanism of this compound incorporation into peptidoglycan by Penicillin-Binding Proteins.

References

Safety Operating Guide

Proper Disposal of Rf470DL: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate safety, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific disposal instructions for Rf470DL. This document will contain detailed information regarding the chemical's hazards, handling, and appropriate waste disposal methods. In the absence of an immediate SDS, the following general guidelines, based on standard laboratory safety practices for similar fluorescent dyes and research chemicals, should be followed.

Immediate Safety and Handling Precautions

Before handling this compound, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE), including:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with fresh water for at least 15 minutes.

  • Inhalation: Move to a well-ventilated area.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Procedure

The proper disposal of this compound, a rotor-fluorogenic D-amino acid, requires careful consideration of its chemical nature and potential environmental impact. All waste containing this compound, including stock solutions, used media, and contaminated labware, should be treated as chemical waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other types of waste, such as biological or radioactive waste, unless explicitly permitted by your institution's safety guidelines.

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled waste container. The label should include the chemical name ("this compound") and any known hazard symbols.

    • Solid waste, such as contaminated pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled container.

  • Waste Neutralization/Deactivation (If Applicable):

    • Consult the product's SDS to determine if any chemical neutralization or deactivation is required before disposal. Fluorescent dyes can sometimes be degraded using methods like oxidation (e.g., with a solution of sodium hypochlorite), but this must be done with caution and in accordance with the manufacturer's recommendations to avoid producing hazardous byproducts.

  • Containerization and Storage:

    • Use containers that are compatible with the chemical waste. For liquid waste, this is typically a high-density polyethylene (B3416737) (HDPE) or glass container with a secure cap.

    • Store the waste container in a designated secondary containment area to prevent spills from spreading.

    • Keep the waste container closed when not in use.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste disposal service.

    • Provide them with the necessary information about the waste, including the chemical name, quantity, and any known hazards.

    • Follow their specific procedures for waste pickup and disposal. Do not pour this compound waste down the drain or dispose of it in the regular trash.

Summary of this compound Properties

The following table summarizes key quantitative data for this compound, which can be useful for safety and handling purposes.

PropertyValueSource
Molecular Weight547.07 g/mol [1]
FormulaC₂₆H₃₀N₄O₅S·HCl[1]
Excitation Maximum (λex)~470 nm
Emission Maximum (λem)~620-640 nm[2]
Purity≥95% (HPLC)[1]
Storage Temperature-20°C[1][3]
SolubilitySoluble in DMSO to 100 mM[3]

Experimental Protocols

While specific experimental protocols for the use of this compound can be found in the cited literature, a general workflow for its application in labeling peptidoglycans in live bacteria involves preparing a stock solution in DMSO, diluting it to the desired concentration in the appropriate culture medium, and incubating it with the bacterial cells.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Rf470DL_Disposal_Workflow start Start: Generation of This compound Waste assess_waste Assess Waste Type (Liquid or Solid) start->assess_waste liquid_waste Liquid Waste (e.g., used media, stock solutions) assess_waste->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated tips, gloves) assess_waste->solid_waste Solid collect_liquid Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_solid Collect in Labeled, Puncture-Resistant Solid Waste Container solid_waste->collect_solid check_sds Consult this compound SDS for Deactivation/Neutralization Procedures collect_liquid->check_sds collect_solid->check_sds deactivate Perform Deactivation (If Required and Safe) check_sds->deactivate Deactivation Needed no_deactivation No Deactivation Required or Feasible check_sds->no_deactivation Not Needed store_waste Store Waste in Designated Secondary Containment Area deactivate->store_waste no_deactivation->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs ehs_pickup Arrange for Professional Waste Disposal Pickup contact_ehs->ehs_pickup end End: Proper Disposal of this compound Waste ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures and prioritizing the guidance found in the official Safety Data Sheet, researchers can ensure the safe and environmentally responsible disposal of this compound.

References

Personal protective equipment for handling Rf470DL

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Rf470DL was not located. The following guidance is based on the available technical data and established best practices for handling similar non-volatile, powdered chemicals and their solutions in a laboratory environment. It is crucial to supplement this information with a risk assessment specific to your laboratory's standard operating procedures.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step instructions are designed to ensure safe operational use and disposal.

Quantitative Data Summary

The following table summarizes the technical and optical properties of this compound.

PropertyValueSource
Molecular Weight 547.07 g/mol [1]
Formula C₂₆H₃₀N₄O₅S·HCl[1]
Purity ≥95% (HPLC)[1]
Storage Temperature -20°C[1][2]
Solubility Soluble to 100 mM in DMSO
Excitation Wavelength (λabs) ~470 nm[1]
Emission Wavelength (λem) ~620 nm[1] or 640 nm[2]
Extinction Coefficient (ε) 33,106 M⁻¹cm⁻¹[1]
Quantum Yield (φ) 0.042[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for handling this compound.[3] However, the following recommendations are based on general laboratory safety protocols for handling powdered chemicals and their solutions.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[4] A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard, such as when preparing stock solutions.[3]

  • Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[3] If direct contact is likely, consider double-gloving.[3] Gloves should be changed immediately if they become contaminated.[4][5]

  • Body Protection: A laboratory coat must be worn to protect clothing and skin.[5][6] This should be removed before leaving the laboratory.[5]

  • Footwear: Closed-toe shoes are required in the laboratory at all times.[3]

Experimental Protocol: Preparing a Stock Solution

This compound is typically prepared in a stock solution with DMSO.[2]

  • Preparation: Before handling, ensure you are wearing the appropriate PPE (lab coat, gloves, and eye protection).

  • Weighing: Carefully weigh the desired amount of powdered this compound in a chemical fume hood to avoid inhalation of any fine particles.

  • Dissolving: Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mM).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C as recommended.[1][2]

Safe Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) prep_area Prepare Work Area (Clean Surface, Fume Hood) prep_ppe->prep_area weigh Weigh Powdered this compound in Fume Hood prep_area->weigh Proceed to Handling dissolve Dissolve in DMSO to Create Stock Solution weigh->dissolve use Use in Experiment dissolve->use dispose_solid Dispose of Contaminated Solid Waste (e.g., tips, tubes) in Designated Chemical Waste use->dispose_solid After Experiment dispose_liquid Dispose of Unused Solution in Liquid Chemical Waste use->dispose_liquid After Experiment decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

Contaminated materials and unused solutions should be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be placed in a designated solid chemical waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled liquid chemical waste container. Do not pour chemical waste down the drain.

  • Decontamination: After handling and disposal, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent and cleaning agent.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.